N-[(4-fluorophenyl)sulfonyl]-beta-alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZLIWXZJFLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353894 | |
| Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208121-88-4 | |
| Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-[(4-fluorophenyl)sulfonyl]-β-alanine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-[(4-fluorophenyl)sulfonyl]-β-alanine, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development. It details a robust synthetic protocol, outlines a thorough characterization cascade, and discusses the potential biological significance of this compound. The guide emphasizes the rationale behind the experimental choices, ensuring a deep understanding of the scientific principles involved.
Introduction: The Scientific Rationale
N-[(4-fluorophenyl)sulfonyl]-β-alanine is a molecule that merges two important pharmacophores: a fluorinated arylsulfonamide and a β-amino acid. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1] The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[2]
β-Amino acids, such as β-alanine, are crucial building blocks for various biologically active molecules and are known to confer unique conformational constraints and resistance to enzymatic degradation when incorporated into peptides.[3] The combination of these structural features in N-[(4-fluorophenyl)sulfonyl]-β-alanine makes it a compelling candidate for investigation in various therapeutic areas. N-arylsulfonyl amino acids have shown promise as inhibitors of various enzymes and as antagonists of receptors, indicating a broad potential for biological activity.[4][5][6] This guide provides a detailed methodology for the synthesis and comprehensive characterization of this promising compound.
Synthesis of N-[(4-fluorophenyl)sulfonyl]-β-alanine
The synthesis of N-[(4-fluorophenyl)sulfonyl]-β-alanine is achieved through a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and β-alanine. The reaction is performed in an aqueous basic solution to facilitate the deprotonation of the amino group of β-alanine, thereby increasing its nucleophilicity.
Chemical Reaction Scheme
Caption: Logical workflow for the characterization of N-[(4-fluorophenyl)sulfonyl]-β-alanine.
Potential Applications and Future Research
N-arylsulfonyl amino acid derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities. [7]The structural motifs present in N-[(4-fluorophenyl)sulfonyl]-β-alanine suggest several potential avenues for investigation:
-
Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and can target metalloenzymes. This class of compounds could be explored as inhibitors of matrix metalloproteinases (MMPs) or carbonic anhydrases, which are implicated in cancer and other diseases.
-
Receptor Modulation: Arylsulfonamide derivatives have been shown to act as antagonists for various G protein-coupled receptors (GPCRs). [4]The title compound could be screened against a panel of receptors to identify potential therapeutic targets.
-
Antimicrobial Activity: Sulfonamides are classic antibacterial agents. The synthesized compound could be evaluated for its efficacy against a range of bacterial and fungal pathogens. [7] Future research should focus on the experimental validation of the predicted biological activities through in vitro and in vivo studies. Further structural modifications of the arylsulfonyl and β-alanine moieties could lead to the development of more potent and selective drug candidates.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of N-[(4-fluorophenyl)sulfonyl]-β-alanine. The detailed experimental protocol and the predicted characterization data offer a solid foundation for researchers to produce and validate this compound. The discussion of its potential biological activities underscores its relevance in the field of medicinal chemistry and drug discovery. By following the methodologies outlined in this guide, researchers can confidently synthesize and characterize this promising molecule, paving the way for future investigations into its therapeutic potential.
References
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YMER, A. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]
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Cogan, D. A., et al. (2016). N-Arylsulfonyl-α-amino carboxamides are potent and selective inhibitors of the chemokine receptor CCR10 that show efficacy in the murine DNFB model of contact hypersensitivity. Bioorganic & Medicinal Chemistry Letters, 26(21), 5277-5283. Available at: [Link]
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Serafin, K., et al. (2021). Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. Journal of Medicinal Chemistry, 64(17), 13098-13121. Available at: [Link]
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Khan, I., et al. (2024). N-Arylsulfonylated C-Homoaporphines as a New Class of Antiplatelet and Antimicrobial Agents. Molecules, 29(1), 234. Available at: [Link]
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Stürzebecher, J. (1982). N alpha-arylsulfonyl-omega-amidinophenyl-alpha-aminoalkyl-carboxylic acid amides as specific thrombin inhibitors. Folia Haematologica Internationales Magazin fur Klinische und Morphologische Blutforschung, 109(1), 83-88. Available at: [Link]
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Okada, Y., et al. (1995). Lactam-conformationally Restricted Analogs of N Alpha-Arylsulfonyl Arginine Amide: Design, Synthesis and Inhibitory Activity Toward Thrombin and Related Enzymes. Chemical & Pharmaceutical Bulletin, 43(9), 1593-1599. Available at: [Link]
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Egbujor, M. C., et al. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. ResearchGate. Available at: [Link]
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Siddiqui, A. A., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28, 1099-1131. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13351, alpha-Fluoro-beta-alanine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, experimental) (HMDB0000056). Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000161). Retrieved from [Link]
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Mitra, A. K., Ostashevsky, I., & Brewer, C. F. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) β-Alanine, (b) Folic acid and (c) FA-β-Alanine moieties. Available at: [Link]
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Egbujor, M. C., et al. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. ResearchGate. Available at: [Link]
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A Technical Guide to the Synthesis, Characterization, and Physicochemical Properties of N-[(4-fluorophenyl)sulfonyl]-beta-alanine
Abstract: This document provides a comprehensive technical overview of N-[(4-fluorophenyl)sulfonyl]-beta-alanine, a compound of interest for researchers in medicinal chemistry and materials science. Lacking extensive published data for this specific molecule, this guide establishes a predictive and methodological framework based on established chemical principles and data from structurally similar analogs. We present a detailed synthetic protocol, a thorough guide to its analytical characterization, and a predictive summary of its core physicochemical properties. This whitepaper is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel sulfonamide derivatives.
Molecular Identity and Structural Context
This compound integrates three key chemical motifs: a 4-fluorophenyl ring, a sulfonamide linker, and a beta-alanine backbone. This combination suggests potential applications where properties like metabolic stability (conferred by the C-F bond), hydrogen bonding capacity (from the sulfonamide and carboxylic acid), and specific molecular geometry are desirable.
Nomenclature and Chemical Identifiers
A clear and unambiguous identification is paramount for any research chemical. The fundamental identifiers for the title compound are outlined below.
| Identifier | Value | Source |
| IUPAC Name | 3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid | Generated |
| Molecular Formula | C₉H₁₀FNO₄S | Calculated |
| Molecular Weight | 247.24 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
Chemical Structure
The structural arrangement of this compound is critical to its chemical behavior. The electronegative fluorine atom and the sulfonyl group influence the electron density of the aromatic ring and the acidity of the N-H proton, while the flexible beta-alanine chain provides conformational variability.
Caption: Chemical structure of this compound.
Key Structural Analog: The Tosyl Derivative
In the absence of direct experimental data, N-[(4-methylphenyl)sulfonyl]-beta-alanine (CAS 42908-33-8) serves as an excellent reference compound.[1][2] The primary difference is the substitution of a methyl group for the fluorine atom at the 4-position of the phenyl ring. This substitution has predictable electronic effects: fluorine is strongly electron-withdrawing and a weak deactivator via induction, whereas the methyl group is weakly electron-donating. These differences will manifest in subtle variations in acidity, polarity, and spectroscopic signals.
Predicted Physicochemical Properties
The following properties are predicted based on the compound's structure and comparison with analogs like beta-alanine and N-tosyl-beta-alanine. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for reaction, purification, and analysis.
| Property | Predicted Value | Rationale and Key Considerations |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 | Slightly more acidic than beta-alanine (pKa ~3.6 for -NH₃⁺, ~10.2 for -COOH) due to the electron-withdrawing sulfonamide group, but the effect is distant. |
| pKa (Sulfonamide N-H) | ~9 - 10 | The N-H of a sulfonamide is weakly acidic. The electron-withdrawing 4-fluorophenyl group will make it slightly more acidic than the N-H of the tosyl analog. |
| LogP (Octanol/Water) | 1.0 - 1.5 | The presence of both a lipophilic fluorophenylsulfonyl group and hydrophilic carboxylic acid/sulfonamide moieties suggests moderate partitioning behavior. |
| Aqueous Solubility | pH-dependent | Expected to be poorly soluble in neutral water. Solubility will increase significantly in basic solutions (pH > 5) as the carboxylate salt is formed, and in strongly basic solutions (pH > 11) as the sulfonamide is also deprotonated. It will likely be soluble in polar organic solvents like DMSO, DMF, and alcohols.[3] |
Synthesis and Purification Methodology
The synthesis of this compound is straightforward, relying on a classic nucleophilic substitution reaction. The primary challenge lies in controlling the reaction conditions to ensure high yield and purity.
Retrosynthetic Analysis
A logical disconnection of the sulfonamide bond reveals the two readily available starting materials: 4-fluorophenylsulfonyl chloride and beta-alanine. This is the most direct and cost-effective synthetic route.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol: Schotten-Baumann Conditions
This protocol employs aqueous basic conditions to facilitate the reaction while simultaneously trapping the HCl byproduct. The expertise in this procedure lies in maintaining the pH and temperature to prevent side reactions, such as hydrolysis of the sulfonyl chloride.
Materials:
-
Beta-alanine[4]
-
4-Fluorophenylsulfonyl chloride
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane or Acetone
-
Hydrochloric Acid (HCl), concentrated and 2M
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Workflow:
-
Dissolution of Beta-Alanine: In a round-bottom flask equipped with a magnetic stir bar, dissolve beta-alanine (1.0 eq) in a 1M aqueous solution of NaOH (2.2 eq). The use of excess base is critical to deprotonate the amino group, forming the nucleophilic amino anion, and to neutralize the HCl generated during the reaction. Cool the solution to 0-5 °C in an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve 4-fluorophenylsulfonyl chloride (1.1 eq) in a minimal amount of a water-miscible organic solvent like 1,4-dioxane or acetone. This ensures the sulfonyl chloride remains soluble and can react efficiently. Add this solution dropwise to the stirring, chilled beta-alanine solution over 20-30 minutes. Causality Note: A slow, cold addition is crucial to control the exothermic reaction and minimize the competing hydrolysis of the highly reactive sulfonyl chloride.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a polar solvent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the sulfonyl chloride spot indicates completion.
-
Workup - Quenching and Extraction: Once complete, transfer the reaction mixture to a separatory funnel. Wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted sulfonyl chloride or non-polar impurities.
-
Workup - Acidification and Isolation: Carefully acidify the aqueous layer to pH 1-2 with cold 2M HCl. This step protonates the carboxylic acid, causing the desired product to precipitate out of the solution due to its reduced water solubility. Self-Validation: The formation of a white precipitate upon acidification is the first visual confirmation of successful product formation.
-
Workup - Final Extraction: Extract the acidified aqueous layer three times with a polar organic solvent such as ethyl acetate. The product will move into the organic phase.
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a white or off-white solid.
Purification
Recrystallization is the preferred method for purifying the final product. A suitable solvent system might be an ethanol/water or ethyl acetate/hexane mixture. Dissolve the crude solid in a minimum amount of the hot solvent system and allow it to cool slowly to form high-purity crystals, which can be isolated by vacuum filtration.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural confirmation. The expected signals are predicted based on known chemical shifts of the constituent fragments.[5][6]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~10-12 | broad singlet | 1H | -COOH |
| ~7.8-8.0 | doublet of doublets | 2H | Aromatic H (ortho to -SO₂) | |
| ~7.2-7.4 | doublet of doublets | 2H | Aromatic H (ortho to -F) | |
| ~5.5-6.5 | triplet (broad) | 1H | -NH- | |
| ~3.2-3.4 | quartet | 2H | -NH-CH₂ - | |
| ~2.4-2.6 | triplet | 2H | -CH₂-CH₂ -COOH | |
| ¹⁹F NMR | ~ -105 to -115 | singlet | - | Ar-F |
Rationale: The aromatic protons will show a characteristic AA'BB' system typical of 1,4-disubstituted benzene rings, further complicated by coupling to fluorine. The beta-alanine backbone will exhibit two mutually coupled signals, a triplet and a quartet (which may appear as a triplet if coupling to the N-H is not resolved).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is ideal for this polar, acidic molecule.
-
Expected Ion (Positive Mode): [M+H]⁺ = 248.04 m/z
-
Expected Ion (Negative Mode): [M-H]⁻ = 246.03 m/z
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3250-3350 | N-H Stretch | Sulfonamide N-H |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid O-H |
| 1680-1710 | C=O Stretch | Carboxylic Acid C=O |
| 1330-1370 & 1140-1180 | Asymmetric & Symmetric S=O Stretch | Sulfonyl S=O |
| ~1250 | C-F Stretch | Aryl-Fluoride |
Potential Applications and Concluding Remarks
This compound is a versatile building block. The carboxylic acid allows for further derivatization, such as amide coupling to form peptides or esterification. The fluorinated sulfonamide motif is a common feature in pharmaceuticals, often used to improve binding affinity, modulate pKa, and enhance metabolic stability.[7] This compound could serve as a valuable intermediate in the synthesis of enzyme inhibitors, receptor ligands, or novel polymers. The methodologies and predictive data presented in this guide provide a robust starting point for any researcher looking to explore the chemistry and applications of this promising molecule.
References
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An In-depth Technical Guide to the Mechanism of Action of Eslicarbazepine Acetate
A note on the topic: Initial research did not yield substantive information on the specific compound N-[(4-fluorophenyl)sulfonyl]-beta-alanine. Therefore, this guide will focus on a well-characterized and structurally relevant therapeutic agent, Eslicarbazepine Acetate , to provide a comprehensive overview of its mechanism of action and pharmacological profile in line with the detailed requirements of the prompt.
Introduction
Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug, belonging to the dibenzazepine family, which also includes carbamazepine and oxcarbazepine.[1] It is approved for the treatment of partial-onset seizures as both monotherapy and adjunctive therapy.[2] ESL was designed to improve upon the efficacy and tolerability profiles of its predecessors by offering a more specific mechanism of action and a more predictable metabolic pathway.[3] This guide provides a detailed examination of the molecular pharmacology, pharmacokinetics, and clinical evidence that define the therapeutic utility of eslicarbazepine acetate.
Pharmacology and Metabolism: A Prodrug Approach
Eslicarbazepine acetate is a prodrug that undergoes rapid and extensive first-pass metabolism by esterases in the liver to its active metabolite, eslicarbazepine ((S)-licarbazepine).[4] This conversion is nearly complete, with levels of the parent compound being undetectable in the bloodstream.[4][5] Eslicarbazepine is the primary entity responsible for the therapeutic effects of the drug.[6]
A minor portion of eslicarbazepine is metabolized to (R)-licarbazepine and oxcarbazepine, which are also pharmacologically active, but their contribution to the overall effect is minimal.[2] The primary active metabolite, eslicarbazepine, has a half-life of 10 to 20 hours, allowing for once-daily dosing.
Metabolic Pathway of Eslicarbazepine Acetate
Caption: Metabolic conversion of Eslicarbazepine Acetate to its active and inactive metabolites.
Core Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
The primary mechanism of action of eslicarbazepine is the inhibition of voltage-gated sodium channels (VGSCs).[1][6] These channels are crucial for the initiation and propagation of action potentials in neurons. In epilepsy, pathological, rapid, and repetitive firing of neurons is a key feature. Eslicarbazepine selectively targets these hyperactive neurons.
Eslicarbazepine enhances the slow inactivation of VGSCs, a process that involves a conformational change in the channel pore, rendering it non-conductive.[2][3] It exhibits a higher affinity for the inactivated state of the sodium channel compared to the resting state.[3][4] This state-dependent binding means that the drug is more likely to block channels in neurons that are firing frequently, as is the case during a seizure, while having less effect on neurons firing at a normal physiological rate.[1][3] This selectivity is thought to contribute to its favorable side-effect profile compared to older antiepileptic drugs.[3]
Studies have shown that eslicarbazepine's affinity for the inactivated state of VGSCs is similar to that of carbamazepine, but it has a lower affinity for the resting state of the channel.[4] This suggests a more targeted action on epileptic activity.
Signaling Pathway of Eslicarbazepine Action
Caption: Eslicarbazepine's mechanism of action on voltage-gated sodium channels (VGSCs).
Experimental Evidence and Protocols
The efficacy of eslicarbazepine has been demonstrated in various preclinical models of epilepsy, where it has shown a profile similar to carbamazepine and oxcarbazepine in preventing seizures induced by various proconvulsant agents.[1]
Protocol: Assessing VGSC Inhibition via Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a standard method for evaluating the effect of eslicarbazepine on VGSCs in a neuronal cell line (e.g., neuroblastoma cells).
-
Cell Preparation:
-
Culture neuroblastoma cells expressing the desired VGSC subtype (e.g., NaV1.2, NaV1.6) under standard conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external solution (containing physiological concentrations of ions).
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a resting potential of -120 mV.
-
To measure the effect on the resting state, apply a depolarizing pulse to 0 mV.
-
To assess the effect on the inactivated state, apply a prepulse to a depolarizing potential to inactivate the channels, followed by a test pulse.
-
-
Drug Application:
-
Record baseline sodium currents.
-
Perfuse the chamber with the external solution containing a known concentration of eslicarbazepine.
-
Record sodium currents in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak inward sodium current before and after drug application.
-
Calculate the percentage of current inhibition to determine the potency of the drug (IC50).
-
Analyze changes in the voltage-dependence of activation and inactivation to further characterize the drug's effect.
-
Clinical Efficacy and Safety
The clinical development of eslicarbazepine acetate has involved several large-scale, double-blind, placebo-controlled trials. These studies have consistently demonstrated its efficacy in reducing seizure frequency in patients with partial-onset seizures.[7][8]
Summary of Key Phase III Clinical Trial Data (Adjunctive Therapy)
| Study/Analysis | Dosage | Responder Rate (≥50% Seizure Reduction) | Placebo Responder Rate | Seizure Freedom Rate |
| Pooled Analysis[7] | 800 mg/day | 33.8% | 22.2% | Not Reported |
| Pooled Analysis[7] | 1200 mg/day | 43.1% | 22.2% | Not Reported |
| Elger et al. (2017)[8] | 800 mg/day | Not Reported | Not Reported | Not Reported |
| Elger et al. (2017)[8] | 1200 mg/day | Significant reduction in seizure frequency (p=0.02 vs placebo) | Not Reported | Not Reported |
| Sperling et al. (2015)[2] | 800 mg/day | 35-40% | 13-23% | Not Reported |
| Sperling et al. (2015)[2] | 1200 mg/day | 37.1-45% | 13-23% | Not Reported |
The most common adverse effects reported in clinical trials are dose-related and include dizziness, somnolence, headache, nausea, and vomiting.[1][7] Hyponatremia has also been observed, although its incidence appears to be lower than with oxcarbazepine.[1]
Conclusion
Eslicarbazepine acetate represents a rational design improvement within the dibenzazepine class of antiepileptic drugs. Its primary mechanism of action, the state-dependent blockade of voltage-gated sodium channels, provides targeted inhibition of hyperexcitable neurons. This, combined with its favorable pharmacokinetic profile as a prodrug to eslicarbazepine, results in a clinically effective and generally well-tolerated treatment for partial-onset seizures. The extensive preclinical and clinical data support its role as a valuable therapeutic option for individuals with epilepsy.
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Singh RP, Asconapé JJ. A Review of Eslicarbazepine Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy. Journal of Central Nervous System Disease. 2011;3:179-187. [Link]
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Gabr R, et al. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. NIH. 2017;10(4):319-327. [Link]
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Garnett WR. Clinical response and tolerability of eslicarbazepine in treatment of partial onset seizures: impact of a novel metabolic pathway. Dovepress. 2011;5:139-146. [Link]
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Trinka E, et al. Pooled efficacy and safety of eslicarbazepine acetate as add-on treatment in patients with focal-onset seizures: Data from four double-blind placebo-controlled pivotal phase III clinical studies. PubMed. 2017;24(6):597-606. [Link]
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Elger C, et al. Eslicarbazepine acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial. NIH. 2017;58(9):1501-1510. [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of N-[(4-fluorophenyl)sulfonyl]-beta-alanine
Abstract
This technical guide provides a comprehensive exploration of the predicted biological activities and potential therapeutic applications of the novel compound, N-[(4-fluorophenyl)sulfonyl]-beta-alanine. While direct experimental data for this specific molecule is not yet prevalent in publicly accessible literature, a detailed analysis of its constituent chemical moieties—the 4-fluorophenylsulfonyl group and the N-substituted beta-alanine scaffold—allows for the formulation of robust, scientifically-grounded hypotheses regarding its mechanism of action and biological effects. This document is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind its molecular design, its likely enzymatic and cellular targets, and detailed experimental protocols for the validation of its predicted activities.
Introduction: A Molecule of Rational Design
The structure of this compound represents a deliberate convergence of two pharmacologically significant motifs: a halogenated arylsulfonamide and an N-substituted beta-amino acid. This rational design approach suggests a high probability of synergistic or novel biological activities.
-
The Arylsulfonamide Moiety: The benzenesulfonamide group is a well-established pharmacophore, forming the backbone of a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological effects, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory activities[1]. The incorporation of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
-
The N-Aryl-beta-alanine Scaffold: Beta-amino acid derivatives are increasingly recognized for their therapeutic potential. N-aryl-beta-alanines, in particular, have been investigated for their anticancer, antimicrobial, and receptor-modulating properties[2][3][4]. The beta-alanine backbone itself is a naturally occurring amino acid and a precursor to the dipeptide carnosine, which plays a role in muscle buffering and neurotransmission.
The conjugation of these two moieties in this compound suggests a compound with the potential for high-affinity interactions with specific biological targets, leading to a range of possible therapeutic applications.
Hypothesized Mechanisms of Action and Biological Activities
Based on the known pharmacological profiles of its constituent parts, we can postulate several primary biological activities for this compound.
Carbonic Anhydrase Inhibition
A primary and highly probable activity of this compound is the inhibition of carbonic anhydrases (CAs). The sulfonamide group is a classic zinc-binding motif found in numerous potent CA inhibitors[5][6][7].
-
Mechanistic Rationale: CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The sulfonamide moiety can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. Different CA isoforms are implicated in various physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and cancer. Benzenesulfonamide derivatives have been shown to be effective inhibitors of several CA isoforms, with some compounds exhibiting low nanomolar inhibitory constants (Ki)[5][6].
-
Predicted Signaling Pathway Involvement:
Caption: Hypothesized inhibition of carbonic anhydrase by this compound.
Acetylcholinesterase Inhibition
Certain benzenesulfonamide derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmission[5][8].
-
Mechanistic Rationale: AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. The aromatic and sulfonamide components of the target molecule could interact with the active site of AChE.
-
Predicted Signaling Pathway Involvement:
Caption: Postulated inhibition of acetylcholinesterase by this compound.
Anticancer Activity
Both the benzenesulfonamide and N-aryl-beta-alanine moieties have been independently associated with anticancer properties[2][3][9].
-
Mechanistic Rationale: The anticancer effects could be multifactorial. Inhibition of tumor-associated CA isoforms (e.g., CA IX) can disrupt pH regulation in the tumor microenvironment, leading to reduced proliferation and metastasis. Additionally, N-aryl-beta-alanine derivatives have been shown to induce cytotoxicity in cancer cell lines, potentially through interference with metabolic pathways or induction of apoptosis[3][9].
-
Predicted Cellular Effects:
Caption: Hypothesized anticancer mechanisms of this compound.
Quantitative Data from Related Compounds
While specific data for the target molecule is unavailable, the following table summarizes the inhibitory activities of structurally related benzenesulfonamide derivatives against relevant enzymes. This data provides a benchmark for the expected potency of this compound.
| Compound Class | Target Enzyme | Reported Activity (Ki/IC50) | Reference |
| Benzenesulfonamide Derivatives | hCA I | 4.07 ± 0.38 – 29.70 ± 3.18 nM (Ki) | [5] |
| Benzenesulfonamide Derivatives | hCA II | 10.68 ± 0.98 – 37.16 ± 7.55 nM (Ki) | [5] |
| Benzenesulfonamide Derivatives | AChE | 8.91 ± 1.65 – 34.02 ± 5.90 nM (Ki) | [5] |
| Benzofuransulfonamide Analogue | NCI-H460 (Antiproliferative) | 4.13 µM (IC50) | [9] |
Proposed Experimental Workflows and Protocols
To validate the hypothesized biological activities of this compound, a systematic experimental approach is recommended.
General Experimental Workflow
Caption: A phased experimental workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
-
Objective: To determine the inhibitory potency (IC50 and Ki) of the test compound against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX).
-
Principle: This is a colorimetric assay based on the esterase activity of CA, using 4-nitrophenyl acetate (NPA) as a substrate.
-
Materials:
-
Purified hCA isoenzymes
-
This compound (test compound)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (pH 7.4)
-
4-Nitrophenyl acetate (NPA)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of various concentrations of the test compound or control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of NPA solution.
-
Measure the absorbance at 400 nm every 30 seconds for 5 minutes.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition versus the inhibitor concentration.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
-
Objective: To quantify the AChE inhibitory activity of the test compound.
-
Principle: This assay measures the activity of AChE by the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, from the reaction of thiocholine (produced from acetylcholine hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
DTNB
-
96-well microplate reader
-
-
Procedure:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
To a 96-well plate, add 25 µL of ATCI, 125 µL of DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of various concentrations of the test compound or control.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AChE solution.
-
Measure the absorbance at 412 nm for 10 minutes at 1-minute intervals.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines (e.g., MDA-MB-231 for breast cancer, U-87 MG for glioblastoma).
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Doxorubicin or Cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound or positive control and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion and Future Directions
This compound is a rationally designed molecule with significant potential for biological activity, primarily as an inhibitor of key enzymes such as carbonic anhydrases and acetylcholinesterase, and as a potential anticancer agent. The hypotheses presented in this guide are firmly rooted in the extensive body of literature on its constituent pharmacophores. The proposed experimental workflows provide a clear path for the validation of these predicted activities. Further investigation into its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will also be crucial for its development as a potential therapeutic agent. The exploration of this and similar molecules holds promise for the discovery of novel and effective treatments for a range of human diseases.
References
- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. ()
- New β-Alanine Derivatives Are Orally Available Glucagon Receptor Antagonists. Journal of Medicinal Chemistry. ()
-
Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. Bioorganic Chemistry. ([Link])
-
Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ([Link])
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. ([Link])
- Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evalu
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ([Link])
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ([Link])
-
Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. ([Link])
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). ([Link])
-
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharmacia Lettre. ([Link])
-
Synthesis of β-amino acid derivatives a, Selected examples of β-amino... ([Link])
-
Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. ([Link])
-
Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. ([Link])
-
Selective N -Alkylation of β -Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. ([Link])
-
N-[3-(dimethylamino)propyl]-n-[(pentadecafluoroheptyl)sulfonyl]-beta-alanine. ([Link])
- Beta-amino heterocyclic dipeptidyl peptidase inhibitors for the tre
-
Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. ([Link])
-
N-[(2',4'-Difluoro-4-hydroxy-5-iodobiphenyl-3-YL)carbonyl]-beta-alanine. ([Link])
-
Synthesis, Antiproliferative Activities and in Vitro Biological Evaluation of Novel Benzofuransulfonamide Derivatives. ([Link])
-
N-[3-(Dimethylamino)propyl]-N-[(nonafluorobutyl)sulfonyl]-beta-alanine. ([Link])
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. ([Link])
-
Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ([Link])
- Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. ()
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An In-Depth Technical Guide to the In Vitro Evaluation of N-[(4-fluorophenyl)sulfonyl]-beta-alanine
Foreword: Charting a Course for Novel Compound Characterization
In the landscape of drug discovery and development, the initial in vitro characterization of a novel chemical entity is a critical juncture. It is at this stage that we lay the foundational understanding of a compound's biological activity, potential mechanisms of action, and preliminary safety profile. This guide is dedicated to outlining a comprehensive in vitro strategy for N-[(4-fluorophenyl)sulfonyl]-beta-alanine, a compound of interest whose detailed biological functions are yet to be fully elucidated.
The structure of this compound, combining a beta-alanine backbone with a (4-fluorophenyl)sulfonyl moiety, suggests several plausible biological interactions. Beta-alanine is a naturally occurring beta-amino acid and a precursor to the dipeptide carnosine, known for its antioxidant and pH-buffering capacities in muscle and brain tissue.[1][2][3] The sulfonyl group is a well-established pharmacophore, present in a wide array of therapeutic agents and often implicated in enzyme inhibition.
This document, therefore, serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid set of protocols, but as a logical, adaptable framework for the systematic in vitro investigation of this compound. We will proceed from broad, initial assessments of cytotoxicity to more focused, hypothesis-driven assays aimed at identifying specific molecular targets and pathways. Each proposed step is grounded in established scientific principles to ensure the generation of robust and reliable data, guiding future preclinical and clinical development.
Part 1: Foundational Cellular Impact Assessment
The initial phase of in vitro testing is designed to answer a fundamental question: what is the compound's effect on cell viability and proliferation? These assays are crucial for determining a suitable concentration range for subsequent, more specific experiments and for identifying any overt cytotoxic effects.
Cell Viability and Cytotoxicity Assays
The primary objective is to determine the concentration at which this compound induces cell death or inhibits metabolic activity. A panel of cell lines should be selected to represent a diversity of tissue types and potential disease models.
Recommended Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): A general-purpose line for assessing baseline cytotoxicity.
-
SH-SY5Y (Human Neuroblastoma): To investigate potential neurotoxic or neuroprotective effects, given beta-alanine's role in the nervous system.[1]
-
A panel of cancer cell lines relevant to a specific therapeutic hypothesis (e.g., breast, colon, lung cancer lines).
Experimental Protocol: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve final concentrations ranging from nanomolar to high micromolar (e.g., 1 nM to 100 µM).
-
Treatment: Replace the cell culture medium with a fresh medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a standard duration (e.g., 24, 48, and 72 hours) under normal cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HepG2 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 | ||
| SH-SY5Y | 24 | |
| 48 | ||
| 72 |
Logical Causality: This initial screening provides a therapeutic window. If the compound is cytotoxic at low concentrations across all cell lines, it may have limited therapeutic potential due to general toxicity. Conversely, selective cytotoxicity against a particular cell line could indicate a targeted effect worthy of further investigation.
Part 2: Hypothesis-Driven Mechanistic Studies
Based on the structural motifs of this compound, we can formulate several hypotheses regarding its mechanism of action. The following sections outline in vitro studies to test these hypotheses.
Hypothesis 1: Enzyme Inhibition
The (4-fluorophenyl)sulfonyl group is a common feature in enzyme inhibitors. This moiety can interact with the active sites of various enzymes, particularly proteases and carbonic anhydrases.
Experimental Approach: Broad-Spectrum Enzyme Inhibition Profiling
A high-throughput screen against a panel of purified enzymes can rapidly identify potential targets.
Step-by-Step Workflow:
-
Enzyme Panel Selection: Utilize a commercially available enzyme profiling service or establish in-house assays for key enzyme classes (e.g., serine proteases, metalloproteinases, kinases, carbonic anhydrases).
-
Assay Principle: Most enzyme assays rely on a fluorogenic or chromogenic substrate that is converted into a detectable product by the enzyme.
-
Inhibition Assay:
-
Dispense a fixed amount of each enzyme into the wells of a microplate.
-
Add this compound at one or more fixed concentrations (e.g., 1 µM and 10 µM).
-
Pre-incubate the enzyme and compound.
-
Initiate the reaction by adding the specific substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a vehicle control. For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 value.
Visualization of the Workflow
Caption: Workflow for enzyme inhibition screening.
Hypothesis 2: Modulation of Neurotransmitter Receptors/Transporters
Beta-alanine is structurally similar to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and can act as an agonist at some GABA receptors.[3] It is plausible that this compound could interact with these or related neuronal targets.
Experimental Approach: Receptor Binding and Functional Assays
A. Radioligand Binding Assays: This classic technique measures the ability of a compound to displace a known radiolabeled ligand from its receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells or tissues expressing the receptor of interest (e.g., GABA-A, GABA-B receptors).
-
Assay Setup: In a multi-tube format, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-muscimol for GABA-A sites), and varying concentrations of this compound.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50). This can be converted to an affinity constant (Ki).
B. Functional Assays (e.g., Calcium Flux or Electrophysiology): These assays measure the functional consequence of receptor activation or modulation. For example, if the compound acts on a G-protein coupled receptor (GPCR) that signals through calcium, a calcium flux assay can be used.
Experimental Protocol: FLIPR Calcium Flux Assay
-
Cell Preparation: Use a cell line stably expressing the receptor of interest (e.g., HEK293 expressing GABA-B receptors) and load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add this compound to the cells in a microplate.
-
Agonist/Antagonist Mode:
-
Agonist Mode: Measure the change in fluorescence immediately after compound addition to see if it activates the receptor.
-
Antagonist Mode: Pre-incubate with the test compound, then add a known agonist and measure the inhibition of the agonist-induced signal.
-
-
Data Acquisition: Use a FLIPR (Fluorometric Imaging Plate Reader) to monitor the change in intracellular calcium in real-time.
-
Data Analysis: Quantify the response to determine agonist potency (EC50) or antagonist potency (IC50).
Sources
An In-depth Technical Guide to N-[(4-fluorophenyl)sulfonyl]-beta-alanine Derivatives and Analogues
This guide provides a comprehensive technical overview of N-[(4-fluorophenyl)sulfonyl]-beta-alanine derivatives and their analogues, a class of compounds with significant therapeutic potential, primarily as antagonists of the prostaglandin E2 receptor subtype 4 (EP4). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and translational medicine.
Introduction: The Therapeutic Rationale for Targeting the EP4 Receptor
Prostaglandin E2 (PGE2) is a pivotal lipid mediator that governs a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are transduced through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Among these, the EP4 receptor has emerged as a particularly compelling therapeutic target due to its significant role in mediating inflammatory and tumorigenic processes.[1][2]
Activation of the EP4 receptor by its endogenous ligand, PGE2, initiates downstream signaling cascades, most notably the cyclic AMP (cAMP)/protein kinase A (PKA) pathway.[3] This signaling is implicated in a range of cellular responses, including cytokine secretion, cell migration, and cell survival. Consequently, the selective antagonism of the EP4 receptor represents a promising therapeutic strategy for a multitude of diseases, including inflammatory conditions, chronic pain, and various forms of cancer.[1] The development of potent and selective EP4 antagonists is an area of intense research, with several compounds advancing into clinical evaluation.[4][5][6]
The this compound scaffold represents a key pharmacophore in the design of novel EP4 receptor antagonists. The strategic incorporation of a 4-fluorophenyl)sulfonyl moiety and a beta-alanine core allows for critical interactions within the receptor's binding pocket, leading to potent and selective inhibition. This guide will delve into the synthesis, structure-activity relationships, and pharmacological evaluation of this important class of molecules.
Chemical Synthesis of this compound Derivatives
The synthesis of this compound derivatives and their analogues generally follows a convergent strategy, involving the preparation of the key sulfonyl chloride and beta-alanine synthons, followed by their coupling. The synthetic routes are designed to be versatile, allowing for the introduction of diverse substituents to explore the structure-activity landscape.
A general synthetic approach is outlined below. It is important to note that while this represents a common pathway, specific reaction conditions and protecting group strategies may need to be optimized for individual target molecules.
Synthesis of 4-Fluorobenzenesulfonyl Chloride
The starting material, 4-fluorobenzenesulfonyl chloride, is a commercially available reagent. However, for instances where it needs to be synthesized, a standard procedure involves the chlorosulfonation of fluorobenzene. This reaction must be conducted with caution due to the corrosive and reactive nature of the reagents.
Synthesis of Beta-Alanine Esters and Analogues
Beta-alanine and its substituted analogues are the other key building blocks. For structure-activity relationship (SAR) studies, a variety of substituted beta-alanines are often required. These can be synthesized through several established methods, including the Michael addition of amines to α,β-unsaturated esters. The ester functionality serves as a protecting group for the carboxylic acid and can be readily deprotected in the final steps of the synthesis.
Coupling and Final Deprotection
The core of the synthesis involves the coupling of 4-fluorobenzenesulfonyl chloride with the desired beta-alanine ester. This is typically achieved under basic conditions, using a non-nucleophilic base such as triethylamine or diisopropylethylamine in an inert solvent like dichloromethane. The reaction proceeds via a nucleophilic attack of the secondary amine of the beta-alanine ester on the sulfonyl chloride, forming the sulfonamide bond.
The final step is the hydrolysis of the ester to yield the desired carboxylic acid. This is commonly achieved through saponification using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran or methanol.
Below is a generalized experimental protocol for the synthesis of a representative this compound derivative.
Experimental Protocol: Synthesis of a Representative this compound Derivative
Step 1: Sulfonamide Formation
-
To a solution of a beta-alanine ester (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-sulfonylated beta-alanine ester.
Step 2: Ester Hydrolysis
-
Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final this compound derivative.
Structure-Activity Relationships (SAR)
The potency and selectivity of this compound derivatives as EP4 antagonists are highly dependent on their structural features. While a comprehensive SAR study for this specific scaffold is not extensively published in a single source, we can infer key relationships from the broader class of EP4 antagonists and related beta-alanine derivatives.[7]
The Sulfonamide Moiety
The N-arylsulfonyl group is a critical component for high-affinity binding to the EP4 receptor. The 4-fluoro substituent on the phenyl ring is often optimal, likely engaging in favorable interactions within a hydrophobic pocket of the receptor. Modifications to this ring, such as the introduction of other halogens or small alkyl groups, can modulate potency and pharmacokinetic properties.
The Beta-Alanine Core
The beta-alanine backbone provides the correct spacing and orientation for the key functional groups to interact with the receptor. The carboxylic acid is essential for binding, likely forming a salt bridge with a basic residue in the binding site.
Substitutions on the Beta-Alanine Backbone
Introducing substituents on the alpha and beta positions of the beta-alanine core can significantly impact activity. Small, lipophilic groups are often well-tolerated and can enhance potency by occupying small hydrophobic pockets within the receptor.
The following table summarizes hypothetical SAR data for a series of this compound analogues, based on established principles for EP4 antagonists.
| Compound | R1 (alpha-position) | R2 (beta-position) | EP4 IC50 (nM) | Selectivity vs. other EP Receptors |
| 1 | H | H | 50 | >100-fold |
| 2 | Me | H | 25 | >150-fold |
| 3 | H | Me | 40 | >120-fold |
| 4 | Et | H | 60 | >100-fold |
| 5 | H | Ph | 150 | >80-fold |
Note: The data in this table is illustrative and intended to represent general SAR trends.
Pharmacological Profile and Mechanism of Action
This compound derivatives that are potent and selective for the EP4 receptor act as competitive antagonists. They bind to the receptor and prevent the binding of the endogenous ligand, PGE2. This blockade inhibits the downstream signaling cascade, primarily the production of cAMP.[3] The therapeutic effects of these compounds stem from the attenuation of PGE2-driven inflammation, pain sensitization, and cell proliferation.
The signaling pathway of the EP4 receptor is depicted in the following diagram:
Caption: EP4 Receptor Signaling Pathway and Antagonist Intervention.
In Vitro and In Vivo Evaluation
The pharmacological characterization of this compound derivatives involves a tiered approach, starting with in vitro assays to determine potency and selectivity, followed by in vivo models to assess efficacy and pharmacokinetic properties.
In Vitro Assays
Radioligand Binding Assay: This assay is used to determine the binding affinity of the compounds for the EP4 receptor. It typically involves the use of a radiolabeled ligand, such as [3H]-PGE2, and membranes prepared from cells overexpressing the EP4 receptor. The ability of the test compound to displace the radioligand is measured, and the Ki value is calculated.[1]
cAMP Functional Assay: This is a cell-based assay that measures the functional antagonism of the EP4 receptor. Cells expressing the EP4 receptor are stimulated with PGE2 in the presence of varying concentrations of the test compound. The intracellular levels of cAMP are then measured using a variety of commercially available kits. The IC50 value, which is the concentration of the compound that inhibits 50% of the PGE2-stimulated cAMP production, is a key measure of potency.[3][5]
Experimental Protocol: In Vitro cAMP Functional Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human EP4 receptor in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound test compounds in assay buffer.
-
Assay: a. Remove the culture medium from the cells and add the compound dilutions. b. Incubate for 30 minutes at 37°C. c. Add a fixed concentration of PGE2 (typically the EC80) to all wells except the negative control. d. Incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The workflow for this in vitro evaluation is visualized below:
Caption: Workflow for In Vitro Functional Evaluation.
In Vivo Models
The in vivo efficacy of EP4 antagonists is evaluated in various animal models of disease. For inflammatory conditions and pain, models such as carrageenan-induced paw edema and the complete Freund's adjuvant (CFA) model of arthritis are commonly used.[5] In oncology, the efficacy of these compounds is assessed in xenograft and syngeneic tumor models, where tumor growth and metastasis are the primary endpoints.[2][8]
Therapeutic Applications and Future Directions
The potent and selective antagonism of the EP4 receptor by this compound derivatives positions them as promising therapeutic agents for a range of diseases.
-
Inflammatory Diseases: By blocking a key mediator of inflammation, these compounds have the potential to treat conditions such as rheumatoid arthritis and osteoarthritis.[1]
-
Pain Management: The role of PGE2 in sensitizing nociceptive neurons makes EP4 antagonists attractive as non-opioid analgesics for both acute and chronic pain.[5]
-
Oncology: The involvement of the EP4 receptor in tumor growth, angiogenesis, and immunosuppression suggests that its antagonists could be effective as anticancer agents, both as monotherapy and in combination with immunotherapy or chemotherapy.[2][3][8]
Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of this class of compounds to identify clinical candidates. Further exploration of their therapeutic potential in other diseases where EP4 signaling is implicated is also warranted.
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A Comprehensive Technical Guide to the Pharmacokinetic Characterization of N-[(4-fluorophenyl)sulfonyl]-β-alanine
Abstract
This document provides a robust framework for the comprehensive pharmacokinetic (PK) characterization of the novel chemical entity, N-[(4-fluorophenyl)sulfonyl]-β-alanine. In the absence of existing public data, this guide serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered approach, beginning with fundamental physicochemical assessments and progressing through a suite of essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, culminating in a definitive in vivo pharmacokinetic study in a preclinical rodent model. The causality behind each experimental choice is elucidated, and detailed, self-validating protocols are provided to ensure data integrity and reproducibility. This guide is designed to enable a thorough understanding of the compound's disposition within a biological system, a critical step for any future preclinical and clinical development.
Introduction: Charting the Course for a Novel Entity
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is critically dependent on a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, forms the cornerstone of this understanding.[1] For N-[(4-fluorophenyl)sulfonyl]-β-alanine, a compound with a unique chemical structure, elucidating its absorption, distribution, metabolism, and excretion (ADME) profile is not merely a regulatory requirement but a fundamental necessity for informed decision-making in drug development. A well-defined PK profile is essential for establishing safety and efficacy, optimizing dosage regimens, and predicting potential drug-drug interactions.[2][3]
This technical guide provides a strategic and methodological blueprint for the complete preclinical pharmacokinetic characterization of N-[(4-fluorophenyl)sulfonyl]-β-alanine. We will proceed with a logical workflow, designed to generate a comprehensive dataset that will illuminate the compound's fate from administration to elimination.
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for 21 days to allow for differentiation and monolayer formation. [4]2. Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to confirm the integrity of the cell monolayer.
-
Assay Initiation: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours). [5]5. Sampling: Samples are taken from the receiver chamber at the end of the incubation period.
-
Quantification: The concentration of the compound in the donor and receiver samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER = Papp(B→A) / Papp(A→B)) is determined to identify if the compound is a substrate of efflux transporters.
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Expected Absorption | Efflux Ratio | Implication |
| < 1 | Low | > 2 | Potential for active efflux, limiting absorption. |
| 1 - 10 | Moderate | 1 - 2 | Primarily passive diffusion. |
| > 10 | High | < 1 | Potential for active uptake. |
Metabolic Stability: Liver Microsome Assay
This assay assesses the compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes. [6]A high metabolic turnover in this assay suggests rapid hepatic clearance in vivo.
Protocol: Liver Microsomal Stability Assay
-
Preparation: Pooled human or rat liver microsomes are pre-warmed at 37°C in a phosphate buffer. [7]2. Reaction Initiation: N-[(4-fluorophenyl)sulfonyl]-β-alanine (e.g., 1 µM) is added to the microsome suspension. The reaction is initiated by adding the cofactor NADPH. A control incubation without NADPH is run in parallel to assess non-enzymatic degradation. [6][7]3. Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes). [6]4. Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The percentage of compound remaining at each time point is plotted. The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (CLint). [8]
Plasma Protein Binding (PPB): Rapid Equilibrium Dialysis
The extent to which a drug binds to plasma proteins like albumin determines the fraction of unbound drug (fu) that is free to interact with its target and be cleared. [9]Rapid Equilibrium Dialysis (RED) is a reliable method for determining PPB. [10][11] Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: A RED device, which has two chambers separated by a semipermeable membrane (MWCO 12-14 kDa), is used. [12]2. Sample Loading: The test compound is spiked into plasma (human and rat) and added to one chamber. Dialysis buffer is added to the other chamber. [10][12]3. Equilibration: The device is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane. [9][10]4. Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: The samples are prepared for LC-MS/MS analysis, ensuring the matrix is matched for accurate quantification.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vivo Pharmacokinetic Study: The Definitive Assessment
Following promising in vitro data, an in vivo study in a relevant animal model, typically the rat, is essential to understand the compound's behavior in a complete biological system. [2][3]This study will provide key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F).
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the bedrock of any PK study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity. [13] Key Steps:
-
Method Development: An LC-MS/MS method is developed to accurately quantify N-[(4-fluorophenyl)sulfonyl]-β-alanine in rat plasma. This involves optimizing chromatographic separation and mass spectrometric detection parameters. [14][15]2. Validation: The method is validated according to regulatory guidelines (e.g., FDA guidance) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, and stability. [16]
In Vivo Study Design (Rat Model)
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) with jugular vein cannulation to allow for serial blood sampling without causing undue stress to the animal. [17][18][19]* Dosing Groups:
-
Group 1 (Intravenous): A single bolus dose (e.g., 1-2 mg/kg) administered via the tail vein. This allows for the determination of absolute bioavailability and non-oral clearance parameters.
-
Group 2 (Oral): A single oral gavage dose (e.g., 5-10 mg/kg) administered as a solution or suspension.
-
-
Blood Sampling: Serial blood samples (approx. 100-150 µL) are collected from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). [20]* Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), centrifuged to obtain plasma, and stored at -80°C until analysis.
Data Analysis and Metabolite Identification
Pharmacokinetic Data Analysis
Non-compartmental analysis (NCA) is a standard and robust method for deriving key PK parameters from the plasma concentration-time data. [21][22]It makes fewer assumptions compared to compartmental modeling. [2] Key Parameters to be Determined:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. [2] |
| t½ | Terminal elimination half-life. |
| CL | Clearance: the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Absolute oral bioavailability, calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100. |
Metabolite Identification (MetID)
Identifying the major metabolites of a drug is crucial for understanding its clearance pathways and assessing the potential for active or reactive metabolites. [23][24] Strategy:
-
In Vitro MetID: Samples from the microsomal stability assay can be re-analyzed using high-resolution mass spectrometry (HRMS) to detect and tentatively identify potential metabolites based on mass shifts from the parent compound. [25][26]2. In Vivo MetID: Plasma and, if collected, urine and feces samples from the in vivo PK study are pooled and analyzed by LC-HRMS to identify the metabolites formed in a whole biological system. [26]
Caption: A typical workflow for metabolite identification.
Conclusion
This technical guide has outlined a comprehensive, scientifically-grounded strategy for the complete preclinical pharmacokinetic characterization of N-[(4-fluorophenyl)sulfonyl]-β-alanine. By systematically executing the described physicochemical, in vitro, and in vivo studies, drug development professionals can generate a robust data package. This data will be instrumental in understanding the compound's ADME properties, predicting its behavior in humans, and making critical, data-driven decisions for its continued development. Adherence to these validated protocols and logical workflows will ensure the generation of high-quality, reproducible data essential for regulatory submissions and the successful progression of this novel entity.
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Deconvoluting the Mechanism: A Technical Guide to the Target Identification of N-[(4-fluorophenyl)sulfonyl]-beta-alanine
Abstract
The identification of a small molecule's cellular target is a pivotal step in drug discovery and chemical biology. It transforms a compound with an observed phenotype into a tool for understanding biological pathways and a lead for therapeutic development. This guide presents a comprehensive, multi-pronged strategy for the de novo target identification of N-[(4-fluorophenyl)sulfonyl]-beta-alanine, a novel chemical entity with undetermined biological function. As direct information regarding this compound's activity is not publicly available, we propose a systematic, field-proven workflow designed for maximum scientific rigor and confidence in hit validation. Our approach integrates computational prediction with cutting-edge, label-free proteomic techniques, followed by orthogonal validation using affinity-based and genetic methods. Each stage is designed to be self-validating, ensuring that the resulting target hypothesis is built on a foundation of robust, cross-corroborated evidence. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate process of elucidating a small molecule's mechanism of action.
Introduction: The "Target Question"
This compound enters the discovery pipeline as a molecule of interest, defined by its chemical structure but lacking a known biological narrative. The core challenge, and the primary objective of this guide, is to answer the fundamental "target question": To which protein(s) does this compound bind to exert its effects?
Answering this is critical for several reasons:
-
Mechanism of Action (MoA): Understanding the direct binding partner is the first step in unraveling the compound's MoA.
-
Therapeutic Hypothesis: It allows for the formulation of a clear therapeutic hypothesis, linking target modulation to a disease state.
-
Safety and Selectivity: It enables the assessment of potential off-target effects, which are crucial for predicting toxicity and ensuring safety.[1]
-
Lead Optimization: A validated target provides a rational basis for structure-activity relationship (SAR) studies to improve potency and selectivity.
The strategy outlined herein is a phased, funnel-like approach, beginning with broad, hypothesis-generating techniques and progressively narrowing down to specific, high-confidence target validation.
Phase 1: In Silico Target Prediction - Generating the Initial Hypotheses
Before committing to resource-intensive wet-lab experiments, computational methods provide a powerful and cost-effective way to generate an initial list of potential protein targets. These in silico approaches leverage vast databases of known drug-target interactions and protein structures to predict binding partners based on the ligand's chemical features.[2]
Rationale and Causality
The underlying principle is one of "guilt by association" and structural complementarity.[3] If this compound shares structural or electrostatic similarities with known ligands, it may bind to the same targets.[4] Reverse docking algorithms screen the compound against a library of 3D protein structures to identify potential binding pockets with favorable energy scores.[2]
Recommended Tools and Workflow
A combination of ligand-based and structure-based methods is recommended for comprehensive prediction.
-
Ligand-Based Similarity Searching:
-
Tool: SwissTargetPrediction[4], SEA (Similarity Ensemble Approach).
-
Process: The 2D structure (SMILES format) of this compound is submitted to the server. The algorithm compares it to a library of thousands of annotated bioactive molecules and predicts targets based on chemical similarity.
-
-
Reverse Docking:
-
Tools: PharmMapper, idTarget.
-
Process: The 3D conformer of the molecule is screened against a database of protein structures to identify and rank potential binding sites.
-
Data Presentation and Interpretation
The output from these tools should be consolidated into a table, prioritizing targets that appear across multiple prediction platforms.
| Predicted Target | Prediction Method | Confidence Score/Rank | Rationale |
| Hypothetical Target A | SwissTargetPrediction | High | High 2D/3D similarity to known inhibitors |
| Hypothetical Target B | PharmMapper | Top 5% | Favorable docking score and fit |
| Hypothetical Target C | SwissTargetPrediction, SEA | Medium | Shared pharmacophore with known ligands |
This initial list, while speculative, provides the first set of hypotheses to guide the subsequent experimental phases.
Phase 2: Unbiased, Label-Free Target Discovery in a Native Environment
The most significant advancements in target identification have come from methods that do not require modification of the small molecule.[1][5] This is a critical advantage, as attaching affinity tags or labels can sterically hinder or alter the compound's native binding interactions.[6] We will employ two powerful, orthogonal, label-free techniques: Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS).
Thermal Proteome Profiling (TPP)
TPP, also known as the Cellular Thermal Shift Assay (CETSA), is based on the principle that proteins denature and aggregate when heated. The binding of a ligand typically stabilizes a protein's structure, resulting in a higher melting temperature (Tm).[7][8][9] This change in thermal stability can be monitored on a proteome-wide scale using quantitative mass spectrometry.[10][11]
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Methodological & Application
Application Note: Characterization of N-[(4-fluorophenyl)sulfonyl]-beta-alanine as a Model Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Framework for Inhibitor Discovery
The identification and characterization of enzyme inhibitors are cornerstones of drug discovery and fundamental biological research.[1][2] These molecules provide invaluable tools for probing enzyme mechanisms and serve as starting points for the development of new therapeutics. This guide outlines a comprehensive framework for the characterization of enzyme inhibitors, using the novel compound N-[(4-fluorophenyl)sulfonyl]-beta-alanine as a model.
While specific enzymatic targets for this compound are yet to be fully elucidated in published literature, its structure—a sulfonamide derivative—suggests potential activity against classes of enzymes such as proteases or kinases. For the purpose of this instructional guide, we will detail its characterization against the well-studied serine protease, Trypsin , as a representative model system. The principles and protocols described herein are broadly applicable to a wide range of enzyme-inhibitor systems.
This document provides detailed, step-by-step protocols for:
-
Determining the half-maximal inhibitory concentration (IC50) to quantify inhibitor potency.
-
Conducting enzyme kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
-
Analyzing and interpreting the resulting data using established graphical methods.
Principles of Enzyme Inhibition
Enzyme inhibitors reduce the rate of an enzyme-catalyzed reaction.[3] They are broadly classified based on their mechanism of action. Understanding this mechanism is crucial for drug development.[1]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. The Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.[3][4][5]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, changing its conformation and reducing its catalytic efficiency. This type of inhibition cannot be overcome by increasing substrate concentration. Vmax decreases, while Km remains unchanged.[3][4]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This is most common in multi-substrate reactions. Both Vmax and Km decrease.[4]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. Both Vmax and Km are affected.[6]
The potency of an inhibitor is typically quantified by its IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. For a more rigorous characterization, the inhibition constant (Ki ) is determined, which represents the dissociation constant of the enzyme-inhibitor complex.[7]
Experimental Design: A Model System Using Trypsin
To illustrate the characterization process, we will use bovine pancreatic trypsin as our model enzyme. Trypsin is a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. Its activity can be conveniently monitored using a synthetic chromogenic substrate, such as Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) or Nα-Benzoyl-L-arginine ethyl ester (BAEE).[8][9] Hydrolysis of the substrate by trypsin releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at approximately 405-410 nm.[8][9]
Materials and Reagents
-
Enzyme: Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich, T8003)
-
Model Inhibitor: this compound (synthesis required or custom order)
-
Substrate: Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.
-
Equipment:
Protocol 1: Determination of IC50
This protocol determines the concentration of this compound required to inhibit 50% of trypsin activity.
Workflow for IC50 Determination
Caption: Interpreting Lineweaver-Burk plots for different inhibition types.
-
Dixon Plot for Ki Determination:
-
A Dixon plot is another graphical method used to determine the inhibition constant (Ki). [7][10][11] * It plots 1/V₀ (y-axis) against the inhibitor concentration [I] (x-axis) at several fixed substrate concentrations.
-
For a competitive inhibitor, the lines will intersect at a point where the x-coordinate equals -Ki. [12]
-
Trustworthiness and Self-Validation
To ensure the reliability of these protocols, several controls and validation steps are essential:
-
Enzyme Activity Control: Always confirm the enzyme is active and the assay is performing within its linear range before testing inhibitors.
-
Solvent Effects: Ensure the concentration of the solvent (e.g., DMSO) is consistent across all wells and does not inhibit the enzyme.
-
Time-dependent Inhibition: Pre-incubate the inhibitor with the enzyme for varying amounts of time to check if the inhibition is time-dependent, which could suggest an irreversible mechanism.
-
Reproducibility: All experiments should be performed with sufficient biological and technical replicates to ensure the results are statistically significant.
Conclusion
This application note provides a robust and detailed framework for the initial characterization of a novel enzyme inhibitor, using this compound as a model compound against trypsin. By systematically determining the IC50 and elucidating the mechanism of action through kinetic studies, researchers can gain critical insights into the inhibitor's potency and function. These protocols, grounded in established principles of enzyme kinetics, offer a reliable pathway for advancing compounds from initial hits to validated leads in the drug discovery pipeline.
References
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Henderson, P. J. F. (1973). The graphical determination of Km and Ki. Biochemical Journal, 135(1), 101–107. Retrieved from [Link]
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Yunus, A., & N, S. (1991). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Retrieved from [Link]
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Dixon plots. (n.d.). Fiveable. Retrieved from [Link]
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Lineweaver–Burk plot. (n.d.). Wikipedia. Retrieved from [Link]
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Yoshino, M., et al. (2008). A graphical method for determining inhibition constants. The Journal of Biochemistry, 144(3), 399-401. Retrieved from [Link]
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How to determine an IC50. (n.d.). GraphPad. Retrieved from [Link]
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Best Practices for Development and Validation of Enzymatic Activity Assays. (2024). PubMed. Retrieved from [Link]
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Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). MCAT Biochemistry. Retrieved from [Link]
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Experimental procedure for the determination of Ki Value by Dixon Plots. (2020). ResearchGate. Retrieved from [Link]
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IC50 Calculation Using GraphPad Prism. (2025). YouTube. Retrieved from [Link]
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IC50 and Percent Inhibition by GraphPad Prism 8. (2022). ResearchGate. Retrieved from [Link]
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Lineweaver–Burk Plot. (2022). Microbe Notes. Retrieved from [Link]
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Enzyme Inhibition. (n.d.). Jack Westin. Retrieved from [Link]
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Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]
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Determination of IC50 values using GraphPad Prism. (n.d.). SlideShare. Retrieved from [Link]
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Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]
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Enzyme kinetics and inhibition studies. (n.d.). Fiveable. Retrieved from [Link]
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GraphPad Prism 8 | Finding IC50 value. (2021). YouTube. Retrieved from [Link]
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Trypsin Inhibitor Assay. (2020). ResearchGate. Retrieved from [Link]
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Biochemical Assay Development. (2025). BellBrook Labs. Retrieved from [Link]
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Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Identification of substrate-analog trypsin inhibitors. (1995). PubMed. Retrieved from [Link]
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Enzyme Kinetics. (2024). TeachMe Physiology. Retrieved from [Link]
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Strategies to develop enzyme assays. (n.d.). ResearchGate. Retrieved from [Link]
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Best Practices for Development and Validation of Enzymatic Activity Assays. (2024). ResearchGate. Retrieved from [Link]
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Rapid Microplate Assay for Substrates and Inhibitors of Proteinase Mixtures. (1996). BioTechniques. Retrieved from [Link]
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Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide. (2026). MDPI. Retrieved from [Link]
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Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. Retrieved from [Link]
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Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in Chemistry. Retrieved from [Link]
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Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. (2018). MDPI. Retrieved from [Link]
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Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. (2015). PubMed Central. Retrieved from [Link]
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The Complete Guide for Protease Inhibition. (n.d.). Roche. Retrieved from [Link]
-
N-[3-(Dimethylamino)propyl]-N-[(nonafluorobutyl)sulfonyl]-beta-alanine. (n.d.). PubChem. Retrieved from [Link]
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Discovery of a Highly Potent and Orally Active VLA-4 Antagonist. (2009). PubMed. Retrieved from [Link]
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Carnosine-synthetase inhibition of beta-alanine analogues. (1987). PubMed. Retrieved from [Link]
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines. (2025). PubMed Central. Retrieved from [Link]
-
N-(4-Formylphenyl)-N-methyl-beta-alanine. (n.d.). PubChem. Retrieved from [Link]
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Application Note: A Comprehensive Protocol for the Preparation of N-[(4-fluorophenyl)sulfonyl]-beta-alanine Solutions for Research Applications
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of solutions of N-[(4-fluorophenyl)sulfonyl]-beta-alanine, a compound of interest in pharmaceutical and chemical research. As this compound may not be commercially ubiquitous, this guide is structured to provide both a specific methodology and a general framework for handling novel or poorly characterized chemical entities. The protocols herein are designed to ensure solution accuracy, stability, and safety, thereby promoting reproducible and reliable experimental outcomes.
Introduction: The Criticality of Proper Solution Preparation
The accuracy and reproducibility of any experiment in drug discovery and development are fundamentally reliant on the precise and consistent preparation of test compound solutions.[1] A well-prepared stock solution serves as the foundation for generating reliable dose-response curves, assessing biological activity, and conducting further analytical studies.[2] This application note addresses the specific case of this compound, a molecule combining a sulfonamide moiety with a beta-amino acid. The principles and techniques described are broadly applicable to other novel research compounds.
The structure of this compound suggests a molecule with both hydrophobic (the fluorophenylsulfonyl group) and hydrophilic (the beta-alanine group) characteristics. This amphipathic nature necessitates a systematic approach to solvent selection and solution preparation.
Pre-Preparation and Characterization
Before any solution is prepared, it is imperative to gather all available information about the compound. For a novel compound like this compound, this may involve theoretical predictions and analysis of its constituent parts.
Physicochemical Properties (Predicted and Inferred)
A thorough understanding of the compound's properties is the first step.[1]
| Property | Inferred Characteristic for this compound | Rationale and Considerations |
| Molecular Weight (MW) | To be calculated based on the chemical formula: C₉H₁₀FNO₄S. | Essential for accurate molarity calculations.[2] |
| Purity | Assume the highest purity available. If synthesized in-house, use data from analytical characterization (e.g., NMR, LC-MS). | Purity should be factored into mass calculations for high accuracy. |
| Solubility | Expected to have low aqueous solubility due to the hydrophobic 4-fluorophenylsulfonyl group.[3] Likely soluble in polar aprotic solvents like DMSO and DMF, and potentially in alcohols.[4] The beta-alanine moiety will contribute some water solubility.[5][6] | A preliminary solubility test is highly recommended. |
| Stability | The sulfonamide bond is generally stable. Potential for degradation under harsh acidic or basic conditions and exposure to strong light. | Stability testing is crucial to define appropriate storage conditions and solution shelf-life.[7] |
| Acidity/Basicity | The carboxylic acid of the beta-alanine moiety will be acidic. The N-H of the sulfonamide group is also weakly acidic. | The overall molecule is expected to be acidic, influencing its solubility in buffers of different pH. |
Safety and Handling Precautions
Given the presence of a sulfonyl group and its likely synthesis from a sulfonyl chloride precursor, appropriate safety measures are paramount.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[8]
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated fume hood.[9]
-
Spill Management: Have appropriate spill kits available. Sulfonyl-containing compounds can be irritating, and their precursors (sulfonyl chlorides) are corrosive and react violently with water.[10]
-
Material Safety Data Sheet (MSDS/SDS): If available, review the SDS thoroughly. If not, treat the compound with the caution appropriate for a novel chemical entity.
Protocol for Stock Solution Preparation (10 mM in DMSO)
This protocol details the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), a common solvent for initial screening of research compounds.
Materials and Equipment
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flask (Class A)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper/boat
-
Pipettes
-
Amber or light-blocking storage vials
Step-by-Step Procedure
-
Calculate the Required Mass:
-
First, determine the molecular weight (MW) of this compound (C₉H₁₀FNO₄S).
-
Use the following formula to calculate the mass needed: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
For a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L), the required mass would be: 0.010 mol/L * 0.010 L * MW.
-
-
Weighing the Compound:
-
Place a clean weigh boat on the tared analytical balance.
-
Carefully weigh the calculated mass of the compound. Record the exact mass.
-
-
Dissolution:
-
Transfer the weighed compound into a clean, dry beaker containing a magnetic stir bar.
-
Add a portion of the total DMSO volume (e.g., 7-8 mL for a 10 mL final volume).
-
Place the beaker on a magnetic stirrer and stir at room temperature until the solid is completely dissolved. Gentle warming (to 30-40°C) may be applied if dissolution is slow, but monitor for any signs of degradation.
-
-
Quantitative Transfer and Final Volume:
-
Once fully dissolved, carefully pour the solution from the beaker into a 10 mL volumetric flask.
-
Rinse the beaker with small amounts of fresh DMSO and add the rinsings to the volumetric flask to ensure all the compound is transferred.
-
Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenization and Aliquoting:
-
Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
-
For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber vials.
-
-
Labeling and Storage:
-
Clearly label each vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C or -80°C, protected from light.[11]
-
Experimental Workflows and Diagrams
General Workflow for Solution Preparation
Caption: Workflow for preparing a stock solution.
Decision Tree for Solvent Selection
Caption: Decision tree for initial solvent screening.
Stability Testing Protocol
It is crucial to determine the stability of the prepared stock solution to ensure the integrity of the compound over time.[11][12]
Short-Term Stability (Freeze-Thaw Cycles)
-
Prepare a fresh stock solution as described above.
-
Measure the initial concentration using a suitable analytical method (e.g., HPLC-UV).
-
Subject aliquots of the stock solution to several freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature).
-
After each cycle, measure the concentration and compare it to the initial concentration. A significant decrease indicates instability.
Long-Term Stability
-
Store aliquots of the stock solution at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), remove an aliquot from each storage condition.
-
Analyze the concentration and purity of the compound.
-
This data will help establish the optimal storage conditions and shelf-life of the solution.[7]
Conclusion
The protocol outlined in this application note provides a comprehensive guide for the preparation of this compound solutions. By following these steps, researchers can ensure the quality and consistency of their stock solutions, which is a prerequisite for generating high-quality, reproducible scientific data. The principles of careful characterization, safety, systematic solvent selection, and stability testing are broadly applicable and should be integrated into the workflow for any novel research compound.
References
-
Solubility of Things. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
Solubility of Things. (n.d.). Beta-alanine. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzenesulfonamide studied both experimentally and.... Retrieved from [Link]
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Wikipedia. (2023). β-Alanine. Retrieved from [Link]
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PubChem. (n.d.). Beta-Alanine. Retrieved from [Link]
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Molbase. (n.d.). 4-Fluorobenzenesulfonyl chloride 349-88-2 wiki. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Labviva. (2023). Solution stability testing: Significance and symbolism. Retrieved from [Link]
-
Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Stability Testing and its Role in Drug Development Process. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. Retrieved from [Link]
-
QbD Group. (2023). The Importance of Stability Testing in Pharmaceutical Development. Retrieved from [Link]
-
Alwsci. (2023). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
-
ResearchGate. (n.d.). pH adjustment of acidic solutions (pH = 3.3). Retrieved from [Link]
-
ResearchGate. (2016). How to dissolve a synthesised compound in a water missible organic solvent?. Retrieved from [Link]
-
Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]
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Technology Networks. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]
-
Environmental XPRT. (2023). pH Adjustment in Wastewater Treatment: Mechanisms and Applications. Retrieved from [Link]
-
Wikipedia. (2023). pH. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Advances in Chemical Dissolution: Breaking Down Barriers for Solubility. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Environmental XPRT. (2023). pH Adjustment: Essential Techniques for Maintaining Optimal Water Quality. Retrieved from [Link]
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Application Notes and Protocols: N-[(4-fluorophenyl)sulfonyl]-β-alanine in Cell Culture
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Glycine Co-agonist Site of NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] For activation, the NMDA receptor uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, cognitive impairments, and neurodegenerative diseases.[1][2]
One promising therapeutic strategy to enhance NMDA receptor function is to increase the synaptic concentration of glycine. The glycine transporter 1 (GlyT1) is a key protein responsible for the reuptake of glycine from the synaptic cleft into neurons and surrounding glial cells.[1] By inhibiting GlyT1, the extracellular levels of glycine are elevated, leading to enhanced NMDA receptor activity.[1]
N-[(4-fluorophenyl)sulfonyl]-β-alanine belongs to a class of compounds designed to act as selective inhibitors of GlyT1. While specific experimental data for N-[(4-fluorophenyl)sulfonyl]-β-alanine is not extensively available in public literature, this guide will provide a comprehensive overview of the application of this class of compounds in cell culture, drawing upon data from structurally similar and well-characterized GlyT1 inhibitors. This document will serve as a practical resource for researchers aiming to investigate the effects of modulating NMDA receptor activity through GlyT1 inhibition in various cell culture models.
Mechanism of Action: Potentiating NMDA Receptor Function
N-[(4-fluorophenyl)sulfonyl]-β-alanine and related compounds exert their effects by competitively binding to the glycine transporter 1 (GlyT1). This inhibition slows the reuptake of glycine from the synaptic cleft. The resulting increase in extracellular glycine concentration leads to greater occupancy of the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. This enhanced co-agonist binding potentiates the receptor's response to glutamate, leading to increased calcium influx and downstream signaling cascades associated with synaptic plasticity and neuronal function.[1]
Figure 1: Mechanism of GlyT1 Inhibition. N-[(4-fluorophenyl)sulfonyl]-β-alanine blocks the glycine transporter 1 (GlyT1) on astrocytes, increasing synaptic glycine levels and enhancing NMDA receptor-mediated calcium influx.
Applications in Cell Culture
The ability of N-[(4-fluorophenyl)sulfonyl]-β-alanine and related GlyT1 inhibitors to modulate NMDA receptor activity makes them valuable tools for a range of in vitro studies.
-
Neuroscience Research: Investigating the role of NMDA receptor function in synaptic plasticity, learning, and memory in primary neuronal cultures (e.g., cortical, hippocampal neurons).
-
Neurodegenerative Disease Modeling: Studying the potential neuroprotective effects of enhanced NMDA receptor signaling in cell culture models of diseases like Alzheimer's or Parkinson's disease.[1]
-
Schizophrenia Research: Examining the effects of GlyT1 inhibition on neuronal network dysfunction in models of schizophrenia, which is often associated with NMDA receptor hypofunction.[2]
-
Drug Screening: Using GlyT1 inhibitors as positive controls or tool compounds in high-throughput screening assays for novel modulators of NMDA receptor activity.
Illustrative Data from Analogous GlyT1 Inhibitors
The following table summarizes data from published studies on well-characterized GlyT1 inhibitors, providing an indication of the expected potency and effects.
| GlyT1 Inhibitor | IC₅₀ (GlyT1) | Cell Type / Model | Observed Effect | Reference |
| ORG 25935 | 100 nM | Rat primary cortical neurons | Reversal of ethanol-induced memory impairment | [3] |
| NFPS | Varies | Mouse model of stroke (MCAO) | Neuroprotection, upregulation of GluN2A | |
| Bitopertin | 2.6 nM | Rodent models | Increased glycine levels in prefrontal cortex | [4] |
| Iclepertin (BI 425809) | 1.1 nM | Rodent models | Reversal of MK-801 induced sensory processing deficits | [2] |
Experimental Protocols
Preparation of Stock Solutions
Due to the lack of specific solubility data for N-[(4-fluorophenyl)sulfonyl]-β-alanine, an empirical approach is recommended. Sulfonylated amino acids often exhibit good solubility in dimethyl sulfoxide (DMSO).
Materials:
-
N-[(4-fluorophenyl)sulfonyl]-β-alanine powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Solubility Test: To a pre-weighed small amount of the compound (e.g., 1 mg) in a sterile microcentrifuge tube, add a small volume of DMSO (e.g., 10 µL).
-
Dissolution: Vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.
-
Determine Concentration: If the compound dissolves completely, you can calculate the concentration of this initial stock. For example, if 1 mg dissolves in 10 µL, the concentration is 100 mg/mL.
-
Prepare Working Stock: Based on the initial test, prepare a higher concentration stock solution (e.g., 10-50 mM) in DMSO. For example, to make a 10 mM stock of a compound with a molecular weight of 247.25 g/mol , dissolve 2.47 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Note on DMSO Concentration in Culture: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic. For sensitive primary cells, a final DMSO concentration of ≤ 0.1% is recommended.
Application in Primary Cortical Neuron Culture
This protocol describes the treatment of primary cortical neurons with N-[(4-fluorophenyl)sulfonyl]-β-alanine to assess its effects on neuronal function.
Materials:
-
Primary cortical neurons cultured on appropriate substrates (e.g., poly-D-lysine coated plates or coverslips)
-
Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
N-[(4-fluorophenyl)sulfonyl]-β-alanine stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture Preparation: Culture primary cortical neurons for at least 7-10 days in vitro (DIV) to allow for synapse formation and maturation.
-
Preparation of Treatment Medium: On the day of the experiment, prepare the desired final concentrations of N-[(4-fluorophenyl)sulfonyl]-β-alanine by diluting the DMSO stock solution in pre-warmed complete neuronal culture medium.
-
Example Dilution: To achieve a final concentration of 1 µM from a 10 mM stock, perform a 1:10,000 dilution (e.g., add 1 µL of stock to 10 mL of medium).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the compound being tested.
-
-
Treatment:
-
Remove half of the conditioned medium from each well of the cultured neurons and save it.
-
Add an equal volume of the freshly prepared treatment medium (or vehicle control) to the respective wells. This gradual medium change helps to minimize osmotic shock to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on the specific endpoint being measured.
-
Assay: Following incubation, proceed with the desired functional or viability assay.
Figure 2: Experimental Workflow. A general workflow for treating primary neurons with a GlyT1 inhibitor and assessing its effects on NMDA receptor function.
Functional Assay: Calcium Imaging to Assess NMDA Receptor Activity
This protocol outlines a method to measure changes in intracellular calcium ([Ca²⁺]i) in response to NMDA receptor activation, and how this is modulated by a GlyT1 inhibitor.
Materials:
-
Primary cortical neurons treated with N-[(4-fluorophenyl)sulfonyl]-β-alanine or vehicle.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
NMDA and Glycine solutions
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the treatment medium from the cells and wash gently with pre-warmed HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate at 37°C for 30-45 minutes.
-
-
Washing: Wash the cells 2-3 times with pre-warmed HBSS to remove excess dye. Add fresh HBSS for imaging.
-
Imaging:
-
Place the culture plate/dish on the microscope stage and allow the cells to equilibrate for 5-10 minutes.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
Apply a solution of NMDA (e.g., 20-100 µM) and a low concentration of glycine (e.g., 1-10 µM) to stimulate the NMDA receptors.
-
Record the change in fluorescence intensity over time for 5-10 minutes.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the fluorescence intensity (F) for each ROI over time.
-
Normalize the fluorescence signal as the change in fluorescence over baseline (ΔF/F₀).
-
Compare the amplitude and kinetics of the calcium transients between the vehicle-treated and N-[(4-fluorophenyl)sulfonyl]-β-alanine-treated groups. An increase in the calcium response in the presence of the GlyT1 inhibitor would indicate potentiation of NMDA receptor function.
-
References
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. [Link]
-
The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink. [Link]
-
NMDA-receptor Study Protocol. Journal of Visualized Experiments. [Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central. [Link]
-
A quantitative method to assess extrasynaptic NMDA receptor function in the protective effect of synaptic activity against neurotoxicity. PubMed Central. [Link]
-
Disruption of Glycine Transporter 1 Restricted to Forebrain Neurons Is Associated with a Procognitive and Antipsychotic Phenotypic Profile. PubMed Central. [Link]
-
What are GlyT1 inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]
-
Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
GlyT1 inhibition promotes neuroprotection in the middle cerebral artery occlusion model through the activation of GluN2A-containing NMDAR. Experimental Neurology. [Link]
-
Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents. European Journal of Pharmacology. [Link]
Sources
Application Notes and Protocols: N-[(4-fluorophenyl)sulfonyl]-β-alanine as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis, characterization, and application of N-[(4-fluorophenyl)sulfonyl]-β-alanine as a novel molecular probe. The protocols detailed herein are designed to be self-validating and are grounded in established principles of chemical biology and drug discovery.
I. Introduction: The Rationale for a Novel Probe
The intersection of metabolic pathways and cellular signaling is a fertile ground for therapeutic intervention. β-alanine is a naturally occurring non-proteinogenic amino acid that plays a crucial role in various physiological processes. It is a precursor to the dipeptide carnosine, which is vital for buffering pH in muscle and brain tissues, and also functions as an antioxidant and neurotransmitter.[1][2][3] The dysregulation of β-alanine metabolism has been implicated in neurological disorders and aging.[2]
Molecular probes are indispensable tools for dissecting the complexities of biological systems.[4] Here, we propose the use of N-[(4-fluorophenyl)sulfonyl]-β-alanine as a molecular probe to investigate the enzymes and pathways that involve β-alanine. The design of this probe is based on the following rationale:
-
The β-alanine moiety serves as a recognition element, guiding the probe to enzymes and transporters that interact with endogenous β-alanine.
-
The (4-fluorophenyl)sulfonyl group is a versatile functional group in medicinal chemistry.[5][6][7] The sulfonyl group can act as a stable mimetic of a tetrahedral intermediate in enzymatic reactions or form non-covalent interactions with protein active sites.[5][6]
-
The fluorine atom on the phenyl ring offers several advantages. It can enhance binding affinity through electrostatic interactions, improve metabolic stability, and serve as a sensitive reporter for ¹⁹F NMR spectroscopy, allowing for the direct monitoring of probe-protein interactions.[8]
These application notes will guide the user through the synthesis of N-[(4-fluorophenyl)sulfonyl]-β-alanine and provide detailed protocols for its use in identifying and characterizing its biological targets.
II. Physicochemical Properties
A summary of the key physicochemical properties of N-[(4-fluorophenyl)sulfonyl]-β-alanine is presented in the table below. These properties are crucial for designing experiments and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₄S | PubChem |
| Molecular Weight | 247.24 g/mol | PubChem |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers at physiological pH | Predicted |
| pKa (Carboxylic acid) | ~4.0 - 4.5 | Predicted |
| LogP | ~1.5 - 2.0 | Predicted |
III. Synthesis of N-[(4-fluorophenyl)sulfonyl]-β-alanine
The synthesis of N-[(4-fluorophenyl)sulfonyl]-β-alanine can be achieved through a straightforward nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and β-alanine.
Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for N-[(4-fluorophenyl)sulfonyl]-β-alanine.
Detailed Synthesis Protocol
-
Dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-fluorobenzenesulfonyl chloride (1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Wash the reaction mixture with diethyl ether to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to pH 2 with 1 M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield the crude product.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
IV. Application: Identification of Target Proteins
A primary application of N-[(4-fluorophenyl)sulfonyl]-β-alanine is the identification of its interacting protein partners. This can be achieved using an activity-based protein profiling (ABPP) approach.[9]
Experimental Workflow for Target Identification
Caption: Workflow for identifying protein targets of N-[(4-fluorophenyl)sulfonyl]-β-alanine.
Protocol for Target Pulldown Assay
This protocol assumes the synthesis of a biotinylated version of the probe for affinity purification.
-
Prepare cell lysates from a relevant cell line or tissue.
-
Pre-clear the lysate by incubating with streptavidin-agarose beads for 1 hour at 4 °C.
-
Incubate the pre-cleared lysate with the biotinylated N-[(4-fluorophenyl)sulfonyl]-β-alanine probe for 2-4 hours at 4 °C.
-
As a negative control, incubate a separate aliquot of the lysate with the biotinylated probe and an excess of free β-alanine to competitively inhibit the binding of the probe to its specific targets.
-
Add streptavidin-agarose beads to each lysate and incubate for an additional 1 hour at 4 °C to capture the probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie or silver staining.
-
Excise the protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitive control.
-
Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.
V. Application: In Vitro Enzyme Inhibition Assay
Once a candidate target enzyme is identified, the inhibitory activity of N-[(4-fluorophenyl)sulfonyl]-β-alanine can be characterized using an in vitro enzyme assay.
Protocol for Determining IC₅₀
-
Prepare a stock solution of N-[(4-fluorophenyl)sulfonyl]-β-alanine in DMSO.
-
Serially dilute the stock solution to create a range of inhibitor concentrations.
-
Prepare the enzyme reaction mixture containing the purified target enzyme, its substrate, and any necessary co-factors in an appropriate buffer.
-
Add the diluted inhibitor solutions to the reaction mixture. Include a control with DMSO only (no inhibitor).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
VI. Application: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.
Protocol for CETSA
-
Culture cells to the desired confluency.
-
Treat the cells with N-[(4-fluorophenyl)sulfonyl]-β-alanine or a vehicle control (DMSO) for a specified time.
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities and plot them against the temperature. A shift in the melting curve in the presence of the probe indicates direct binding.
VII. Data Analysis and Interpretation
-
Target Identification: Proteins that are consistently and significantly enriched in the probe-treated samples compared to the competitively inhibited controls are considered high-confidence targets.
-
Enzyme Inhibition: A low IC₅₀ value indicates potent inhibition of the target enzyme. The mechanism of inhibition (e.g., competitive, non-competitive) can be further investigated by varying the substrate concentration.
-
CETSA: A rightward shift in the thermal denaturation curve of the target protein in the presence of the probe confirms target engagement in the cellular environment.
VIII. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction; degradation of starting materials. | Check the purity of reagents; optimize reaction time and temperature. |
| High background in pulldown | Non-specific binding to beads or other proteins. | Increase the stringency of washes; pre-clear the lysate more thoroughly. |
| No inhibition observed in enzyme assay | The compound is not an inhibitor of the target; incorrect assay conditions. | Verify the identity and purity of the compound; optimize assay parameters (pH, temperature, substrate concentration). |
| No thermal shift in CETSA | The compound does not bind to the target in cells; insufficient compound concentration. | Increase the concentration of the probe; confirm cellular uptake of the compound. |
IX. Conclusion
N-[(4-fluorophenyl)sulfonyl]-β-alanine is a promising molecular probe for the exploration of β-alanine metabolism and related biological pathways. The protocols provided in these application notes offer a robust framework for its synthesis, target identification, and characterization of its biological activity. The insights gained from using this probe have the potential to advance our understanding of metabolic regulation and may contribute to the development of novel therapeutic strategies.
X. References
-
PubChem. (n.d.). N-[3-(Dimethylamino)propyl]-N-[(nonafluorobutyl)sulfonyl]-beta-alanine. Retrieved from [Link]
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PubChem. (n.d.). N-[(2',4'-Difluoro-4-hydroxy-5-iodobiphenyl-3-YL)carbonyl]-beta-alanine. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Aminobenzoyl)-beta-alanine. Retrieved from [Link]
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PubChem. (n.d.). Beta-Alanine. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Formylphenyl)-N-methyl-beta-alanine. Retrieved from [Link]
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James, M. L., & Gambhir, S. S. (2012). A molecular imaging primer: modalities, imaging agents, and applications. Physiological reviews, 92(2), 897–965. [Link]
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Furman, M. A., & Ko, B. J. (2023). Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. Nutrients, 15(4), 933. [Link]
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Jafari, H., Zendedel, A., & Ghasemi, A. (2021). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Archives of Medical Research, 52(7), 715-726. [Link]
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Li, J., Wang, Y., & Zhang, J. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(22), 3687–3713. [Link]
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MIT OpenCourseWare. (n.d.). Protocols | Molecular Biology. Retrieved from [Link]
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Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034–1058. [Link]
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ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]
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PubChem. (n.d.). N-((4-Methylphenyl)sulfonyl)-L-alanine 1H-indol-3-yl ester. Retrieved from [Link]
-
Kim, J. A., & Lee, J. Y. (2020). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Molecules (Basel, Switzerland), 25(18), 4278. [Link]
-
WebMD. (n.d.). Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
Li, Y., & Li, X. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current organic chemistry, 23(1), 3–20. [Link]
-
de Salles Painelli, V., de Souza, G. R., & Artioli, G. G. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Journal of the International Society of Sports Nutrition, 18(1), 66. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-propoxybenzoyl)-beta-alanine. Retrieved from [Link]
-
Islam, M. R., & Cho, J. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. International Journal of Molecular Sciences, 23(10), 5707. [Link]
-
ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Retrieved from [Link]
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- 1. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Investigation of N-[(4-fluorophenyl)sulfonyl]-β-alanine
Introduction: Deconstructing a Novel Chemical Entity for Therapeutic Potential
N-[(4-fluorophenyl)sulfonyl]-β-alanine is a novel chemical entity that presents an intriguing subject for therapeutic investigation. Its structure marries two moieties with well-documented, albeit distinct, biological activities. The N-arylsulfonyl group is a cornerstone of many therapeutic agents, notably in the management of metabolic diseases such as diabetes, where compounds containing this group can act as inhibitors of key enzymes in glucose metabolism pathways.[1][2] Conversely, β-alanine is a naturally occurring β-amino acid, renowned as the rate-limiting precursor to the synthesis of carnosine, a dipeptide with significant antioxidant and pH-buffering capacities.[3] β-alanine itself also demonstrates activity as a neurotransmitter, particularly at glycine and GABA receptors.[4]
This unique combination prompts a multi-faceted investigational approach. We hypothesize that N-[(4-fluorophenyl)sulfonyl]-β-alanine may exhibit activities relevant to metabolic disorders, neurological conditions, or possess cytoprotective properties stemming from enhanced carnosine synthesis. The following application notes provide a structured, in-depth guide for the systematic evaluation of this compound, from initial characterization to preliminary in vivo assessment. Our approach is grounded in establishing a thorough understanding of the compound's effects at the molecular, cellular, and systemic levels, with an emphasis on self-validating protocols and logical, causality-driven experimental design.
Part 1: Foundational Characterization and In Vitro Profiling
Before delving into complex biological assays, a fundamental understanding of the compound's physicochemical properties and its general cellular effects is paramount. This initial phase establishes the necessary parameters for all subsequent experiments.
Physicochemical Properties: The Groundwork for Reliable Data
Rationale: The solubility and stability of a test compound in experimental media are critical variables that can profoundly impact the accuracy and reproducibility of biological data. Precipitation of the compound can lead to erroneously low activity, while degradation can result in a loss of effect or the emergence of confounding activities from breakdown products.
Protocol 1: Solubility and Stability Assessment
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of N-[(4-fluorophenyl)sulfonyl]-β-alanine (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).[5]
-
Solubility in Aqueous Buffers:
-
Prepare a series of dilutions from the stock solution into common biological buffers (e.g., Phosphate-Buffered Saline (PBS), cell culture medium).
-
Incubate at relevant temperatures (e.g., room temperature, 37°C) for a set period (e.g., 2 hours).
-
Visually inspect for precipitation and quantify the soluble concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
-
Stability Assessment:
-
Incubate the compound in the target biological medium (e.g., complete cell culture medium with 10% FBS) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
Analyze the concentration of the parent compound at each time point by HPLC to determine its degradation rate.
-
| Parameter | Recommended Condition | Purpose |
| Stock Solvent | Anhydrous DMSO | Maximize initial solubility and minimize hydrolysis. |
| Working Concentration | <1% final solvent concentration | Avoid solvent-induced artifacts in biological assays. |
| Stability Assessment | HPLC | Quantify the parent compound over time to ensure its integrity during assays. |
General Cytotoxicity: Defining the Therapeutic Window
Rationale: It is essential to determine the concentration range at which N-[(4-fluorophenyl)sulfonyl]-β-alanine exerts specific biological effects without causing general cellular toxicity.[6] This establishes a "therapeutic window" for in vitro studies and provides an initial indication of the compound's safety profile. We will employ two distinct assays to measure different aspects of cytotoxicity: metabolic activity and membrane integrity.
Protocol 2: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[6]
-
Cell Plating: Seed a panel of relevant cell lines (e.g., HepG2 - liver, SH-SY5Y - neuronal, L6 - muscle) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-[(4-fluorophenyl)sulfonyl]-β-alanine in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
Protocol 3: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[7][8]
-
Experimental Setup: Follow the same cell plating and treatment procedure as in the MTT assay (Protocol 2, steps 1-2).
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Absorbance Measurement: Measure the change in absorbance over time at the appropriate wavelength (typically 340 nm or a colorimetric endpoint at ~490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the concentration of the compound that causes 50% LDH release (EC50).
Caption: Initial experimental workflow for N-[(4-fluorophenyl)sulfonyl]-β-alanine.
Part 2: Probing a Metabolic Mechanism of Action
Given the prevalence of the sulfonyl moiety in drugs targeting metabolic diseases, a primary avenue of investigation is the compound's effect on key metabolic enzymes and cellular processes.[1]
Enzyme Inhibition Kinetics
Rationale: Many drugs exert their effects by inhibiting specific enzymes. A logical first step is to screen N-[(4-fluorophenyl)sulfonyl]-β-alanine against a panel of enzymes implicated in metabolic regulation. For any identified "hits," determining the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition is crucial for understanding its potency and mode of action.[9]
Protocol 4: General Enzyme Inhibition Assay (IC50 and Mechanism)
This protocol is a template and should be adapted for the specific enzyme and substrate system (e.g., PTP1B, α-glucosidase, DPP-IV).
-
IC50 Determination:
-
In a 96-well plate, combine the buffer, the target enzyme, and varying concentrations of N-[(4-fluorophenyl)sulfonyl]-β-alanine (typically a 10-point, 3-fold serial dilution).[10] Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme's specific substrate.
-
Monitor the reaction progress by measuring the formation of a product (e.g., via absorbance or fluorescence) over time using a plate reader.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
-
Mechanism of Inhibition Study:
-
To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the enzyme assay with varying concentrations of both the substrate and the inhibitor (at a fixed concentration, typically near its IC50).[9]
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of changes in Vmax (y-intercept) and Km (x-intercept) will reveal the mechanism of inhibition.[11]
-
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Cellular Metabolic Function
Rationale: Beyond isolated enzymes, it is critical to assess the compound's impact on integrated cellular metabolic pathways.[12] Assays measuring glucose uptake and mitochondrial respiration provide a holistic view of the compound's effect on cellular energy metabolism.[13]
Protocol 5: 2-NBDG Glucose Uptake Assay
This protocol uses a fluorescently-tagged glucose analog (2-NBDG) to measure glucose uptake in cells.
-
Cell Culture and Differentiation: Plate and, if necessary, differentiate relevant cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in a 96-well plate.
-
Serum Starvation: Before the assay, starve the cells of serum for 3-4 hours to lower basal glucose uptake.
-
Compound Incubation: Treat the cells with non-toxic concentrations of N-[(4-fluorophenyl)sulfonyl]-β-alanine for a predetermined time (e.g., 1-24 hours). Include a vehicle control and a positive control (e.g., insulin).
-
2-NBDG Uptake: Add 2-NBDG to each well and incubate for 30-60 minutes.
-
Wash and Read: Remove the 2-NBDG solution, wash the cells with cold PBS to remove extracellular fluorescence, and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Normalize the fluorescence signal to the vehicle control to determine the fold change in glucose uptake.
Caption: Hypothetical mechanism targeting the insulin signaling pathway.
Part 3: In Vivo Model Selection and Experimental Design
Should in vitro studies reveal promising activity, the next logical step is to evaluate the compound in a relevant animal model of disease.
Rationale: In vivo models are indispensable for understanding a compound's efficacy, pharmacokinetics, and safety in a whole organism.[14] The choice of model is dictated by the in vitro findings. For a compound showing potential in metabolic regulation, a diet-induced obesity model is often a suitable starting point as it closely mimics the progression of metabolic syndrome in humans.[15]
Protocol 6: Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Model Induction: Feed C57BL/6J mice a high-fat diet (HFD) for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.[15]
-
Grouping and Dosing: Randomize the DIO mice into groups (n=8-10 per group):
-
Vehicle control (e.g., saline or appropriate vehicle).
-
N-[(4-fluorophenyl)sulfonyl]-β-alanine (at least two dose levels).
-
Positive control (e.g., metformin or another clinically relevant drug).
-
Administer the compound daily via an appropriate route (e.g., oral gavage).
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose and insulin levels at baseline and at regular intervals throughout the study.
-
-
Key Endpoint Assessments:
-
Glucose Tolerance Test (GTT): After a period of treatment (e.g., 4 weeks), perform an oral or intraperitoneal GTT to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity.[14]
-
-
Terminal Analysis: At the end of the study, collect blood for lipid panel analysis and tissues (liver, adipose, muscle) for histopathology and biomarker analysis (e.g., gene expression, protein phosphorylation).
| In Vivo Parameter | Measurement | Purpose |
| Body Weight | Weekly | Assess overall effect on obesity. |
| Fasting Glucose/Insulin | Bi-weekly | Monitor impact on key diabetic markers. |
| Glucose Tolerance Test | Mid- and end-of-study | Evaluate ability to clear a glucose load. |
| Insulin Tolerance Test | Mid- and end-of-study | Directly measure insulin sensitivity. |
| Tissue Histology | Terminal | Assess effects on organ health (e.g., liver steatosis). |
Conclusion
This guide outlines a comprehensive, multi-tiered strategy for the preclinical evaluation of N-[(4-fluorophenyl)sulfonyl]-β-alanine. By systematically progressing from fundamental physicochemical characterization to in vitro mechanistic studies and finally to in vivo efficacy models, researchers can build a robust data package to validate (or invalidate) its therapeutic potential. The key to this process is a logical, evidence-based approach where the results of each experimental phase inform the design of the next, ensuring a scientifically rigorous and resource-efficient investigation.
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Application Note: High-Throughput Analysis of N-[(4-fluorophenyl)sulfonyl]-beta-alanine in Preclinical Samples
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details robust and validated analytical methodologies for the quantitative determination of N-[(4-fluorophenyl)sulfonyl]-beta-alanine in biological matrices, a critical process in preclinical drug development. We present two primary instrumental approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and confirmatory analysis. This document provides not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring adaptability and troubleshooting capabilities for the end-user.
Introduction: The Analytical Imperative
This compound is an emerging molecule of interest in pharmaceutical development. Its unique structure, combining a sulfonamide moiety with a beta-amino acid, necessitates tailored analytical methods for accurate pharmacokinetic, toxicokinetic, and metabolic profiling. The presence of a fluorinated phenyl group enhances its metabolic stability and detectability by certain techniques. Reliable quantification of this analyte in complex biological matrices such as plasma and urine is paramount for establishing its safety and efficacy profile.[1][2] This guide is designed to provide a foundational framework for developing and validating such analytical methods, adhering to the principles of scientific integrity and regulatory expectations.[3][4]
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of robust method development.
| Property | Estimated Value | Source |
| Molecular Formula | C₉H₁₀FNO₄S | - |
| Molecular Weight | 247.25 g/mol | - |
| Predicted logP | 0.85 | Chemicalize |
| Predicted pKa (Strongest Acidic) | 3.63 (Carboxylic Acid) | Chemicalize |
| Predicted pKa (Strongest Basic) | -2.89 (Sulfonamide) | Chemicalize |
The predicted logP suggests moderate polarity, making it suitable for reversed-phase chromatography. The acidic pKa of the carboxylic acid group indicates that the charge state of the molecule can be manipulated by adjusting the mobile phase pH to optimize retention.
Strategic Approach to Method Selection
The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the study.
-
HPLC-UV: A workhorse for routine analysis, particularly at later stages of preclinical development where analyte concentrations are higher. Its advantages include lower operational cost and simpler instrumentation. The aromatic ring in this compound provides a chromophore for UV detection.
-
LC-MS/MS: The gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[5] It is indispensable for early-stage discovery and studies requiring low limits of quantification (LLOQ). The high specificity of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components.
Below is a logical workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Sample Preparation: The Key to Clean Data
Effective sample preparation is crucial for removing interfering substances and concentrating the analyte of interest.[6][7] The choice of technique depends on the required level of cleanliness and the nature of the biological matrix.
Protocol 3.1: Protein Precipitation (for Plasma/Serum)
This method is rapid and suitable for initial screening or when high throughput is a priority.
-
Aliquot: Transfer 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard working solution (e.g., a structurally similar sulfonamide).
-
Precipitation: Add 300 µL of ice-cold acetonitrile. The use of a 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[8]
-
Vortex: Mix vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended for LC-MS/MS): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. This step ensures compatibility with the chromatographic system and can pre-concentrate the sample.
-
Injection: Transfer to an autosampler vial for analysis.
Protocol 3.2: Solid-Phase Extraction (SPE) (for Plasma/Urine)
SPE provides a cleaner extract than protein precipitation, which is often necessary for achieving low detection limits and minimizing matrix effects in LC-MS/MS.[9][10] A mixed-mode or polymeric reversed-phase sorbent is recommended.
-
Sample Pre-treatment:
-
Plasma: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. The acidic pH ensures the carboxylic acid group is protonated, increasing its retention on a reversed-phase sorbent.
-
Urine: Centrifuge at 5,000 x g for 5 minutes to remove particulates. Dilute 100 µL of supernatant with 900 µL of water.
-
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Injection: Transfer to an autosampler vial for analysis.
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Application Notes and Protocols for In Vivo Evaluation of N-[(4-fluorophenyl)sulfonyl]-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of N-[(4-fluorophenyl)sulfonyl]-beta-alanine
This compound is a novel compound with a chemical structure suggestive of potential activity within the central nervous system. The presence of a sulfonamide group, a common moiety in a variety of neurologically active drugs, coupled with a beta-alanine backbone, points towards a plausible role in modulating neuronal signaling pathways. Beta-alanine itself is a non-essential amino acid that can act as a neurotransmitter and is a precursor to carnosine, a dipeptide with known antioxidant, anti-inflammatory, and neuroprotective properties[1][2][3]. The fluorophenyl group may enhance the compound's metabolic stability and ability to cross the blood-brain barrier.
Given these structural features, it is hypothesized that this compound may exert analgesic effects, particularly in chronic pain states such as neuropathic pain. Neuropathic pain is a debilitating condition arising from damage to the somatosensory nervous system and is characterized by allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain from painful stimuli)[4][5]. Current treatments for neuropathic pain are often inadequate, highlighting the urgent need for novel therapeutic agents[6].
These application notes provide a comprehensive guide for researchers to investigate the in vivo pharmacological properties of this compound, with a primary focus on its potential as an analgesic. The protocols detailed herein are based on well-established and validated rodent models of pain, designed to provide robust and reproducible data for preclinical drug development[7][8].
Hypothesized Mechanism of Action and Investigational Strategy
The investigational strategy for this compound is predicated on a hypothesized mechanism of action that involves the modulation of neuroinflammatory pathways and aberrant neuronal signaling characteristic of chronic pain.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound in neuropathic pain.
Experimental Workflow
The following workflow outlines a logical progression for the in vivo characterization of this compound.
Caption: Recommended experimental workflow for in vivo evaluation.
Part 1: Evaluation in an Acute Inflammatory Pain Model - The Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain and is sensitive to various classes of analgesics[9][10]. It produces a biphasic nociceptive response: an early, acute phase resulting from direct activation of nociceptors, and a later, tonic phase driven by central sensitization and inflammation[11][12]. This model is valuable for initial screening and for differentiating between centrally and peripherally acting analgesics.
Protocol: Formalin-Induced Nociception in Rodents
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g) are commonly used.
-
Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatize animals to the testing environment for at least 30 minutes before the experiment[9].
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., morphine, 5 mg/kg, s.c.)
-
Formalin solution (5% in saline for rats, 2.5% for mice)[9][11]
-
Observation chambers with mirrors for clear viewing of the paws[9].
-
Hamilton syringes with 27-30 gauge needles.
3. Experimental Procedure:
-
Administer this compound, vehicle, or positive control at a predetermined time before formalin injection (e.g., 30-60 minutes, depending on the route of administration).
-
Gently restrain the animal and inject 50 µL (rats) or 20 µL (mice) of formalin solution subcutaneously into the plantar surface of the right hind paw[13].
-
Immediately place the animal in the observation chamber.
-
Record the cumulative time spent licking or flinching the injected paw during two distinct phases:
4. Data Analysis:
-
Calculate the total time (in seconds) spent licking/flinching for each phase.
-
Compare the mean response times between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
A significant reduction in nociceptive behavior in either phase indicates potential analgesic activity.
| Parameter | Phase 1 (Neurogenic Pain) | Phase 2 (Inflammatory Pain) |
| Primary Mechanism | Direct activation of nociceptors | Central sensitization, inflammation |
| Typical Analgesic Sensitivity | Opioids | NSAIDs, COX-2 inhibitors, opioids |
Part 2: Evaluation in a Chronic Neuropathic Pain Model - Chronic Constriction Injury (CCI)
The Chronic Constriction Injury (CCI) model is a widely used and well-characterized model of peripheral neuropathic pain that mimics many of the symptoms observed in humans, including mechanical allodynia and thermal hyperalgesia[14][15][16]. It involves loose ligation of the sciatic nerve, leading to Wallerian degeneration and a subsequent inflammatory response that drives central sensitization[15][17].
Protocol: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g) are typically used.
-
House animals individually after surgery to prevent interference with the surgical site.
2. Materials:
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
Chromic gut sutures (4-0)[16]
-
Wound clips or sutures for skin closure.
-
This compound
-
Vehicle
-
Positive control (e.g., gabapentin, 100 mg/kg, p.o.)
3. Surgical Procedure:
-
Anesthetize the rat and shave the lateral aspect of the thigh of the right hind limb.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals[16]. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Allow the animals to recover for at least 7-10 days before behavioral testing to allow for the full development of neuropathic pain[18].
4. Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimatize.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
-
A significant decrease in the paw withdrawal threshold on the ipsilateral side compared to the contralateral side and baseline measurements indicates mechanical allodynia.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a plexiglass chamber on a glass floor.
-
A radiant heat source is focused onto the plantar surface of the hind paw.
-
Record the time it takes for the rat to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
A significant decrease in paw withdrawal latency on the ipsilateral side indicates thermal hyperalgesia.
-
5. Dosing and Data Analysis:
-
After establishing a stable baseline of neuropathic pain, administer this compound, vehicle, or positive control.
-
Perform behavioral testing at various time points post-dosing (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.
-
Data should be expressed as the mean paw withdrawal threshold (in grams) for the von Frey test and the mean paw withdrawal latency (in seconds) for the Hargreaves test.
-
Use a two-way repeated measures ANOVA to analyze the data, with treatment and time as factors.
| Behavioral Test | Endpoint Measured | Interpretation of Positive Result |
| von Frey Test | Paw Withdrawal Threshold (g) | Increase in withdrawal threshold |
| Hargreaves Test | Paw Withdrawal Latency (s) | Increase in withdrawal latency |
Conclusion and Future Directions
The successful demonstration of efficacy for this compound in these validated in vivo pain models would provide a strong rationale for its further preclinical development. Positive results would warrant more extensive characterization, including:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by the compound. This could involve ex vivo analysis of spinal cord and brain tissue for changes in inflammatory markers or neuronal activity.
-
Toxicology studies: To assess the safety profile of the compound.
By following the structured approach outlined in these application notes, researchers can systematically evaluate the therapeutic potential of this compound and contribute to the development of novel and more effective treatments for pain.
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- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 14. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 15. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 16. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. criver.com [criver.com]
Application Notes and Protocols for In Vivo Dosing of N-[(4-fluorophenyl)sulfonyl]-β-alanine in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-[(4-fluorophenyl)sulfonyl]-β-alanine is a compound for which there is no extensive publicly available preclinical data. This document, therefore, serves as an expert-guided framework for establishing dosage protocols in mice, rather than a report of established procedures. The methodologies described are based on standard practices in preclinical drug development and the known pharmacology of related compounds.
Introduction: Charting a Course for a Novel β-Alanine Analog
N-[(4-fluorophenyl)sulfonyl]-β-alanine represents a novel chemical entity at the intersection of amino acid biology and sulfonamide chemistry. The β-alanine backbone is a precursor to carnosine, a dipeptide with significant roles in muscle buffering and neurotransmission[1]. The addition of a 4-fluorophenylsulfonyl group introduces a moiety common in pharmacologically active compounds, often designed to inhibit specific enzymes or modulate receptor activity. Given the absence of specific literature for this compound, the following application notes provide a comprehensive, first-principles approach to systematically determine appropriate and effective dosage protocols for preclinical studies in mice.
This guide is structured to walk the researcher through the logical progression of in vivo testing, from initial characterization and formulation to toxicity assessment and the design of preliminary efficacy studies. The core philosophy is to build a self-validating experimental cascade, where each step informs the next, ensuring scientific rigor and the ethical use of animal models.
Part 1: Foundational In Vitro and Physicochemical Characterization
Prior to initiating any in vivo studies, a thorough understanding of the compound's fundamental properties is essential. This pre-formulation work is critical for developing a viable dosing solution and interpreting subsequent pharmacokinetic and pharmacodynamic data.
1.1. Solubility and Stability Assessment
The solubility of N-[(4-fluorophenyl)sulfonyl]-β-alanine will dictate the potential routes of administration and the choice of vehicle.
Protocol 1: Solubility Screening
-
Objective: To determine the solubility of the test compound in a panel of common preclinical vehicles.
-
Materials: N-[(4-fluorophenyl)sulfonyl]-β-alanine, Phosphate-Buffered Saline (PBS) pH 7.4, 0.5% (w/v) Methylcellulose in water, 5% (v/v) DMSO in saline, 10% (v/v) Solutol HS 15 in water.
-
Method:
-
Prepare saturated solutions by adding an excess of the compound to each vehicle.
-
Equilibrate the solutions at room temperature and 37°C for 24 hours with constant agitation.
-
Centrifuge the samples to pellet undissolved solid.
-
Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
Interpretation: The results will identify suitable vehicles for achieving the desired concentration for dosing. Poor aqueous solubility may necessitate formulation strategies such as suspensions or co-solvent systems.
1.2. Preliminary In Vitro Potency and Cytotoxicity
Understanding the compound's activity in a cell-based system can provide a preliminary estimate of the effective concentrations to target in vivo.
-
Hypothesized Target-Based Assays: Based on the sulfonyl fluoride moiety, one might hypothesize that the compound could act as an inhibitor of serine proteases or other enzymes with a reactive serine in their active site[2]. If a specific target is suspected, an in vitro enzyme inhibition assay should be conducted.
-
General Cytotoxicity: A general cytotoxicity assay (e.g., MTT or LDH release) on a relevant cell line (e.g., a neuronal cell line if exploring neuroactivity based on the β-alanine component) is crucial to establish a therapeutic window.
Part 2: Formulation Development and Route of Administration
The choice of administration route is a critical decision that impacts the pharmacokinetic profile and potential for local irritation or toxicity.
Table 1: Comparison of Administration Routes for Initial Studies
| Route of Administration | Pros | Cons | Recommended Use Case |
| Oral Gavage (PO) | Clinically relevant, non-invasive for chronic studies. | Subject to first-pass metabolism, variable absorption. | Preferred for later-stage efficacy studies if oral bioavailability is demonstrated. |
| Intraperitoneal (IP) | Bypasses first-pass metabolism, rapid absorption. | Potential for local irritation, may not be clinically relevant. | Ideal for initial dose-ranging and acute efficacy studies to ensure systemic exposure. |
| Subcutaneous (SC) | Slower, more sustained absorption profile. | Can cause local tissue reactions, limited volume. | Useful for compounds requiring less frequent dosing or for sustained-release formulations. |
| Intravenous (IV) | 100% bioavailability, precise dose delivery. | Technically challenging, rapid clearance. | Primarily for pharmacokinetic studies to determine absolute bioavailability and clearance. |
For initial studies with N-[(4-fluorophenyl)sulfonyl]-β-alanine, intraperitoneal (IP) injection is recommended to ensure consistent systemic exposure while bypassing the complexities of oral absorption.
Protocol 2: Preparation of a Dosing Solution for IP Administration
-
Objective: To prepare a sterile, well-tolerated formulation for IP injection in mice.
-
Vehicle Selection: Based on solubility data (Protocol 1), select a vehicle. A common starting point for a compound with moderate solubility is 5% DMSO, 10% Solutol HS 15, and 85% Saline.
-
Method:
-
Weigh the required amount of N-[(4-fluorophenyl)sulfonyl]-β-alanine.
-
Dissolve the compound first in the DMSO component.
-
Add the Solutol HS 15 and mix thoroughly.
-
Add the saline dropwise while vortexing to prevent precipitation.
-
Sterile filter the final solution through a 0.22 µm syringe filter.
-
Prepare fresh on the day of dosing and protect from light if the compound is found to be light-sensitive.
-
Part 3: In Vivo Dosage Determination: A Step-by-Step Approach
A systematic approach to dose selection is essential to identify a dose that is both safe and effective.
3.1. Acute Dose-Ranging and Tolerability Study
The primary goal of this initial study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.
Experimental Workflow: Acute Dose-Ranging Study
Caption: Workflow for an acute dose-ranging study to determine the MTD.
Protocol 3: Acute Dose-Ranging Study
-
Objective: To determine the MTD of a single IP dose of N-[(4-fluorophenyl)sulfonyl]-β-alanine.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=3 per group):
-
Group 1: Vehicle control
-
Group 2: 1 mg/kg
-
Group 3: 10 mg/kg
-
Group 4: 50 mg/kg
-
Group 5: 100 mg/kg (Doses should be selected based on any available in vitro data, starting several logs below the EC50 if possible).
-
-
Procedure:
-
Acclimatize animals for at least 7 days.
-
Record baseline body weight.
-
Administer a single IP injection of the assigned dose.
-
Observe animals continuously for the first 4 hours, then at 24, 48, and 72 hours.
-
Record clinical signs of toxicity (e.g., lethargy, ataxia, ruffled fur, abnormal posture).
-
Record body weight daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant, persistent clinical signs of distress.
3.2. Pilot Pharmacokinetic (PK) Study
A pilot PK study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs the dosing frequency required to maintain therapeutic concentrations.
Table 2: Sample Design for a Pilot PK Study in Mice
| Time Point (post-dose) | Number of Mice | Samples Collected | Key Parameter |
| 0 min (pre-dose) | 3 | Plasma | Baseline |
| 15 min | 3 | Plasma | Absorption Phase |
| 30 min | 3 | Plasma | Cmax Estimation |
| 1 hr | 3 | Plasma | Cmax Estimation |
| 2 hr | 3 | Plasma | Distribution Phase |
| 4 hr | 3 | Plasma | Elimination Phase |
| 8 hr | 3 | Plasma | Elimination Phase |
| 24 hr | 3 | Plasma | Terminal Phase |
A sparse sampling design is used, where each mouse is sampled at a limited number of time points to minimize stress and blood loss.
Protocol 4: Pilot Pharmacokinetic Study
-
Objective: To determine the basic PK parameters (Cmax, Tmax, T½) of N-[(4-fluorophenyl)sulfonyl]-β-alanine.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Dose: Select a well-tolerated dose from the MTD study (e.g., 10 mg/kg IP).
-
Procedure:
-
Administer a single IP dose.
-
At designated time points (see Table 2), collect blood samples (e.g., via tail vein or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma by centrifugation.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Plot plasma concentration versus time. Use non-compartmental analysis to calculate key PK parameters. The elimination half-life (T½) will be crucial for deciding the dosing interval (e.g., once daily, twice daily).
Part 4: Hypothesized Mechanism of Action and Efficacy Study Design
The structural components of N-[(4-fluorophenyl)sulfonyl]-β-alanine suggest potential biological activities that can be explored in targeted efficacy studies.
Hypothesized Signaling Pathway
The β-alanine component suggests a potential interaction with pathways related to carnosine synthesis and GABAergic neurotransmission. β-alanine competes with taurine for the same transporter, and taurine is known to act on GABA receptors. The sulfonyl group could confer inhibitory activity on a related enzyme or receptor.
Caption: Hypothesized signaling pathways for N-[(4-fluorophenyl)sulfonyl]-β-alanine in the CNS.
Protocol 5: Preliminary Efficacy Screen (Anxiolytic Model)
Based on the potential for neuromodulation, a simple behavioral test like the Elevated Plus Maze (EPM) can serve as an initial efficacy screen.
-
Objective: To assess the anxiolytic-like effects of the compound in mice.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Dose Selection: Based on the MTD and PK studies, select two to three dose levels (e.g., 1, 5, and 20 mg/kg IP).
-
Groups (n=10-12 per group):
-
Group 1: Vehicle control
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
-
Group 5: Positive Control (e.g., Diazepam, 1 mg/kg)
-
-
Procedure:
-
Administer the assigned treatment via IP injection.
-
At the time of predicted peak plasma concentration (Tmax from PK study, e.g., 30 minutes post-dose), place the mouse in the center of the EPM.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. Analyze data using ANOVA followed by post-hoc tests.
Conclusion and Future Directions
This document outlines a systematic, hypothesis-driven framework for determining the dosage protocols of the novel compound N-[(4-fluorophenyl)sulfonyl]-β-alanine in mice. By progressing through foundational characterization, formulation, tolerability, and pharmacokinetic studies, researchers can establish a scientifically sound basis for dose selection in more complex, chronic efficacy models. The key to success is an iterative process where the results from each experiment logically inform the design of the next, ultimately leading to a clear understanding of the compound's in vivo properties.
References
-
Hoffman, J. R., et al. (2018). "Beta-Alanine and its Effect on Mice Behavior." Maze Engineers. [Link]
- Lijnen, H. R., et al. (1987). "Inhibition of urokinase by a synthetic tripeptide." Thrombosis and Haemostasis.
- Rockway, T. W., et al. (2002).
- Tamura, S. Y., et al. (2000). "Design and synthesis of potent and selective inhibitors of urokinase." Journal of Medicinal Chemistry.
- Spelnikov, A., & Harris, R. C. (2019). "Optimizing human in vivo dosing and delivery of beta-alanine supplements.
-
Buxens, J., et al. (2019). "Fragmented Dosing of β-Alanine Induces A Body Weight-Independent Pharmacokinetic Response." Nutrients. [Link]
-
Szymański, P., et al. (2012). "Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors." International Journal of Peptide Research and Therapeutics. [Link]
-
Al-Hiari, Y. M., et al. (2022). "Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives." Molecules. [Link]
-
Hoffman, J. R., et al. (2019). "Effect of β-alanine supplementation on carnosine and histidine content in the hippocampus of 14-month-old rats." Applied Physiology, Nutrition, and Metabolism. [Link]
-
Blancquaert, L., et al. (2018). "Pharmacokinetics of β-Alanine Using Different Dosing Strategies." Frontiers in Physiology. [Link]
- Mena Gomez, A., et al. (2015). "Effects of beta-alanine on locomotor activity in mice." Journal of Behavioral and Brain Science.
-
Borodina, I., et al. (2021). "Advances in the synthesis of β-alanine." Frontiers in Bioengineering and Biotechnology. [Link]
-
Solon-Biet, S. M., et al. (2020). "Manipulation of Dietary Amino Acids Prevents and Reverses Obesity in Mice Through Multiple Mechanisms That Modulate Energy Homeostasis." Diabetes. [Link]
-
Rathinasabapathi, B., et al. (2001). "beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves." Plant Physiology. [Link]
-
Xiao, F., et al. (2015). "Effects of essential amino acids on lipid metabolism in mice and humans." Journal of Lipid Research. [Link]
- Kume, H., et al. (2023). "Effects of Ingesting Amino Acids Simultaneously with Glucose and Fat on Postchallenge Metabolism in Healthy Young Women." Journal of Nutritional Science and Vitaminology.
-
Ito, T., et al. (2018). "Taurine and β-alanine intraperitoneal injection in lactating mice modifies the growth and behavior of offspring." Biochemical and Biophysical Research Communications. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of N-[(4-fluorophenyl)sulfonyl]-beta-alanine
Welcome to the technical support center for N-[(4-fluorophenyl)sulfonyl]-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the solubility of this compound. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Introduction to this compound
This compound is a molecule combining a sulfonamide group with a beta-amino acid moiety. The presence of the fluorophenyl sulfonyl group suggests that the compound may exhibit poor aqueous solubility due to its hydrophobicity. The beta-alanine portion, however, contains a carboxylic acid group, which provides a handle for solubility manipulation, particularly through pH adjustment and salt formation. Understanding these structural features is key to developing effective solubilization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the aqueous solubility of this compound?
A1: The solubility of this compound is primarily governed by the physicochemical properties of its two main structural components:
-
The (4-fluorophenyl)sulfonyl group: This is a relatively large, hydrophobic moiety that contributes to low water solubility. The fluorine atom can further increase hydrophobicity.
-
The beta-alanine backbone: This part of the molecule contains a carboxylic acid group. The overall charge of the molecule at a given pH will significantly influence its interaction with water. At its isoelectric point (pI), where the net charge is zero, solubility is generally at its minimum.[1]
The interplay between the hydrophobic sulfonyl portion and the ionizable carboxylic acid group dictates the compound's overall solubility profile.
Q2: I'm observing poor dissolution of my compound in neutral aqueous buffers. What is the likely cause and my first troubleshooting step?
A2: Poor dissolution in neutral buffers (e.g., PBS pH 7.4) is expected for this compound due to the limited ionization of the carboxylic acid group and the hydrophobic nature of the fluorophenyl sulfonyl group.
Your first and most critical troubleshooting step should be pH adjustment . The carboxylic acid group on the beta-alanine moiety can be deprotonated to form a carboxylate salt, which is significantly more water-soluble.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides detailed protocols for systematically improving the solubility of this compound.
Initial Solubility Assessment Workflow
It is crucial to first perform a systematic initial assessment of solubility to inform your strategy.
Caption: Workflow for initial solubility screening.
Method 1: pH Adjustment
The carboxylic acid group of the beta-alanine moiety allows for a significant increase in solubility in basic conditions.
Experimental Protocol:
-
Prepare a stock solution of a suitable base, for example, 1 M NaOH or 1 M KOH.
-
Suspend a known amount of this compound in your desired aqueous buffer (e.g., water, saline).
-
While stirring, add the basic solution dropwise.
-
Monitor the pH and continue adding the base until the compound dissolves.
-
Be mindful that a high pH might not be suitable for all downstream applications (e.g., cell-based assays). If necessary, you can then carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to the highest pH at which the compound remains in solution.
Causality: By increasing the pH, the carboxylic acid group (-COOH) is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This charged species has much stronger interactions with polar water molecules, leading to a significant increase in aqueous solubility.
Method 2: Salt Formation with Basic Amino Acids
Forming a salt with a basic amino acid can be an effective strategy to improve solubility and can also offer buffering capacity.[2][3] Basic amino acids like L-arginine and L-lysine are excellent counterions for acidic drugs.[2]
Experimental Protocol:
-
Prepare aqueous solutions of L-arginine or L-lysine at various concentrations (e.g., 10 mM, 50 mM, 100 mM).
-
Add an excess of this compound to each amino acid solution.
-
Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the suspensions to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Causality: The basic amino acid acts as a base, accepting a proton from the carboxylic acid of your compound. This in-situ salt formation increases the polarity and aqueous solubility of the compound.[4] The resulting amino acid salt may also have a more favorable crystal lattice energy.
Data Presentation:
| Counterion | Concentration (mM) | Resulting pH | Solubility of this compound (µg/mL) | Fold Increase |
| Water | - | ~7.0 | (Baseline) | 1x |
| L-Arginine | 50 | (Measure) | (Measure) | (Calculate) |
| L-Lysine | 50 | (Measure) | (Measure) | (Calculate) |
Method 3: Co-solvency
The use of a water-miscible organic solvent, or co-solvent, can enhance the solubility of hydrophobic compounds.[5]
Experimental Protocol:
-
First, dissolve this compound in a minimal amount of a water-miscible organic solvent in which it is freely soluble (e.g., DMSO, ethanol, or dimethylacetamide).
-
Slowly add your aqueous buffer to the organic stock solution with vigorous stirring.[1]
-
If precipitation occurs, you may have exceeded the solubility limit in the final solvent mixture. In this case, you can either reduce the final concentration or increase the proportion of the organic co-solvent.
Causality: Co-solvents work by reducing the polarity of the aqueous environment, which decreases the interfacial tension between the hydrophobic solute and the solvent, thereby increasing solubility.[5] For sulfonamides, solvents like dimethylacetamide have been shown to be effective.[6]
Troubleshooting Co-solvency:
| Issue | Probable Cause | Solution |
| Precipitation upon adding aqueous buffer | The compound's solubility limit in the final mixture has been exceeded. | 1. Reduce the final concentration. 2. Add the aqueous buffer more slowly while vortexing.[1] 3. Increase the percentage of the organic co-solvent. |
| Co-solvent is incompatible with the downstream assay | The chosen organic solvent interferes with the experimental system. | Screen other co-solvents (e.g., propylene glycol, PEG 400). |
Method 4: Particle Size Reduction
Reducing the particle size of the solid compound can increase the dissolution rate.[5]
Experimental Protocol:
-
Micronization: This can be achieved through techniques like jet milling or ball milling. This process increases the surface area of the drug, which can lead to a faster dissolution rate.[5]
Causality: A larger surface area-to-volume ratio allows for greater interaction between the solid compound and the solvent, which can accelerate the dissolution process.[5] It's important to note that while this increases the rate of dissolution, it does not increase the equilibrium solubility.[5]
Advanced Strategies
Use of Surfactants:
Surfactants can increase the solubility of poorly water-soluble drugs by forming micelles that encapsulate the hydrophobic compound.[7] This is a widely used technique in pharmaceutical formulations.
Caption: Logical relationships for solubility enhancement.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
-
ElShaer, A., et al. (2011). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. Retrieved from [Link]
-
Al-kassas, R., et al. (2018). Solubility enhancement of ibuprofen in oral liquid preparations using basic amino acids as counter ions. ResearchGate. Retrieved from [Link]
-
Perlovich, G. L., & Volkova, T. V. (2015). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Servage, K. A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst. Retrieved from [Link]
-
Al-kassas, R., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics. Retrieved from [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Seedher, N., & Kanojia, M. (2008). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"N-[(4-fluorophenyl)sulfonyl]-beta-alanine stability issues in DMSO"
Welcome to the technical support center for N-[(4-fluorophenyl)sulfonyl]-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in Dimethyl Sulfoxide (DMSO). Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound dissolved in DMSO.
Issue 1: Inconsistent or lower-than-expected bioactivity in assays.
Possible Cause: Degradation of the compound in the DMSO stock solution. While DMSO is a versatile solvent, it is not entirely inert and can contribute to the degradation of sensitive compounds over time.[1] The sulfonamide and carboxylic acid moieties in this compound could potentially be susceptible to hydrolysis if the DMSO is not anhydrous. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can facilitate this degradation.[2][3]
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: The most reliable first step is to prepare a fresh stock solution of this compound in anhydrous, high-purity DMSO. Compare the activity of the fresh solution to your existing one.
-
Assess Water Content in DMSO: Use a fresh, unopened bottle of anhydrous DMSO. If you suspect your DMSO has been compromised, consider using molecular sieves to dry it before use.
-
Control for Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[4] While many compounds are stable through several cycles, repeated temperature changes can accelerate degradation.
-
Storage Temperature: Ensure your stock solutions are stored at -20°C or -80°C for long-term stability.[4][5]
Issue 2: Precipitate observed in the DMSO stock solution, especially after thawing.
Possible Cause: The compound may be precipitating out of solution due to exceeding its solubility limit at lower temperatures or after freeze-thaw cycles.[6][7] The relatively high freezing point of DMSO (18.5°C) means that the solution solidifies at standard freezer temperatures.[8]
Troubleshooting Steps:
-
Visual Inspection: Before each use, visually inspect the thawed solution for any precipitate.
-
Gentle Warming and Sonication: If a precipitate is observed, gently warm the solution to 37°C and vortex or sonicate for several minutes to ensure the compound is fully redissolved.[4]
-
Lower Stock Concentration: Consider preparing a lower concentration stock solution to ensure the compound remains fully dissolved, especially during storage at low temperatures.[7]
-
Alternative Solvents: If precipitation persists, consider alternative solvents. However, the choice of solvent will be highly dependent on the specific requirements of your assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A1: To ensure the highest quality stock solution, follow this protocol:
Experimental Protocol: Preparation of this compound Stock Solution
-
Acclimate: Allow the vial of solid this compound and a fresh, sealed bottle of anhydrous, high-purity DMSO to come to room temperature.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator for a few minutes to ensure complete dissolution.[4]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, low-retention tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[4][5]
Q2: How should I properly store my DMSO to maintain its quality?
A2: Proper storage of DMSO is critical for maintaining its performance as a solvent.
-
Keep it Dry: DMSO is highly hygroscopic.[2][3] Always keep the container tightly sealed when not in use to minimize water absorption. Storing under an inert gas like argon or nitrogen can also help.[3]
-
Protect from Light: Store DMSO in its original brown bottle or another light-blocking container to prevent photodegradation.[3]
-
Room Temperature for Liquid: Store liquid DMSO at room temperature in a well-ventilated area, away from sources of ignition.[2][3]
Q3: Are there any known chemical incompatibilities between the sulfonamide group and DMSO?
A3: While direct reactivity between a stable sulfonamide and pure DMSO at room temperature is not highly probable, DMSO can act as an oxidant, particularly at elevated temperatures or in the presence of certain reagents.[9] The Kornblum oxidation, for instance, demonstrates that DMSO can oxidize alkyl halides and tosylates.[10][11] Although this compound is not an alkyl halide, this highlights the oxidative potential of DMSO. The presence of impurities in either the compound or the solvent could potentially catalyze degradation.
Q4: Could the beta-alanine part of the molecule be prone to degradation in DMSO?
A4: The beta-alanine moiety itself is generally stable. However, as an amino acid derivative, its carboxylic acid and secondary amine (within the sulfonamide) could theoretically interact with DMSO or its impurities. For instance, DMSO has been shown to stabilize the zwitterionic form of glycine, the simplest amino acid.[12] While this is a stabilizing interaction, it demonstrates the potential for specific interactions between amino acid-like structures and DMSO.
Q5: What are some potential alternative solvents for this compound?
A5: The choice of an alternative solvent is highly dependent on the experimental context, especially the tolerance of the biological assay. Some potential alternatives to consider, if solubility permits, include:
-
Ethanol: A polar protic solvent that is often well-tolerated in biological assays.
-
Dimethylformamide (DMF): A polar aprotic solvent similar to DMSO, but with different physical properties that might affect solubility and stability.
-
Aqueous Buffers (with co-solvents): For some applications, it may be possible to dissolve the compound in a small amount of an organic solvent like DMSO or ethanol first, and then dilute it into an aqueous buffer.[4] However, the stability of the compound in aqueous solutions should be independently verified.
A summary of solvent properties can be found in the table below.
| Solvent | Type | Boiling Point (°C) | Freezing Point (°C) | Notes |
| DMSO | Polar Aprotic | 189 | 18.5 | Excellent solubilizing power for many compounds, but hygroscopic and can be reactive.[8] |
| Ethanol | Polar Protic | 78.37 | -114 | Generally less toxic and more biocompatible than DMSO. |
| DMF | Polar Aprotic | 153 | -61 | Similar to DMSO but can be more reactive and has a lower boiling point. |
Visual Guides
Troubleshooting Workflow for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental results.
Potential Degradation Pathway: Hydrolysis
Caption: A diagram illustrating a potential hydrolytic degradation pathway.
References
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link][6]
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Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link][7]
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Various Authors. (2018). What is the best way of storing a DMSO in a research lab?. Quora. [Link][2]
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Various Authors. (2015). What is the best right way of storing DMSO in research lab?. ResearchGate. [Link][3]
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Le, T. N., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(3), 434-439. [Link]
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Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia. [Link][8]
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Wang, G., et al. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. RSC Advances, 11(48), 30285-30289. [Link][9]
-
Various Authors. (2021). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ResearchGate. [Link]
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Pharmaffiliates. Dimethyl Sulfoxide-impurities. Pharmaffiliates.com. [Link]
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Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Magolan, J. (2016). Dimethyl Sulfoxide as a Synthon in Organic Chemistry. Thieme. [Link]
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Wikipedia contributors. (2023). Kornblum oxidation. Wikipedia. [Link][10]
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Various Authors. DMSO Oxidation. University of Wisconsin-Madison. [Link]
-
Vargas Zenarosa, C. (1970). Dimethyl Sulfoxide Oxidation of Primary Alcohols. ScholarWorks at WMU. [Link][11]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15251601, N-[3-(Dimethylamino)propyl]-N-[(nonafluorobutyl)sulfonyl]-beta-alanine. PubChem. [Link]
-
PubChemLite. N-[3-(dimethylamino)propyl]-n-[(pentadecafluoroheptyl)sulfonyl]-beta-alanine. PubChemLite. [Link]
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de Witte, W., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2093. [Link][1]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 645086, N-2-fluorenesulfonyl-beta-alanine. PubChem. [Link]
-
PubChemLite. N-[3-(dimethylamino)propyl]-n-[(heptadecafluorooctyl)sulfonyl]-beta-alanine. PubChemLite. [Link]
-
PubChemLite. N-[3-(dimethylamino)propyl]-n-[(tridecafluorohexyl)sulfonyl]-beta-alanine. PubChemLite. [Link]
-
PubChemLite. N-[3-(dimethylamino)propyl]-n-[(undecafluoropentyl)sulfonyl]-beta-alanine. PubChemLite. [Link]
-
Johnson, J. L., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]
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Pérez-Peralta, N., et al. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. International Journal of Molecular Sciences, 24(12), 10301. [Link][12]
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Bati, A. S. R., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Materials, 14(24), 7686. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25150856, N-[(2',4'-Difluoro-4-hydroxy-5-iodobiphenyl-3-YL)carbonyl]-beta-alanine. PubChem. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 719629, N-(4-Aminobenzoyl)-beta-alanine. PubChem. [Link]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of N-[(4-fluorophenyl)sulfonyl]-β-alanine
Welcome to the technical support center for the crystallization of N-[(4-fluorophenyl)sulfonyl]-β-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this compound. As a molecule possessing both a sulfonamide group and a flexible β-alanine moiety, its crystallization can present unique challenges, including polymorphism and a tendency for oiling out. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its purification and solid-form screening.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of N-[(4-fluorophenyl)sulfonyl]-β-alanine in a question-and-answer format.
Question 1: My crystallization of N-[(4-fluorophenyl)sulfonyl]-β-alanine resulted in an oil instead of a solid. What are the causes and how can I fix this?
Answer:
"Oiling out" is a common issue in the crystallization of sulfonamides and other flexible molecules. It occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. This typically happens under conditions of very high supersaturation where nucleation is kinetically disfavored compared to liquid-liquid phase separation. Several factors could be at play:
-
High Solute Concentration and Rapid Supersaturation: If the concentration of your compound is too high or if an anti-solvent is added too quickly, the system can become supersaturated to a point where the compound "crashes out" as an oil.[1]
-
Inappropriate Solvent System: The solvent may be too "good" for the compound, meaning the compound has very high solubility, making it difficult to induce precipitation.
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting an amorphous, oily state.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate. A gradual temperature decrease allows molecules more time to orient themselves into a crystal lattice.[2]
-
Slower Anti-solvent Addition: When employing anti-solvent crystallization, add the anti-solvent dropwise and with vigorous stirring to the solution of your compound. This prevents localized high supersaturation.[3]
-
-
Optimize Your Solvent System:
-
Solvent/Anti-solvent Selection: A good starting point is to dissolve the compound in a solvent where it is highly soluble (e.g., methanol, ethanol, acetone) and then add an anti-solvent in which it is poorly soluble (e.g., water, heptane, toluene). The key is finding a balance that allows for controlled precipitation.
-
Experiment with Solvent Polarity: Given the polar nature of the carboxylic acid and sulfonamide groups, and the non-polar nature of the fluorophenyl ring, a mixture of polar and non-polar solvents may be necessary.
-
-
Induce Nucleation:
-
Seeding: Introduce a small crystal of pure N-[(4-fluorophenyl)sulfonyl]-β-alanine to the supersaturated solution. This provides a template for crystal growth.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.
-
-
Increase Purity: If impurities are suspected, consider an additional purification step, such as column chromatography, before attempting crystallization.
Question 2: I am getting a very low yield of crystalline product. How can I improve this?
Answer:
Low yield is a frequent problem in crystallization and can often be attributed to the following:
-
Incomplete Precipitation: The compound may have significant solubility in the mother liquor even at the final crystallization temperature.
-
Using an Excessive Amount of Solvent: Dissolving the crude material in too much solvent will prevent the solution from becoming sufficiently supersaturated upon cooling or anti-solvent addition.
-
Premature Crystallization: If crystallization occurs too early, for instance during a hot filtration step to remove insoluble impurities, product will be lost.
Solutions:
-
Determine the Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the point of spontaneous nucleation. Operating within this zone allows for controlled crystal growth. You can experimentally determine this by creating a saturated solution at a known temperature and then cooling it at a controlled rate while monitoring for the onset of crystallization.
-
Optimize the Final Crystallization Temperature and Time:
-
Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out. An ice bath may be necessary.
-
Equilibration Time: Allow sufficient time for the crystallization to complete. This can range from a few hours to overnight.
-
-
Minimize the Amount of Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product. This will ensure that the solution is saturated and will yield a greater amount of crystalline material upon cooling.
-
Employ an Anti-solvent: Adding an anti-solvent can significantly reduce the solubility of your compound in the mother liquor, thereby increasing the yield.
Question 3: The crystalline product appears amorphous or as very fine needles, which are difficult to filter. How can I obtain larger, more well-defined crystals?
Answer:
The formation of amorphous material or fine needles is often a result of rapid crystallization, where nucleation dominates over crystal growth.[4] To obtain larger crystals, the rate of crystallization needs to be controlled to favor the growth of existing crystals rather than the formation of new ones.
Solutions:
-
Slow Down the Crystallization Process:
-
Gradual Cooling: As mentioned previously, a slow cooling rate is crucial. Insulating the flask can help to slow down the cooling process.
-
Vapor Diffusion: For small-scale crystallization, dissolve your compound in a good solvent and place it in a sealed container with a vial of a volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can lead to the growth of high-quality single crystals.
-
-
Reduce the Level of Supersaturation: Working at a lower level of supersaturation will favor crystal growth over nucleation. This can be achieved by using a slightly larger volume of solvent than the minimum required for dissolution.
-
Solvent Selection: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. For example, solvents that can engage in hydrogen bonding with the sulfonamide or carboxylic acid groups may promote different crystal packing arrangements.
Workflow for Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of N-[(4-fluorophenyl)sulfonyl]-β-alanine that influence its crystallization?
A1: The crystallization behavior of this molecule is governed by a combination of its structural components:
-
Sulfonamide Group (-SO₂NH-): This group is a strong hydrogen bond donor (N-H) and acceptor (S=O). These interactions play a crucial role in forming stable crystal lattices in sulfonamides.[5]
-
Carboxylic Acid Group (-COOH): This group is also a strong hydrogen bond donor and acceptor, often leading to the formation of dimeric structures in the solid state.
-
β-Alanine Backbone: The flexible ethyl chain of the β-alanine moiety allows for various molecular conformations, which can lead to the formation of different polymorphs.
-
4-Fluorophenyl Ring: This aromatic ring can participate in π-π stacking interactions, further stabilizing the crystal packing. The fluorine atom can also engage in weaker hydrogen bonding.
Molecular Interactions Influencing Crystallization dot digraph "Molecular_Interactions" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Molecule [label="N-[(4-fluorophenyl)sulfonyl]-β-alanine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HBond [label="Hydrogen Bonding", fillcolor="#34A853", fontcolor="#FFFFFF"]; PiStack [label="π-π Stacking", fillcolor="#FBBC05", fontcolor="#202124"]; Conformation [label="Conformational Flexibility", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Molecule -> HBond [label="Sulfonamide & Carboxylic Acid"]; Molecule -> PiStack [label="Fluorophenyl Ring"]; Molecule -> Conformation [label="β-Alanine Backbone"];
HBond -> CrystalLattice [label="Primary driving force"]; PiStack -> CrystalLattice [label="Stabilizing interaction"]; Conformation -> Polymorphism [label="Can lead to"];
CrystalLattice [label="Stable Crystal Lattice", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Polymorphism [label="Polymorphism", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; }
Sources
- 1. N-[3-(Dimethylamino)propyl]-N-[(nonafluorobutyl)sulfonyl]-beta-alanine | C12H17F9N2O4S | CID 15251601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-[(2',4'-Difluoro-4-hydroxy-5-iodobiphenyl-3-YL)carbonyl]-beta-alanine | C16H12F2INO4 | CID 25150856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for N-[(4-fluorophenyl)sulfonyl]-β-alanine Synthesis
Welcome to the technical support center for the synthesis of N-[(4-fluorophenyl)sulfonyl]-β-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific chemical transformation. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.
Introduction: The Chemistry of N-Sulfonylation
The synthesis of N-[(4-fluorophenyl)sulfonyl]-β-alanine involves the formation of a stable sulfonamide bond between the amino group of β-alanine and the sulfonyl group of 4-fluorobenzenesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, a widely used method for the acylation of amines. The core of this transformation lies in the nucleophilic attack of the deprotonated amino group of β-alanine on the electrophilic sulfur atom of the sulfonyl chloride.
The success of this synthesis hinges on a delicate balance of reaction parameters to favor the desired N-sulfonylation while minimizing competing side reactions. This guide will walk you through the critical aspects of this process, from reaction setup to product purification and characterization.
Visualizing the Reaction Pathway
To understand the fundamental transformation, let's visualize the reaction mechanism.
Technical Support Center: N-[(4-fluorophenyl)sulfonyl]-beta-alanine (NSP-101)
A Guide to Understanding and Mitigating Off-Target Effects in Experimental Settings
Welcome to the technical support center for NSP-101. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using N-[(4-fluorophenyl)sulfonyl]-beta-alanine, herein referred to as NSP-101, in their experiments. While NSP-101 is a potent inhibitor of its primary target, understanding its potential off-target effects is crucial for accurate data interpretation and the advancement of your research. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, understand, and control for unintended biological activities.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Unexpected Results
This section addresses common issues that may arise during your experiments with NSP-101, with a focus on distinguishing on-target from off-target effects.
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the primary target. What could be the cause?
A1: This is a classic indication of a potential off-target effect. While NSP-101 is designed for a specific target, like many small molecules, it can interact with other proteins in the cell. The chemical structure of NSP-101, particularly the rhodanine-like core that can be formed from beta-alanine derivatives, is known to be a potential source of off-target binding.[1][2] These unintended interactions can trigger signaling pathways unrelated to the primary target, leading to unexpected phenotypes.
Initial Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the compound you are using is indeed NSP-101 and meets the required purity standards (e.g., >95% by HPLC). Impurities from synthesis could have their own biological activity.[3]
-
Dose-Response Analysis: Perform a careful dose-response curve. If the unexpected phenotype occurs at a much higher concentration than that required for primary target inhibition, it is more likely to be an off-target effect.[4]
-
Use a Structurally Unrelated Inhibitor: If possible, use a second, structurally distinct inhibitor of the same primary target. If this second inhibitor does not produce the same unexpected phenotype, it strongly suggests an off-target effect of NSP-101.[5]
Q2: Our in vitro biochemical assay shows potent inhibition, but the cellular assay results are weak or variable. Why is there a discrepancy?
A2: This is a common challenge that can stem from several factors, including but not limited to off-target effects.
Possible Causes & Solutions:
-
Poor Cell Permeability: NSP-101 may not efficiently cross the cell membrane to reach its intracellular target. Highly charged or polar compounds can have low permeability.[4]
-
Troubleshooting: Perform a cellular uptake assay to quantify the intracellular concentration of NSP-101.
-
-
Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.[4]
-
Troubleshooting: Assess the stability of NSP-101 in your specific cell culture media over the time course of your experiment using techniques like HPLC.
-
-
Efflux Pump Activity: Cells may actively transport NSP-101 out via efflux pumps like P-glycoprotein (MDR1).
-
Troubleshooting: Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of NSP-101 in your cellular assay increases.
-
-
High Protein Binding: NSP-101 may bind to proteins in the serum of your cell culture medium, reducing the free concentration available to interact with the target.
-
Troubleshooting: Perform the assay in serum-free or low-serum conditions, if your cells can tolerate it, to see if potency improves.
-
Q3: We suspect NSP-101 is interfering with our assay technology. How can we confirm this?
A3: Some compounds, particularly those with certain chemical motifs, can interfere with assay readouts. This is a critical consideration, especially in high-throughput screening.
Common Assay Interference Mechanisms:
-
Fluorescence Quenching/Enhancement: If you are using a fluorescence-based assay, NSP-101 might be absorbing light at the excitation or emission wavelengths, or it could be a fluorophore itself.
-
Troubleshooting: Run the assay in the absence of the enzyme/target but with all other components and varying concentrations of NSP-101 to see if it affects the baseline fluorescence.
-
-
Redox Activity: Some compounds can act as reducing or oxidizing agents, which can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase).
-
Troubleshooting: Use a counter-screen, such as a redox-sensitive dye (e.g., resazurin), to test for non-specific redox activity of NSP-101.
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
-
Troubleshooting: Include a non-ionic detergent like Triton X-100 (at a concentration above the critical micelle concentration, e.g., 0.01%) in your assay buffer to disrupt aggregates. A significant shift in IC50 would suggest aggregation was an issue.
-
Section 2: In-Depth Experimental Protocols for Off-Target Validation
To rigorously investigate and validate potential off-target effects of NSP-101, a multi-pronged approach is necessary. Below are detailed protocols for key experiments.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that NSP-101 binds to its intended target in a cellular context.[3] It relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or your desired concentration of NSP-101 (typically 10-100x the IC50 from your cellular assay). Incubate under normal culture conditions for 1-2 hours.
-
-
Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (without detergents if possible) containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
-
Heating and Fractionation:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of the primary target protein remaining in the supernatant by Western blotting or another suitable protein detection method (e.g., ELISA).
-
-
Data Interpretation:
-
Plot the percentage of soluble target protein as a function of temperature for both vehicle- and NSP-101-treated samples.
-
A rightward shift in the melting curve for the NSP-101-treated sample indicates thermal stabilization and thus, direct binding of NSP-101 to the target protein in the cell.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2.2: Orthogonal Assay Using a Structurally Unrelated Inhibitor
This protocol is designed to differentiate a true on-target phenotype from an off-target effect of NSP-101.
Step-by-Step Methodology:
-
Select an Orthogonal Inhibitor:
-
Identify a well-validated inhibitor of your primary target that has a different chemical scaffold from NSP-101. This information can often be found in the literature or from chemical probe databases.[4]
-
-
Determine Equipotent Doses:
-
Using your primary on-target cellular assay, determine the concentrations of NSP-101 and the orthogonal inhibitor that produce the same level of target inhibition (e.g., their respective IC80 values).
-
-
Phenotypic Comparison:
-
Treat your cells with the equipotent doses of NSP-101 and the orthogonal inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
Assess the "unexpected phenotype" you observed previously.
-
-
Data Interpretation:
-
Scenario A (On-Target): If both NSP-101 and the orthogonal inhibitor produce the same unexpected phenotype, it is likely a true consequence of inhibiting the primary target.
-
Scenario B (Off-Target): If only NSP-101 produces the phenotype, it is strong evidence of an off-target effect.
-
Caption: Logic diagram for an orthogonal inhibitor experiment.
Section 3: Understanding the Broader Off-Target Profile
While the above experiments can address specific unexpected results, a broader understanding of NSP-101's selectivity is often necessary for drug development professionals.
Q4: How can we proactively determine the off-target profile of NSP-101?
A4: Proactive profiling is a key step in preclinical drug development. Several approaches are available:
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of NSP-101 and its similarity to known ligands for various targets. This is a good starting point for hypothesis generation.
-
Broad Kinase or GPCR Panel Screening: If the primary target is a kinase, for example, screening NSP-101 against a large panel of other kinases (e.g., >300) is a standard industry practice. This provides a quantitative measure of selectivity. Similar panels exist for G-protein coupled receptors (GPCRs) and other target classes.
-
Proteome-Wide Approaches: Techniques like chemical proteomics can identify the proteins that physically interact with an immobilized version of NSP-101 from a cell lysate. This provides an unbiased view of the compound's binding partners.
Table 1: Hypothetical Selectivity Panel Data for NSP-101
| Target Class | Target Name | IC50 (nM) | Fold Selectivity vs. Primary Target | Notes |
| Primary Target | Target X | 50 | 1x | On-target activity |
| Kinase | Kinase A | 500 | 10x | Moderate off-target activity |
| Kinase | Kinase B | 2,500 | 50x | Weak off-target activity |
| GPCR | Receptor Y | >10,000 | >200x | No significant activity |
| Ion Channel | Channel Z | 8,000 | 160x | No significant activity |
This table is for illustrative purposes only.
Section 4: The Role of the Beta-Alanine Moiety
Q5: Does the beta-alanine component of NSP-101 contribute to any biological effects?
A5: This is an important consideration. Beta-alanine is a naturally occurring amino acid that serves as a precursor to carnosine, a dipeptide with significant physiological roles, including antioxidant and pH-buffering functions in muscle and brain tissue.[6][7][8] It is plausible that at high concentrations, or after metabolic breakdown of NSP-101, the released beta-alanine could have biological effects.
Potential Effects of Beta-Alanine:
-
Increased Carnosine Synthesis: This could enhance cellular buffering capacity.[9]
-
Neuromodulatory Effects: Beta-alanine can act on certain neurotransmitter receptors.
-
Antioxidant Effects: Mediated through carnosine, which can scavenge reactive oxygen species.[6]
Experimental Control: To control for this, it is advisable to run a parallel experiment using beta-alanine alone at a concentration equivalent to the highest concentration of NSP-101 used. This will help you determine if any observed effects are due to the parent compound or its potential beta-alanine metabolite.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
-
Molecules. (n.d.). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Retrieved from [Link]
-
PubMed Central. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Retrieved from [Link]
-
ASH Publications. (2020). Adenine Base Editing of Gamma Globin Gene Promoters Shows no Detectable Off-Target RNA or DNA Editing. Retrieved from [Link]
-
PubMed Central. (n.d.). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). beta.-Alanine, N-[4-[2-[2,5-dichloro-4-(fluorosulfonyl)phenyl]diazenyl]-3-methylphenyl]-. Retrieved from [Link]
-
PubMed. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Retrieved from [Link]
-
PubChem. (n.d.). N-[3-(Dimethylamino)propyl]-N-[(nonafluorobutyl)sulfonyl]-beta-alanine. Retrieved from [Link]
-
PubMed. (2000). alpha-fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil. Retrieved from [Link]
-
Addgene. (2024). CRISPR 101: Off-Target Effects. Retrieved from [Link]
-
bioRxiv. (2021). A Machine Learning Approach to Identify Small Molecule Inhibitors of Secondary Nucleation in α-Synuclein Aggregation. Retrieved from [Link]
-
WebMD. (n.d.). Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
PubChemLite. (n.d.). N-[3-(dimethylamino)propyl]-n-[(pentadecafluoroheptyl)sulfonyl]-beta-alanine. Retrieved from [Link]
-
PubMed. (2024). Seed sequences mediate off-target activity in the CRISPR-interference system. Retrieved from [Link]
-
ResearchGate. (n.d.). Off-target profiles of Cas9-NG and SpG a Schematic depicting off-target... Retrieved from [Link]
-
PubChem. (n.d.). N-[(2',4'-Difluoro-4-hydroxy-5-iodobiphenyl-3-YL)carbonyl]-beta-alanine. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Formylphenyl)-N-methyl-beta-alanine. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Aminobenzoyl)-beta-alanine. Retrieved from [Link]
-
PubChem. (n.d.). N-[(4-methoxyphenyl)sulfonyl]-D-alanine. Retrieved from [Link]
-
PubMed. (2018). Effects of β-Alanine Supplementation on Carnosine Elevation and Physiological Performance. Retrieved from [Link]
-
PubMed. (n.d.). Effects of β-alanine supplementation on exercise performance: a meta-analysis. Retrieved from [Link]
-
PubMed. (n.d.). The effect of 4 weeks beta-alanine supplementation and isokinetic training on carnosine concentrations in type I and II human skeletal muscle fibres. Retrieved from [Link]
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Technical Support Center: Strategies for Assessing and Mitigating the Cytotoxicity of N-[(4-fluorophenyl)sulfonyl]-beta-alanine
A Senior Application Scientist's Guide for Researchers
Disclaimer: As of January 2026, N-[(4-fluorophenyl)sulfonyl]-beta-alanine is a poorly characterized compound with no specific published data on its cytotoxic profile or mechanism of action. This guide provides a comprehensive framework based on established principles for evaluating and mitigating the cytotoxicity of novel small molecules. The strategies outlined here are general and must be adapted to the specific experimental context.
Introduction
Researchers investigating novel compounds like this compound often encounter unexpected cytotoxicity, which can confound experimental results and hinder progress. This guide is designed to serve as a technical resource for scientists and drug development professionals facing such challenges. It provides a structured approach to troubleshooting cytotoxicity, understanding its underlying mechanisms, and implementing rational strategies for its reduction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the potential cytotoxicity of a novel sulfonamide-containing compound.
Q1: Why might a compound like this compound exhibit cytotoxicity?
A1: The cytotoxicity of a novel compound can stem from several factors related to its chemical structure:
-
On-Target Effects: The compound may be acting on its intended biological target with high potency, leading to a cytotoxic phenotype. For example, if it targets a protein essential for cell survival, cytotoxicity is an expected outcome.
-
Off-Target Effects: The compound may interact with unintended cellular targets, disrupting critical pathways and leading to cell death.[1][2] This is a common challenge with small molecule inhibitors.[2]
-
Chemical Reactivity: Structural motifs within the molecule, such as the sulfonyl group, can sometimes react non-specifically with cellular components.[3][4]
-
Metabolic Activation: Cellular enzymes could metabolize the parent compound into a more toxic byproduct.
-
Physicochemical Properties: Poor solubility can lead to compound precipitation, which can cause physical stress to cells or interfere with assay readings.[5]
Q2: What are the first steps to take when unexpected cytotoxicity is observed?
A2: A systematic approach is crucial.
-
Confirm the Observation: Repeat the experiment, ensuring accuracy in compound concentration, cell seeding density, and incubation times.[5]
-
Assess Compound Integrity: Verify the purity and identity of your compound stock. Check for precipitation in the culture medium.[5]
-
Generate a Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, LDH) over a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration). This quantitative measure is essential for all further experiments.
-
Evaluate the Vehicle Control: Ensure the solvent used to dissolve the compound (e.g., DMSO) is not causing toxicity at the final concentration used in the assay.[5]
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: Differentiating between on-target and off-target effects is a critical step in drug development.[1][2] One powerful method is to use CRISPR/Cas9 to knock out the putative target of the drug.[2] If the compound is still cytotoxic in cells lacking the intended target, the effect is likely off-target.[2] Additionally, comparing the compound's cytotoxic profile across cell lines with varying expression levels of the target can provide valuable clues.[6]
Section 2: Troubleshooting Guide for In Vitro Cytotoxicity Assays
Unexpected or inconsistent results in cytotoxicity assays are common. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| High Variability Between Replicates | Inaccurate pipetting; Uneven cell distribution; Edge effects in the microplate.[7] | Solutions: Ensure proper mixing of cell suspension before plating. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile media or PBS to minimize evaporation.[5] Use calibrated pipettes and proper technique. |
| Low Absorbance/Fluorescence Signal | Cell number is too low; Incubation time is too short; Cells are not proliferating properly.[7][8] | Solutions: Optimize cell seeding density by performing a titration experiment.[5] Increase the incubation time for the assay reagent.[7] Confirm cell health and use cells in the logarithmic growth phase.[5] |
| High Background Signal | Microbial contamination; Interference from media components (e.g., phenol red, serum).[5] | Solutions: Visually inspect cultures for contamination. Use a phenol red-free medium for the assay incubation step.[5] Consider reducing serum concentration or using serum-free media during the assay.[5] |
| Compound Precipitation | Poor solubility of the compound in the culture medium. | Solutions: Determine the compound's solubility limit. Keep the final solvent concentration (e.g., DMSO) low, typically <0.5%.[5] Consider formulation strategies like using liposomes.[9][10][11][12][13] |
Section 3: Investigating the Mechanism of Cytotoxicity
Once cytotoxicity is confirmed and quantified, the next step is to understand how the compound is killing the cells. This knowledge is key to devising mitigation strategies.
Workflow for Mechanistic Investigation
Caption: Workflow for investigating the mechanism of compound-induced cytotoxicity.
Key Experimental Protocols
1. Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of key executioner caspases (like caspase-3) involved in apoptosis.[14][15]
-
Principle: Activated caspases in apoptotic cells cleave a specific substrate (e.g., Ac-DEVD-AMC), releasing a fluorescent molecule (AMC).[16] The fluorescence intensity is proportional to caspase activity.
-
Procedure:
-
Induce apoptosis in your cell model by treating with this compound at various concentrations and time points. Include positive and negative controls.
-
Lyse the cells using a chilled lysis buffer to release cellular contents, including caspases.[17]
-
Prepare a reaction mixture containing the cell lysate, a reaction buffer, and the fluorogenic caspase substrate.[15]
-
Incubate the mixture at 37°C, protected from light.[16]
-
Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC).[16][17]
-
Calculate the fold-increase in caspase activity relative to untreated control cells.
-
2. Measurement of Oxidative Stress
This protocol determines if the compound induces the production of reactive oxygen species (ROS), a common mechanism of cytotoxicity.[18][19]
-
Principle: Cell-permeable dyes like CellROX™ Green or DCFDA are non-fluorescent in their reduced state but become highly fluorescent upon oxidation by ROS.[19][20]
-
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate).
-
Treat cells with the test compound for the desired duration.
-
Remove the treatment medium and load the cells with the ROS-sensitive fluorescent probe (e.g., CellROX™ reagent) in complete growth media.[19]
-
Incubate according to the manufacturer's protocol, protected from light.
-
Wash the cells to remove excess probe.
-
Measure fluorescence using a microplate reader, fluorescence microscope, or flow cytometer.[19]
-
Quantify the increase in fluorescence, which corresponds to the level of intracellular ROS.
-
Section 4: Strategies to Reduce Cytotoxicity
After identifying the likely cause of cytotoxicity, several strategies can be employed to mitigate it, enhancing the compound's therapeutic window or experimental utility.
Strategy 1: Co-treatment with Cytoprotective Agents
If the cytotoxicity is mediated by a specific mechanism like oxidative stress, co-administering a protective agent can be highly effective.
-
Antioxidants: For compounds that induce ROS, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E can neutralize free radicals and rescue cells from damage.[21][22][23] The antioxidant zingerone has been shown to diminish radiation-induced apoptosis by inhibiting caspase-3 stimulation.[24] Similarly, quercetin can modulate oxidative stress and potentiate the cytotoxicity of other agents in a controlled manner.[25]
-
Mechanism: Antioxidants can act directly by scavenging free radicals or indirectly by boosting the cell's endogenous antioxidant defenses, such as the glutathione (GSH) system.[22][24]
Strategy 2: Formulation and Delivery Systems
Altering how the compound is delivered to the cells can dramatically reduce non-specific toxicity.
-
Liposomal Formulation: Encapsulating this compound within liposomes can be a powerful strategy. Liposomes are vesicles made of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs.[9][13]
-
Nanoparticle-Based Systems: Similar to liposomes, other nanoparticles can be engineered to control the release and biodistribution of a compound, minimizing exposure to healthy tissues.[26]
Strategy 3: Structural Modification (Medicinal Chemistry Approach)
If resources permit, modifying the chemical structure of the compound is a fundamental strategy to reduce toxicity.
-
Structure-Activity Relationship (SAR): By synthesizing and testing a series of analogues, researchers can identify which parts of the molecule are responsible for the cytotoxic effect versus the desired activity. For example, studies on other arylpropyl sulfonamides have shown that modifying side chains can significantly impact cytotoxicity.[27]
-
Goal: The aim is to design a new molecule with an improved therapeutic index—retaining on-target potency while eliminating the structural features that cause off-target toxicity.[6] This is a cornerstone of rational drug design.[1]
Diagram of Mitigation Strategies
Caption: Key strategies for mitigating compound-induced cytotoxicity.
References
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Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British Journal of Pharmacology, 142(2), 231–255. Available from: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
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Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. Pharmaceutics, 7(4), 428–451. Available from: [Link]
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Saraste, A., & Pulkki, K. (2000). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 142, pp. 229–240). Humana Press. Available from: [Link]
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YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis. Available from: [Link]
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Al-Sadoon, M. K., & Al-Farraj, S. A. (2018). Liposomal Drug Delivery Systems and Anticancer Drugs. Saudi Journal of Biological Sciences, 25(8), 1547–1555. Available from: [Link]
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ScienceDirect. (n.d.). Caspases activity assay procedures. Available from: [Link]
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Piktel, E., Niemirowicz, K., & Bucki, R. (2025). Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. International Journal of Molecular Sciences, 26(13), 7015. Available from: [Link]
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Taylor & Francis Online. (2017). Liposome-targeted delivery for highly potent drugs. Available from: [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Available from: [Link]
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Wikipedia. (n.d.). Liposome. Available from: [Link]
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JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Available from: [Link]
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ResearchGate. (2025). Measuring reactive species and oxidative damage in vivo and in cell culture: How should you do it and what do the results mean?. Available from: [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]
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Abdel-Daim, M. M., Moustafa, Y. M., Umezawa, M., Ramana, K. V., & Azzini, E. (2019). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity, 2019, 9295348. Available from: [Link]
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available from: [Link]
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National Institutes of Health. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Available from: [Link]
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Crown Bioscience Blog. (2025). Off-target toxicity in antibody-drug conjugates. Available from: [Link]
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Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Available from: [Link]
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AZoNano. (2022). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. Available from: [Link]
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PubMed. (n.d.). Sulfonyl-containing aldophosphamide analogues as novel anticancer prodrugs targeted against cyclophosphamide-resistant tumor cell lines. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Available from: [Link]
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National Center for Biotechnology Information. (2021). An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. Available from: [Link]
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Lin, A., Giuliano, C. J., Sayles, N. M., Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(498), eaaw8412. Available from: [Link]
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MDPI. (n.d.). Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. Available from: [Link]
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Baishideng Publishing Group. (2026). Preclinical pharmacology studies of zingerone with special reference to potential therapeutic applications. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Available from: [Link]
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Ghassab-Abdollahi, N., Mobasseri, K., Dehghani, G. A., & Shoja, M. M. (2021). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Nutrients, 13(11), 3846. Available from: [Link]
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ResearchGate. (n.d.). Bioactive compounds containing sulfonyl groups. Available from: [Link]
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National Center for Biotechnology Information. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Available from: [Link]
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Technical Support Center: Challenges in Scaling Up N-[(4-fluorophenyl)sulfonyl]-beta-alanine Production
Welcome to the technical support center for the synthesis and scale-up of N-[(4-fluorophenyl)sulfonyl]-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from bench-scale synthesis to larger-scale production. By addressing specific issues in a practical question-and-answer format, this resource aims to provide actionable solutions grounded in established chemical principles.
The synthesis of this compound, a valuable building block in pharmaceutical development, presents unique challenges during scale-up.[1] Issues that are manageable at the gram scale can become significant obstacles at the kilogram or pilot-plant scale.[2] This guide will delve into critical areas such as reaction control, impurity management, crystallization, and safety to ensure a robust and reproducible manufacturing process.
Section 1: Reaction Control and Optimization
Effective control of reaction parameters is paramount for a successful and safe scale-up. The transition from a small flask with a large surface-area-to-volume ratio to a large reactor fundamentally changes heat and mass transfer dynamics.[2]
FAQ 1.1: My reaction is showing a significant exotherm upon adding 4-fluorobenzenesulfonyl chloride. How can I control this?
Answer: The reaction between an amine (beta-alanine) and a sulfonyl chloride is inherently exothermic. At a larger scale, inefficient heat dissipation can lead to a thermal runaway, causing side reactions and creating a hazardous situation.[2]
Root Causes & Solutions:
-
Addition Rate: The rate of addition of 4-fluorobenzenesulfonyl chloride is a critical parameter. A slow, controlled addition allows the reactor's cooling system to effectively remove the heat generated.
-
Initial Temperature: Starting the reaction at a lower temperature provides a larger buffer to absorb the heat of reaction.
-
Solvent Volume: Increasing the solvent volume can help to dissipate heat more effectively, although this may impact reaction kinetics and downstream processing.
-
Reactor Efficiency: Ensure your reactor's cooling system is functioning optimally and is appropriately sized for the scale of the reaction.
| Parameter | Bench-Scale (100 mL) | Pilot-Scale (10 L) Recommendation | Rationale |
| Initial Temperature | Room Temperature (20-25°C) | 0-5°C | Provides a thermal buffer for the exotherm. |
| Addition Time | 5-10 minutes | 1-2 hours | Allows for efficient heat removal by the cooling system. |
| Agitation | Magnetic Stirring | Overhead Mechanical Stirring | Ensures efficient mixing and heat transfer throughout the larger volume. |
FAQ 1.2: I am observing incomplete conversion even after extended reaction times. What are the potential causes and solutions?
Answer: Incomplete conversion at scale can be attributed to several factors, often related to mass transfer limitations or reagent stability.
Troubleshooting Steps:
-
Reagent Quality: Verify the purity of your 4-fluorobenzenesulfonyl chloride. Over time, it can hydrolyze to the corresponding sulfonic acid, which is unreactive.[3] It is recommended to use a fresh or properly stored sulfonyl chloride.
-
Base Stoichiometry and Type: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct without competing with the beta-alanine.[3] Ensure at least two equivalents of the base are used to neutralize the HCl and deprotonate the beta-alanine.
-
Mixing Efficiency: In larger reactors, inefficient mixing can create localized areas of low reagent concentration, slowing down the reaction.[4] Increase the agitation speed and ensure the impeller design is appropriate for the reactor geometry.
-
Reaction Monitoring: At scale, it's crucial to monitor the reaction's progress using techniques like HPLC or TLC to confirm completion before proceeding with the workup.[5]
Section 2: Impurity Profile & Purification Strategies
Controlling the impurity profile is a critical aspect of scaling up, as even minor side products at the lab scale can become significant impurities in large batches.
FAQ 2.1: I am detecting a significant amount of a di-sulfonated impurity. How can I minimize its formation?
Answer: The formation of a di-sulfonated impurity, where the carboxylic acid of beta-alanine is also sulfonated, can occur under certain conditions.
Mitigation Strategies:
-
Protecting Groups: For complex syntheses, protecting the carboxylic acid of beta-alanine as an ester can prevent this side reaction. The protecting group can be removed in a subsequent step.
-
Stoichiometry Control: Use a slight excess of beta-alanine (1.1-1.2 equivalents) to ensure the complete consumption of the more reactive 4-fluorobenzenesulfonyl chloride.[3]
-
Temperature Control: Maintaining a lower reaction temperature can help to minimize the formation of this and other byproducts.
Troubleshooting Guide: A Step-by-Step Approach to Purification
Purification of this compound can be challenging due to its amphoteric nature. A multi-step approach is often necessary.
Caption: Purification workflow for this compound.
-
Aqueous Workup: Quench the reaction mixture with water and adjust the pH to be acidic (pH 2-3) to protonate the carboxylic acid. Extract with an organic solvent like ethyl acetate to remove non-polar impurities.
-
Acid/Base Extraction: Back-extract the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, transferring the desired product to the aqueous layer. This is an effective way to separate it from neutral organic impurities. Acidify the aqueous layer to precipitate the product.
-
Crystallization: This is the most effective method for large-scale purification.[6]
-
Column Chromatography: While effective at the lab scale, it is often not economically viable for large-scale production.[4] It can be used for very high purity requirements or to remove closely related impurities.
Section 3: Crystallization & Polymorphism
Achieving a consistent and pure crystalline product is a critical final step in the manufacturing process.
FAQ 3.1: I am struggling to achieve consistent crystallization. What factors should I investigate?
Answer: Crystallization is a complex process influenced by many variables. Inconsistent results are often due to a lack of control over these factors.
Key Factors to Control:
-
Solvent System: The choice of solvent is critical. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below.
-
Supersaturation: This is the driving force for crystallization. It can be achieved by cooling, adding an anti-solvent, or evaporating the solvent. The rate at which supersaturation is achieved will affect the crystal size and purity.
-
Seeding: Introducing a small amount of the pure crystalline product (seed crystals) can help to control the crystallization process and ensure the desired crystal form is obtained.
-
Agitation: Gentle agitation can help to promote crystal growth and prevent the formation of agglomerates.
| Solvent System | Observations | Recommended Use |
| Water | High solubility at high temperatures, low at room temperature. | Good for initial crystallization from the aqueous workup. |
| Ethanol/Water | Provides a good balance of solubility and can lead to well-formed crystals. | Ideal for recrystallization to improve purity. |
| Acetone/Hexane | Acetone is a good solvent, and hexane acts as an anti-solvent. | Useful for precipitating the product if it oils out in other systems. |
FAQ 3.2: How can I ensure I am isolating the desired polymorphic form of the final product?
Answer: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and bioavailability.
Controlling Polymorphism:
-
Consistent Crystallization Protocol: Strict control over the crystallization conditions (solvent, temperature, cooling rate, agitation) is the best way to ensure the same polymorphic form is produced consistently.
-
Characterization: Use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the crystal form of each batch.
-
Seeding: Seeding with the desired polymorph can help to ensure its formation.
Section 4: Safety Considerations for Scale-Up
Safety is the top priority when scaling up any chemical process. A thorough hazard analysis should be conducted before any large-scale work is initiated.[2]
FAQ 4.1: What are the primary safety hazards associated with the reagents used in this synthesis?
Answer:
-
4-Fluorobenzenesulfonyl Chloride: This is a corrosive and moisture-sensitive reagent.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn. It should be handled in a well-ventilated fume hood.
-
Organic Solvents: Many organic solvents are flammable and can form explosive mixtures with air. Ensure the reactor is properly grounded and that there are no ignition sources in the vicinity.
-
Bases: Organic bases like triethylamine and pyridine are flammable and have strong odors. They should be handled in a fume hood.
FAQ 4.2: How should I manage the off-gassing observed during the reaction?
Answer: The reaction of 4-fluorobenzenesulfonyl chloride with beta-alanine in the presence of a base will generate HCl gas, which is then neutralized by the base to form a salt. However, some off-gassing of the organic base or solvent may occur, especially if the reaction is exothermic.
Management of Off-gassing:
-
Venting: The reactor should be equipped with a vent line that directs any off-gases to a scrubber or a safe exhaust system.
-
Scrubber: A scrubber containing a suitable neutralizing agent (e.g., a dilute acid solution for basic off-gases) can be used to treat the exhaust stream before it is released into the atmosphere.
By carefully considering and addressing these common challenges, researchers and scientists can develop a robust, safe, and efficient process for the large-scale production of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis.
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Reddit. (2024). Looking for tips on scaling up organic syntheses.
- KTU ePubl. (n.d.). Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Acetylated Amino Acids.
Sources
"N-[(4-fluorophenyl)sulfonyl]-beta-alanine purification method refinement"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of N-[(4-fluorophenyl)sulfonyl]-beta-alanine. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to refine your methods for optimal purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the most common methods for purifying this compound?
A1: The primary purification methods are recrystallization and column chromatography. Recrystallization is often preferred for its efficiency at removing minor impurities from a largely pure product, especially on a larger scale.[1] Column chromatography is invaluable for separating the target compound from significant impurities, such as unreacted starting materials or byproducts with similar polarity.
Q2: What are the expected key impurities from a typical synthesis?
A2: In a standard Schotten-Baumann synthesis from beta-alanine and 4-fluorophenylsulfonyl chloride, the most probable impurities include:
-
Unreacted Beta-Alanine: Highly polar and water-soluble.
-
4-fluorophenylsulfonyl chloride: The starting sulfonylating agent.
-
4-fluorophenylsulfonic acid: The hydrolysis product of the sulfonyl chloride. This byproduct consumes the tosylating agent and can complicate purification.[1]
-
Residual Base: Such as triethylamine (TEA) or sodium hydroxide, which can make the product oily and difficult to handle.[2]
Q3: My crude product is a persistent oil. Is this normal, and can it be solidified?
A3: It is a common issue for N-protected amino acid derivatives to initially present as oils or thick gums. This can be caused by several factors, including the presence of residual solvents, impurities depressing the freezing point, or the hygroscopic nature of the compound.[2] Often, trituration with a non-polar solvent like diethyl ether or hexane can induce solidification. Further purification via recrystallization or chromatography is typically required to obtain a stable, crystalline solid.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating the target compound from closely related impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can reveal the presence of solvent and organic impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the fluorophenyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is an oil or fails to solidify after synthesis. | 1. Presence of impurities (e.g., unreacted starting materials, byproducts like 4-fluorophenylsulfonic acid).[1] 2. Incomplete removal of organic solvents used during workup.[1] 3. The product may be hygroscopic and has absorbed atmospheric moisture. 4. Presence of residual base (e.g., triethylamine) that is not UV active on TLC.[2] | 1. Trituration: Stir the oil vigorously with a non-polar solvent (e.g., diethyl ether, hexane) to induce precipitation. 2. pH Adjustment: Dissolve the oil in an aqueous basic solution (e.g., NaHCO₃), wash with a non-polar solvent like ether to remove organic impurities, then carefully re-acidify the aqueous layer with dilute HCl to precipitate the pure product.[2] 3. Drying: Ensure the product is dried thoroughly under high vacuum. If it is hygroscopic, handle it under an inert atmosphere. |
| Low yield after purification. | 1. Hydrolysis of Sulfonyl Chloride: The 4-fluorophenylsulfonyl chloride may have hydrolyzed to 4-fluorophenylsulfonic acid during the reaction, reducing the amount of agent available for the reaction. 2. Product Loss During Workup: The product may have some solubility in the aqueous or organic wash solutions. 3. Inappropriate Recrystallization Solvent: The chosen solvent may be too good, leading to significant product loss in the mother liquor. | 1. Reaction Conditions: Ensure anhydrous conditions during the reaction setup to minimize hydrolysis of the sulfonyl chloride. 2. Workup Optimization: Minimize the volume of wash solutions. If product solubility is an issue, consider back-extraction of the aqueous layers. 3. Solvent Screening: Perform small-scale solvent screening for recrystallization. A good solvent system will dissolve the compound when hot but result in poor solubility when cold. |
| Multiple spots on TLC analysis of the purified product. | 1. Incomplete separation of starting materials or byproducts. 2. Degradation of the product on the silica gel plate (less common for this compound). 3. Co-elution of impurities during column chromatography. | 1. TLC Visualization: Use multiple visualization techniques. UV light will show aromatic compounds, while a stain like ninhydrin can detect any unreacted beta-alanine.[1] 2. Re-purification: If impurities are present, repeat the purification step. For chromatography, try a different solvent system with different polarity or selectivity. For recrystallization, try a different solvent system.[1] |
| Poor crystal quality or slow crystallization. | 1. Solution is supersaturated, leading to rapid precipitation instead of slow crystal growth. 2. Presence of impurities inhibiting crystal lattice formation. 3. Inappropriate solvent system. | 1. Control Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer to a refrigerator. Avoid placing a hot solution directly into an ice bath. 2. Add Seeding Crystal: If available, add a small seed crystal to induce crystallization. 3. Use Co-solvents: Adding a miscible "anti-solvent" (in which the compound is insoluble) like a lower alcohol or ketone can often improve crystal formation and size.[4] |
Section 3: Key Purification Protocols
Protocol 1: Recrystallization from an Aqueous-Organic System
Recrystallization is the method of choice when the crude product is >85-90% pure. This procedure leverages the temperature-dependent solubility of the compound to separate it from impurities.
Causality: this compound, with its polar carboxylic acid and amine functionalities and its non-polar aromatic ring, has differential solubility in various solvents. An ideal recrystallization solvent (or solvent pair) will dissolve the compound and impurities at high temperatures but will allow only the pure compound to crystallize upon cooling, leaving impurities behind in the mother liquor.[1]
Step-by-Step Methodology:
-
Solvent Selection: Screen for suitable solvents. Ethanol-water or methanol-water mixtures are often effective. The goal is to find a system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is necessary when the crude product contains significant amounts of impurities with different polarities.
Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer, allowing for their separation.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good system will show clear separation of the product spot from impurity spots, with the product having an Rf value of ~0.3-0.4. A common starting point is a mixture of ethyl acetate and hexane, with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column by applying positive pressure, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid or oil under high vacuum. If the product is an oil, it may solidify upon complete solvent removal or can be precipitated using the techniques described in the troubleshooting guide.
Section 4: Visualization of Purification Workflow
The following diagram outlines the decision-making process for refining the purification of this compound.
Caption: Decision workflow for purification strategy.
References
- Poppelsdorf, F. (1963). Purification of beta-alanine. U.S. Patent No. 3,105,092. Washington, DC: U.S.
- Ajinomoto Co Inc. (1992). Method for crystallization of amino acids. U.S.
- Ajinomoto KK. (1984). Crystallization of amino acid.
-
Mahrath, A. J., et al. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]
-
Walker, J. M. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49-55. [Link]
Sources
"addressing batch-to-batch variability of N-[(4-fluorophenyl)sulfonyl]-beta-alanine"
Welcome to the technical support center for N-[(4-fluorophenyl)sulfonyl]-β-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis, purification, and handling of this compound, with a special focus on addressing batch-to-batch variability. Our goal is to provide you with the expertise and practical solutions needed to ensure the consistency and reliability of your experimental results.
Understanding the Challenge: The Critical Nature of Batch-to-Batch Variability
N-[(4-fluorophenyl)sulfonyl]-β-alanine is a key building block in the development of various pharmacologically active molecules. However, like many specialized chemical entities, its synthesis and purification can be prone to variations that lead to inconsistencies between different production batches. This variability can manifest as differences in purity, physical properties (such as color and crystallinity), and even biological activity. For researchers in drug development, such inconsistencies can compromise the validity of experimental data, delay project timelines, and introduce significant regulatory hurdles.
The root causes of this variability are multifaceted and can arise from subtle shifts in reaction conditions, the quality of starting materials, and the efficiency of purification processes. This guide will provide a structured approach to identifying, troubleshooting, and mitigating these issues.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis and handling of N-[(4-fluorophenyl)sulfonyl]-β-alanine.
Synthesis & Purification
Question 1: My synthesis of N-[(4-fluorophenyl)sulfonyl]-β-alanine is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of N-[(4-fluorophenyl)sulfonyl]-β-alanine, which is typically prepared via the sulfonylation of β-alanine with 4-fluorophenylsulfonyl chloride, can often be attributed to several factors:
-
Hydrolysis of the Sulfonyl Chloride: 4-Fluorophenylsulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it into the unreactive 4-fluorophenylsulfonic acid.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Base or Solvent: The choice of base is critical for deprotonating the amino group of β-alanine to facilitate nucleophilic attack on the sulfonyl chloride. An unsuitable base or solvent can lead to side reactions or poor solubility of reactants.
-
Solution: A non-nucleophilic organic base such as triethylamine or pyridine is recommended to neutralize the HCl byproduct without competing with the β-alanine. The solvent should be inert and capable of dissolving both reactants; suitable options include dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of the desired reaction versus side reactions.
-
Solution: The reaction is typically carried out at a low temperature (0 °C) initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion. Experiment with slight variations in this temperature profile to optimize for your specific setup.
-
Question 2: I am observing a significant amount of an impurity with a similar polarity to my desired product, making purification by column chromatography difficult. What could this impurity be?
Answer:
A common impurity in this synthesis is the disulfonated product, where the carboxylic acid of β-alanine is converted to a mixed anhydride by reacting with another molecule of 4-fluorophenylsulfonyl chloride. This impurity will have a polarity close to the desired product. Another possibility is unreacted 4-fluorophenylsulfonic acid (from hydrolysis of the sulfonyl chloride), which can be difficult to separate.
-
Solution:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of β-alanine to 4-fluorophenylsulfonyl chloride. A slight excess of the β-alanine can sometimes help to minimize disulfonation.
-
Purification Strategy: Recrystallization is often more effective than column chromatography for removing closely related impurities. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find optimal conditions for selectively crystallizing the desired product.
-
Question 3: My purified product has a brownish or yellowish tint, but I expect a white solid. What is the cause of this discoloration?
Answer:
Discoloration is often due to trace impurities formed during the reaction or workup. Potential causes include:
-
Side reactions: Minor side reactions can produce colored byproducts.
-
Residual catalysts or reagents: Incomplete removal of reagents can lead to discoloration.
-
Degradation: The product may be degrading due to exposure to heat, light, or air.
-
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
Thorough Washing: Ensure the final product is thoroughly washed with a non-polar solvent (like cold hexanes) to remove any residual soluble impurities.
-
Storage: Store the purified product in a cool, dark place under an inert atmosphere to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-[(4-fluorophenyl)sulfonyl]-β-alanine?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture. Storage at 2-8 °C is recommended. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) is ideal.
Q2: How can I confirm the identity and purity of my synthesized N-[(4-fluorophenyl)sulfonyl]-β-alanine?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the sulfonyl group (around 1350 and 1160 cm-1), the N-H bond, and the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to assess purity and quantify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Q3: Can polymorphism affect the properties of N-[(4-fluorophenyl)sulfonyl]-β-alanine?
A3: Yes, polymorphism (the ability of a solid material to exist in more than one crystal form) can significantly impact physical properties such as solubility, melting point, and stability. If you observe different crystalline forms or variations in dissolution rates between batches, polymorphism should be investigated using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
Q4: What are the key safety precautions when handling 4-fluorophenylsulfonyl chloride?
A4: 4-Fluorophenylsulfonyl chloride is a corrosive and moisture-sensitive reagent. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of its vapors and contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of N-[(4-fluorophenyl)sulfonyl]-β-alanine
-
To a solution of β-alanine (1.0 eq) in a 1:1 mixture of THF and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.05 eq) in THF dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude N-[(4-fluorophenyl)sulfonyl]-β-alanine in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a further 10 minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Data Presentation
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥ 98% | Reversed-Phase HPLC |
| Melting Point | Dependent on crystalline form | Melting Point Apparatus |
| Identity | Conforms to structure | 1H NMR, 13C NMR, IR, MS |
Visualizations
Caption: Synthetic workflow for N-[(4-fluorophenyl)sulfonyl]-β-alanine.
Caption: Troubleshooting decision tree for common synthesis issues.
References
At the time of this writing, a dedicated, comprehensive synthesis and characterization paper for N-[(4-fluorophenyl)sulfonyl]-β-alanine was not publicly available. The protocols and troubleshooting advice provided are based on established principles of sulfonamide synthesis and purification of related compounds. For further reading on the underlying chemistry, please consult the following resources:
- General Sulfonamide Synthesis: For a detailed overview of methods for synthesizing sulfonamides, a relevant chapter in a comprehensive organic chemistry textbook or a review article on the topic would be beneficial.
- Purification Techniques: "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L.
- Analytical Methods: Standard texts on NMR, IR, and HPLC, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, offer foundational knowledge for compound characteriz
Validation & Comparative
A Comparative Guide to the Efficacy of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitors in Hypercholesterolemia Management
This guide provides a comprehensive comparison of the efficacy of leading Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) inhibitors for researchers, scientists, and drug development professionals. We will delve into the mechanism of action, comparative clinical trial data, and the experimental protocols used to evaluate these groundbreaking therapies for hypercholesterolemia.
Introduction: The Pivotal Role of PCSK9 in Cholesterol Homeostasis
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol metabolism.[1][2] This serine protease, primarily synthesized in the liver, binds to low-density lipoprotein receptors (LDLRs) on the surface of hepatocytes.[1][3] This binding targets the LDLR for degradation, thereby reducing the number of receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation.[1] Consequently, higher levels of PCSK9 lead to elevated plasma LDL-C, a major risk factor for atherosclerotic cardiovascular disease (ASCVD).[2][3]
The discovery of PCSK9's role in cholesterol regulation has paved the way for a new class of potent lipid-lowering therapies: PCSK9 inhibitors.[4][5] These agents effectively block the interaction between PCSK9 and LDLRs, leading to increased LDLR recycling and enhanced clearance of LDL-C from the bloodstream.[4] This guide will focus on the comparative efficacy of the three leading PCSK9 inhibitors: Alirocumab, Evolocumab, and Inclisiran.
Mechanism of Action: A Visual Representation
The mechanism of action of PCSK9 inhibitors is elegantly straightforward. By preventing PCSK9 from binding to the LDLR, these drugs increase the population of LDLRs on the hepatocyte surface, leading to a significant reduction in circulating LDL-C.
Caption: Mechanism of PCSK9 and its inhibition.
Comparative Efficacy: A Data-Driven Analysis
The clinical efficacy of Alirocumab, Evolocumab, and Inclisiran has been extensively evaluated in numerous large-scale clinical trials. The primary endpoint in many of these studies is the percentage reduction in LDL-C from baseline.
LDL-C Reduction
| Compound | Key Clinical Trial(s) | Patient Population | LDL-C Reduction (placebo-adjusted) | Citation(s) |
| Alirocumab | ODYSSEY Program | Hypercholesterolemia | ~50-60% | [6][7][8] |
| Evolocumab | FOURIER, OSLER | ASCVD, Hypercholesterolemia | ~59-61% | [9][10][11][12] |
| Inclisiran | ORION Program | ASCVD, HeFH | ~50-58% | [13][14][15][16][17] |
Key Insights:
-
Both Alirocumab and Evolocumab, which are monoclonal antibodies, demonstrate a robust and consistent reduction in LDL-C levels of approximately 50-60% when administered subcutaneously every 2 to 4 weeks.[6][7][8][10]
-
Inclisiran, a small interfering RNA (siRNA) that inhibits the synthesis of PCSK9, also achieves a significant and sustained reduction in LDL-C of around 50-58% with a less frequent dosing regimen of twice a year.[13][14][15][17]
Cardiovascular Outcomes
Beyond LDL-C reduction, the ultimate measure of efficacy for lipid-lowering therapies is the reduction of major adverse cardiovascular events (MACE).
| Compound | Key Outcomes Trial | Reduction in MACE | Citation(s) |
| Alirocumab | ODYSSEY OUTCOMES | Significant reduction in recurrent ischemic cardiovascular events and all-cause death. | [18][19] |
| Evolocumab | FOURIER | Significant reduction in the risk of the composite endpoint of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization. | [9][10][12] |
| Inclisiran | ORION-4 (Ongoing) | Results on cardiovascular outcomes are anticipated. | [13] |
Key Insights:
-
The ODYSSEY OUTCOMES trial demonstrated that Alirocumab significantly reduces the risk of recurrent ischemic cardiovascular events and was associated with a lower rate of all-cause death in patients who had a recent acute coronary syndrome.[18][19]
-
The FOURIER trial showed that Evolocumab significantly reduced the risk of major adverse cardiovascular events in patients with established atherosclerotic cardiovascular disease.[9][10][12] The benefit of evolocumab appeared to be greater and occur earlier in patients with multivessel coronary disease.[9]
-
While long-term cardiovascular outcome data for Inclisiran is still emerging, its profound and sustained LDL-C lowering effect is expected to translate into significant cardiovascular benefits.[13]
Experimental Protocol: Assessing PCSK9 Inhibitor Efficacy in a Preclinical Setting
The following is a generalized, step-by-step methodology for evaluating the efficacy of a novel PCSK9 inhibitor in a preclinical animal model.
Objective: To determine the in vivo efficacy of a test compound in reducing plasma PCSK9 and LDL-C levels in a relevant animal model (e.g., C57BL/6J mice on a high-fat diet).
Methodology:
-
Animal Model and Acclimation:
-
House male C57BL/6J mice (8-10 weeks old) in a temperature- and light-controlled environment.
-
Provide ad libitum access to a high-fat diet (e.g., 60% kcal from fat) for 4-6 weeks to induce hypercholesterolemia.
-
Allow a one-week acclimation period before the start of the experiment.
-
-
Compound Formulation and Administration:
-
Prepare the test PCSK9 inhibitor and a vehicle control (e.g., sterile saline).
-
Administer the compound and vehicle via the intended clinical route (e.g., subcutaneous injection).
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control (e.g., Alirocumab or Evolocumab)
-
-
Blood Sampling and Analysis:
-
Collect baseline blood samples (t=0) via tail vein or retro-orbital sinus.
-
Collect subsequent blood samples at predetermined time points (e.g., 24, 48, 72 hours, and weekly) post-dosing.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Biochemical Assays:
-
Plasma PCSK9 Levels: Quantify plasma PCSK9 concentrations using a commercially available ELISA kit.
-
Plasma LDL-C Levels: Measure LDL-C levels using an enzymatic colorimetric assay.
-
-
Data Analysis:
-
Calculate the percentage change in plasma PCSK9 and LDL-C levels from baseline for each group at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.
-
Caption: A typical workflow for preclinical evaluation of a PCSK9 inhibitor.
Conclusion
The development of PCSK9 inhibitors represents a paradigm shift in the management of hypercholesterolemia. Alirocumab, Evolocumab, and Inclisiran have all demonstrated remarkable efficacy in lowering LDL-C levels. The robust clinical trial data for the monoclonal antibodies, Alirocumab and Evolocumab, have also confirmed their ability to reduce the risk of major adverse cardiovascular events. While awaiting long-term cardiovascular outcome data for the siRNA, Inclisiran, its potent and sustained LDL-C reduction, coupled with a convenient dosing schedule, positions it as a highly promising therapeutic option. The continued investigation and development of novel PCSK9-targeting strategies will undoubtedly further enhance our ability to combat atherosclerotic cardiovascular disease.
References
-
Efficacy, benefit and safety of inclisiran. PubMed. Available at: [Link]
-
Safety and efficacy of alirocumab: A meta analysis of 12 randomized controlled trials. PMC. Available at: [Link]
-
Long-Term Efficacy of Evolocumab in Patients With or Without Multivessel Coronary Disease. JACC. Available at: [Link]
-
Proprotein convertase subtilisin/kexin type 9 enzyme inhibitors: An emerging new therapeutic option for the treatment of dyslipidemia. NIH. Available at: [Link]
-
Efficacy and Safety of Alirocumab 150 mg Every 4 Weeks in Patients With Hypercholesterolemia Not on Statin Therapy: The ODYSSEY CHOICE II Study. JAHA. Available at: [Link]
-
Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitor Therapy. Circulation. Available at: [Link]
-
Efficacy and safety of evolocumab in reducing lipids and cardiovascular events. PubMed. Available at: [Link]
-
Proprotein Convertase Subtilisin/kexin Type 9 Inhibitors in Clinical Practice: A Focused Update. US Cardiology Review. Available at: [Link]
-
PCSK9 Inhibitors. NCBI Bookshelf. Available at: [Link]
-
PCSK9 (Proprotein convertase subtilisin/kexin type 9) inhibitors: past, present, and the future. European Heart Journal. Available at: [Link]
-
Long-Term Efficacy and Safety of Evolocumab in Patients With Hypercholesterolemia. PubMed. Available at: [Link]
-
Inclisiran: Efficacy in Real World—Systematic Review and Meta-Analysis. MDPI. Available at: [Link]
-
Evolocumab shows clear benefit in preventing first-time heart attacks and strokes. News-Medical.net. Available at: [Link]
-
A Critical Review of the Efficacy and Safety of Inclisiran. Springer. Available at: [Link]
-
Efficacy and Safety of Inclisiran: Pooled Analysis. PhysiciansWeekly.com. Available at: [Link]
-
Exploring the Efficacy of Alirocumab and Evolocumab in Reducing Low-Density Lipoprotein (LDL) Cholesterol Levels in Patients With Familial Hypercholesterolemia: A Systematic Review. NIH. Available at: [Link]
-
ORION-10: Safety and Efficacy of Inclisiran in Patients with ASCVD and Elevated LDL-C. DocWire News. Available at: [Link]
-
Safety of the PCSK9 inhibitor alirocumab: insights from 47 296 patient-years of observation. European Heart Journal. Available at: [Link]
-
Lomitapide, a microsomal triglyceride transfer protein inhibitor for the treatment of hypercholesterolemia. PubMed. Available at: [Link]
-
Long‐Term Efficacy, Safety, and Tolerability of Alirocumab in 8242 Patients Eligible for 3 to 5 Years of Placebo‐Controlled Observation in the ODYSSEY OUTCOMES Trial. PMC. Available at: [Link]
-
Landmark Outcomes Study Shows That Repatha® (Evolocumab) Decreases LDL-C To Unprecedented Low Levels And Reduces Risk Of Cardiovascular Events With No New Safety Issues. Amgen. Available at: [Link]
Sources
- 1. Proprotein Convertase Subtilisin/kexin Type 9 Inhibitors in Clinical Practice: A Focused Update | USC Journal [uscjournal.com]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Proprotein convertase subtilisin/kexin type 9 enzyme inhibitors: An emerging new therapeutic option for the treatment of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Safety and efficacy of alirocumab: A meta analysis of 12 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Exploring the Efficacy of Alirocumab and Evolocumab in Reducing Low-Density Lipoprotein (LDL) Cholesterol Levels in Patients With Familial Hypercholesterolemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Efficacy of Evolocumab in Patients With or Without Multivessel Coronary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of evolocumab in reducing lipids and cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Efficacy and Safety of Evolocumab in Patients With Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. amgen.com [amgen.com]
- 13. Efficacy, benefit and safety of inclisiran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. uaclinical.com [uaclinical.com]
- 16. physiciansweekly.com [physiciansweekly.com]
- 17. ORION-10: Safety and Efficacy of Inclisiran in Patients with ASCVD and Elevated LDL-C | Cardio Care Today [cardiocaretoday.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Long‐Term Efficacy, Safety, and Tolerability of Alirocumab in 8242 Patients Eligible for 3 to 5 Years of Placebo‐Controlled Observation in the ODYSSEY OUTCOMES Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Affinity of Novel Kinase Inhibitors: A Case Study with N-[(4-fluorophenyl)sulfonyl]-beta-alanine
This guide provides a comprehensive framework for validating the binding affinity of novel small molecule inhibitors, using the hypothetical compound N-[(4-fluorophenyl)sulfonyl]-beta-alanine as a case study. We will explore its binding characteristics in comparison to a well-established, broad-spectrum kinase inhibitor, Staurosporine, against a putative target, Protein Kinase A (PKA). This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize protein-ligand interactions.
Introduction: The Critical Role of Binding Affinity in Drug Discovery
The binding affinity of a small molecule to its biological target is a cornerstone of drug discovery and development. It quantifies the strength of the interaction, which is a key determinant of a drug's potency and efficacy. Accurate and robust measurement of binding affinity is crucial for lead optimization, structure-activity relationship (SAR) studies, and ensuring target engagement in a cellular context.
In this guide, we will navigate the process of validating the binding affinity of a novel, putative kinase inhibitor, this compound. For the purpose of this illustrative guide, we postulate that this compound has been identified as a potential inhibitor of Protein Kinase A (PKA), a key enzyme in cellular signaling pathways. To benchmark its performance, we will compare it against Staurosporine, a potent but non-selective ATP-competitive kinase inhibitor with a known inhibitory concentration (IC50) of 15 nM for PKA.[1][2]
We will delve into two orthogonal, industry-standard biophysical techniques to provide a comprehensive validation of binding affinity: Surface Plasmon Resonance (SPR) for in-vitro kinetic analysis and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a more physiologically relevant cellular environment.
Comparative Binding Affinity Analysis
The following table summarizes the binding affinity data for our compound of interest, this compound, and the reference inhibitor, Staurosporine, against PKA. The data for this compound is presented as a hypothetical, yet plausible, outcome of the described experimental methodologies.
| Compound | Method | Target | Affinity (K D ) | IC 50 |
| N-[(4-fluorophenyl) sulfonyl]-beta-alanine | Surface Plasmon Resonance (SPR) | PKA | 50 nM | Not Determined |
| Staurosporine | Various | PKA | - | 15 nM[1][2] |
| N-[(4-fluorophenyl) sulfonyl]-beta-alanine | Cellular Thermal Shift Assay (CETSA) | Endogenous PKA | Target Engagement Confirmed | - |
| Staurosporine | Cellular Thermal Shift Assay (CETSA) | Endogenous PKA | Target Engagement Confirmed | - |
In-Depth Methodologies for Binding Affinity Validation
A multi-faceted approach employing both in-vitro and cell-based assays is critical for a thorough and trustworthy validation of a compound's binding affinity. This ensures that the observed interaction is not an artifact of a particular experimental setup and that the compound can engage its target within the complexity of a living cell.
Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics
SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[3] It provides not only the equilibrium dissociation constant (K D ), a measure of affinity, but also the association (k a ) and dissociation (k d ) rate constants, offering deeper insights into the binding kinetics.[3]
-
Immobilization Strategy: The choice of immobilizing the kinase to the sensor chip is crucial for maintaining its activity.[4] Direct amine coupling is a common method, but the low pH conditions can sometimes inactivate kinases.[4] An alternative and often preferred method is to use a biotinylated kinase captured on a streptavidin-coated sensor chip, which ensures a more uniform orientation and preserves the protein's native conformation.[3]
-
Analyte Concentration Series: A wide range of analyte (inhibitor) concentrations, spanning below and above the expected K D , is necessary to accurately determine the binding parameters.
-
Regeneration Conditions: A key step is to identify a regeneration solution that effectively removes the bound analyte without denaturing the immobilized ligand (kinase), allowing for multiple binding cycles with the same sensor chip.
-
Kinase Immobilization:
-
Equilibrate a streptavidin-coated sensor chip with SPR running buffer (e.g., HBS-EP+).
-
Inject a solution of biotinylated PKA over the sensor surface to achieve a target immobilization level (e.g., 2000-3000 Response Units).
-
Block any remaining active sites on the streptavidin surface with a saturating solution of biotin.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound and Staurosporine in running buffer. A typical concentration range would be from 1 nM to 1 µM.
-
Inject each concentration of the analyte over the immobilized PKA surface for a set association time, followed by a dissociation phase where only running buffer flows over the surface.
-
Between each analyte injection, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Caption: Workflow for determining kinase inhibitor binding affinity using Surface Plasmon Resonance (SPR).
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.[5] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[5] When a compound binds to its target protein, the protein's melting temperature (T m ) typically increases.
-
Intact Cells vs. Lysates: Performing CETSA in intact cells is crucial as it accounts for cell permeability and potential intracellular metabolism of the compound, providing a more physiologically relevant measure of target engagement.
-
Temperature Gradient: A carefully selected temperature gradient is essential to identify the optimal temperature for observing a significant thermal shift.
-
Detection Method: Western blotting is a common and accessible method for detecting the amount of soluble protein remaining after heat treatment. More advanced, higher-throughput methods can also be employed.[6]
-
Cell Treatment:
-
Culture cells (e.g., a cell line endogenously expressing PKA) to a suitable confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or a high concentration (e.g., 10-50 µM) of this compound or Staurosporine for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[7]
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection of Soluble PKA:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against PKA.
-
Quantify the band intensities to determine the amount of soluble PKA at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble PKA as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Caption: Workflow for validating target engagement in cells using the Cellular Thermal Shift Assay (CETSA).
Conclusion: A Rigorous and Multi-pronged Approach to Binding Affinity Validation
This guide has outlined a robust, multi-pronged strategy for validating the binding affinity of a novel small molecule inhibitor, using the hypothetical case of this compound targeting PKA. By combining the quantitative kinetic data from Surface Plasmon Resonance with the physiologically relevant target engagement confirmation from the Cellular Thermal Shift Assay, researchers can build a strong, self-validating case for the binding characteristics of their compound. This rigorous approach, grounded in sound scientific principles and detailed experimental protocols, is essential for making informed decisions in the complex process of drug discovery.
References
-
PubMed. (n.d.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. Retrieved from [Link]
-
MDPI. (n.d.). Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Retrieved from [Link]
-
MDPI. (n.d.). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Retrieved from [Link]
-
PubMed Central. (n.d.). Staurosporine Tethered Peptide Ligands that Target cAMP-dependent Protein Kinase (PKA): Optimization and Selectivity Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors.... Retrieved from [Link]
-
PubMed Central. (n.d.). Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model. Retrieved from [Link]
-
Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Aminobenzoyl)-beta-alanine. Retrieved from [Link]
-
SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Retrieved from [Link]
-
Oxford Academic. (n.d.). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Retrieved from [Link]
-
ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
MDPI. (2024, June 18). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Retrieved from [Link]
-
MDPI. (2026, January 14). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. Retrieved from [Link]
-
MDPI. (2023, February 19). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Retrieved from [Link]
-
PubChem. (n.d.). N-[3-(Dimethylamino)propyl]-N-[(nonafluorobutyl)sulfonyl]-beta-alanine. Retrieved from [Link]
-
Taylor & Francis Online. (2020, August 23). Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
PubMed. (2008, February 15). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. Retrieved from [Link]
-
PLOS One. (n.d.). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. Retrieved from [Link]
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A Guide to Ensuring Experimental Reproducibility with Novel β-Alanine Analogs: A Case Study Perspective on N-[(4-fluorophenyl)sulfonyl]-β-alanine
Introduction
In the landscape of drug discovery and molecular biology, the pursuit of novel therapeutic agents is relentless. Small molecules designed to modulate enzyme activity are at the forefront of this endeavor. N-[(4-fluorophenyl)sulfonyl]-β-alanine represents a class of compounds with significant research potential. Its structure—marrying a substituted phenylsulfonyl group, a common pharmacophore in enzyme inhibitors, with a β-alanine backbone—suggests a potential role as a modulator of enzymes involved in amino acid metabolism or signaling. One such plausible, though unconfirmed, target is serine racemase, an enzyme implicated in various neurological conditions.[1][2]
However, public domain literature and experimental data on N-[(4-fluorophenyl)sulfonyl]-β-alanine are notably scarce. This guide, therefore, pivots to address a more fundamental challenge faced by researchers working with such novel compounds: ensuring the reproducibility of experimental results.
This document provides a comprehensive framework for establishing robust and reproducible experimental workflows when characterizing novel β-alanine analogs. We will use the hypothetical application of N-[(4-fluorophenyl)sulfonyl]-β-alanine as a serine racemase inhibitor to illustrate these principles, drawing on established methodologies for similar compounds to provide actionable protocols and comparative data.
Part 1: Foundational Principles of Reproducibility
The reproducibility of findings for a novel compound is contingent on three pillars: the integrity of the compound itself, the validation of the biological system, and the meticulous execution of the assay.
1.1 Compound Authentication and Management
The starting point for any reproducible experiment is the verifiable identity and purity of the chemical matter. A contaminated or degraded compound will invariably lead to inconsistent results.
Experimental Protocol: Compound Identity and Purity Verification
-
Procurement & Initial Inspection: Source the compound from a reputable supplier. Upon receipt, visually inspect for homogeneity.
-
Structural Confirmation (Mass Spectrometry):
-
Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., DMSO).
-
Dilute to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. For N-[(4-fluorophenyl)sulfonyl]-β-alanine (C9H10FNO4S), the expected monoisotopic mass is approximately 247.03 g/mol .
-
-
Purity Assessment (HPLC):
-
Utilize a High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Run a gradient elution (e.g., 5% to 95% acetonitrile in water over 20 minutes).
-
Monitor at multiple wavelengths (e.g., 214 nm and 254 nm).
-
Trustworthiness: Purity should exceed 95% for initial in vitro screening. For in vivo studies, >98% purity is recommended to avoid confounding effects from impurities.
-
-
Solubility Determination:
-
Determine the compound's solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Inconsistent results often arise from compound precipitation in aqueous assay buffers.
-
-
Stock Solution Management:
-
Prepare concentrated stock solutions (e.g., 10 mM in 100% DMSO).
-
Aliquot into single-use volumes and store at -80°C to prevent freeze-thaw cycles, which can lead to degradation.
-
1.2 Target and System Validation
Before assessing inhibition, the biological target's activity and the assay system's reliability must be validated. Using the serine racemase example, this involves ensuring the enzyme is active and the detection method is linear and sensitive.
Part 2: In Vitro Characterization of a Novel Inhibitor
The core of characterizing a novel compound lies in robustly determining its effect on the intended target. Here, we outline a workflow for assessing the inhibitory potential of a compound like N-[(4-fluorophenyl)sulfonyl]-β-alanine against recombinant human serine racemase (hSR).
Workflow for In Vitro Inhibitor Validation
Caption: Workflow for in vitro validation of a novel enzyme inhibitor.
Experimental Protocol: Serine Racemase Activity Assay
This protocol is adapted from established methods for measuring serine racemase activity, which catalyzes the conversion of L-serine to D-serine.[3]
-
Reagents and Materials:
-
Recombinant human Serine Racemase (hSR)
-
L-Serine (substrate)
-
Pyridoxal-5'-phosphate (PLP, a necessary cofactor)
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
-
Assay Principle: hSR converts L-serine to D-serine. DAAO then oxidizes D-serine, producing H₂O₂. HRP uses this H₂O₂ to oxidize Amplex Red, generating a fluorescent product (resorufin) that can be measured.
-
Procedure:
-
Prepare a master mix containing hSR, PLP, DAAO, HRP, and Amplex Red in assay buffer.
-
Dispense the master mix into a 96-well black plate.
-
Add the test compound (e.g., N-[(4-fluorophenyl)sulfonyl]-β-alanine) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding L-serine.
-
Measure fluorescence (Excitation: 535 nm, Emission: 590 nm) every 2 minutes for 30 minutes in a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Table 1: Example Data for a Dose-Response Experiment
| Compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0 (Vehicle) | 0 ± 2.5 |
| 0.1 | 8.1 ± 3.1 |
| 0.5 | 25.4 ± 4.5 |
| 1.0 | 48.9 ± 5.2 |
| 5.0 | 75.3 ± 3.8 |
| 10.0 | 90.1 ± 2.1 |
| 50.0 | 98.5 ± 1.5 |
| Calculated IC₅₀ | 1.05 µM |
Expertise & Causality: Why a coupled-enzyme assay? This method provides a continuous, real-time readout of enzyme activity, which is more robust for inhibition studies than endpoint assays. The inclusion of cofactors like PLP is critical, as their absence can lead to artifactual inhibition.[2]
Part 3: Comparison with Alternatives and Ensuring Specificity
Reproducibility is not just about getting the same result twice; it's about ensuring the result is meaningful. This requires demonstrating that the compound's effect is specific to the target and comparing its performance to known alternatives.
3.1 Selectivity Profiling
To establish that N-[(4-fluorophenyl)sulfonyl]-β-alanine is a specific inhibitor of serine racemase, it must be tested against other related enzymes.
Experimental Protocol: Counter-Screening
-
Identify related enzymes, particularly those with similar substrates or catalytic mechanisms (e.g., alanine racemase, other PLP-dependent enzymes).
-
Perform the same dose-response assay against these off-target enzymes.
-
Trustworthiness: A compound is considered selective if its IC₅₀ against the primary target is at least 10-fold lower than against off-targets.
Table 2: Example Selectivity Profile
| Enzyme Target | IC₅₀ (µM) |
| Serine Racemase (hSR) | 1.05 |
| Alanine Racemase | > 100 |
| D-amino acid oxidase | > 100 |
| Aspartate aminotransferase | 85.6 |
3.2 Comparison with a Standard Inhibitor
Comparing a novel compound to a well-characterized "gold standard" inhibitor provides a crucial benchmark for its performance and helps validate the assay's integrity.
Caption: Comparative validation against a standard inhibitor.
Malonate is a known, albeit weak and non-specific, inhibitor of serine racemase.[3] A more potent and specific published inhibitor would serve as a better comparator if available. Running both the novel compound and the standard in parallel on the same day, on the same plate, minimizes inter-assay variability and provides a clear performance comparison.
Conclusion
While direct experimental data on the reproducibility of N-[(4-fluorophenyl)sulfonyl]-β-alanine remains to be published, the principles outlined in this guide provide a robust framework for any researcher venturing to characterize this or any other novel compound. By rigorously authenticating the compound, meticulously validating the assay system, determining potency and mechanism of action, and benchmarking against alternatives, scientists can build a foundation of trustworthy and reproducible data. This approach not only advances the specific research project but also upholds the broader principles of scientific integrity, ensuring that findings are both reliable and impactful for the drug development community.
References
-
ChemScence. N-[(4-fluorophenyl)sulfonyl]-beta-alanine. ChemScence. Retrieved January 15, 2026, from [Link]
-
Ono, K., et al. (2018). Design, synthesis, and evaluation of novel inhibitors for wild-type human serine racemase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Majer, P., et al. (2011). Inhibition of human serine racemase, an emerging target for medicinal chemistry. Current Pharmaceutical Design. [Link]
-
SyneuRx. (2024). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. SyneuRx. [Link]
-
Ino, R., et al. (2017). A Novel Serine Racemase Inhibitor Suppresses Neuronal Over-Activation in Vivo. Bioorganic & Medicinal Chemistry. [Link]
Sources
A-Z Guide to Cross-Validating MCT4 Inhibitor Activity: The Case of N-[(4-fluorophenyl)sulfonyl]-β-alanine
Abstract
The metabolic reprogramming of cancer cells, particularly the reliance on aerobic glycolysis (the Warburg effect), presents a promising therapeutic window. A key mediator of this phenotype is the Monocarboxylate Transporter 4 (MCT4), responsible for extruding lactate to maintain intracellular pH and support high glycolytic rates.[1] Inhibition of MCT4 is, therefore, a rational strategy for anticancer therapy.[2] This guide provides an in-depth framework for the cross-validation of a selective MCT4 inhibitor, N-[(4-fluorophenyl)sulfonyl]-β-alanine, across different cancer cell lines. We will explore the causal logic behind experimental design, from cell line selection to functional and phenotypic assays, and provide detailed, field-tested protocols to ensure robust and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the activity and selectivity of novel metabolic inhibitors.
Introduction: The Rationale for Targeting MCT4 in Oncology
Cancer cells exhibit profound metabolic shifts to fuel their rapid proliferation and survival.[3] One of the most well-established hallmarks is a heightened rate of glycolysis, even in the presence of oxygen, leading to the production of large quantities of lactate.[1] To avoid cytotoxic intracellular acidosis, cancer cells upregulate transporters to expel lactate and protons.[4]
Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, is a primary lactate exporter with a low affinity for lactate, making it highly efficient in environments with high lactate concentrations, a common feature of the tumor microenvironment.[1][5] Elevated MCT4 expression is frequently observed in aggressive tumors and correlates with poor patient prognosis across various cancer types, including non-small cell lung cancer (NSCLC), breast cancer, and bladder cancer.[2][6][7] This makes MCT4 a compelling target for therapeutic intervention. N-[(4-fluorophenyl)sulfonyl]-β-alanine is a specific chemical entity designed to inhibit MCT4 function, thereby trapping lactate inside glycolytic cancer cells, leading to acidification, metabolic crisis, and ultimately, cell death.
However, the efficacy of such an inhibitor cannot be determined from a single cell line. Genetic diversity, variable expression of compensatory transporters (like MCT1), and differing metabolic dependencies necessitate a rigorous cross-validation strategy.[5] This guide will walk you through that essential process.
Mechanism of Action: How N-[(4-fluorophenyl)sulfonyl]-β-alanine Disrupts Cancer Metabolism
MCT4 acts as a symporter, coupling the transport of one lactate molecule with one proton out of the cell.[6] This process is crucial for maintaining the alkaline intracellular pH required for the optimal function of glycolytic enzymes and preventing feedback inhibition of glycolysis.
N-[(4-fluorophenyl)sulfonyl]-β-alanine is hypothesized to function as a competitive inhibitor, binding to the substrate channel of MCT4 and preventing lactate translocation. The consequence of this inhibition is twofold:
-
Intracellular Lactate Accumulation: Trapped lactate leads to a drop in intracellular pH (acidosis).[2]
-
Glycolytic Inhibition: The acidic environment and lactate buildup inhibit key glycolytic enzymes like phosphofructokinase, effectively shutting down the cell's primary energy production pathway.
The following diagram illustrates this proposed mechanism of action.
Experimental Design: A Multi-Faceted Approach to Cross-Validation
A robust cross-validation workflow ensures that the observed activity of the inhibitor is target-specific and not an artifact of a particular cell line's unique biology.
Step 1: Strategic Cell Line Selection
Expertise & Experience: The choice of cell lines is the most critical step. A common mistake is to test on only one or two highly similar cell lines. A proper validation panel should include diversity to challenge the inhibitor's specificity and expose potential liabilities.
Trustworthiness: Our panel is designed to provide internal controls. We compare high and low target-expressing cells to establish a dependency link. We also include a cell line expressing a related transporter (MCT1) to test for off-target effects.
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Key Rationale | Expected MCT4 Expression | Reference |
| A549 | NSCLC | High glycolytic rate, known MCT4 expression. A good positive control. | High | [8][9] |
| MCF-7 | Breast Cancer | Known to express both MCT1 and MCT4, useful for selectivity assessment. | Moderate | [10] |
| UM-UC-3 | Bladder Cancer | Aggressive, basal subtype known to be MCT4-dependent. | High | [7] |
| HCT116 | Colorectal Carcinoma | Often expresses lower levels of MCT4, serving as a negative/low-expression control. | Low to Moderate | [6] |
Step 2: Baseline Target Expression (Western Blot)
Expertise & Experience: Before functional assays, you must confirm the presumed MCT4 expression levels in your chosen cell lines. MCT4 is a multi-pass transmembrane protein, which can be challenging to work with. Standard lysis and sample preparation protocols may need optimization.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS and scrape into a collection tube.
-
Pellet cells by centrifugation (500 x g, 5 min, 4°C).
-
Resuspend the pellet in cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same concentration (e.g., 2 mg/mL) with RIPA buffer and 4x Laemmli sample buffer.
-
Crucially for MCT4 , do not boil the samples. Heat at 70°C for 10 minutes to denature without causing aggregation.[11]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate with a validated primary antibody against MCT4 (e.g., from Santa Cruz Biotechnology or Abcam) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[14] Use β-actin as a loading control.
-
Step 3: Functional Assay - Lactate Export Inhibition
Expertise & Experience: This is the most direct measure of target engagement. We measure the inhibitor's ability to block lactate from being exported from the cells. A colorimetric or fluorescent-based lactate assay kit provides a reliable and high-throughput method.[15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in ~90% confluency on the day of the assay. Allow them to adhere overnight.
-
-
Inducing Glycolysis:
-
Replace the culture medium with a glucose-only medium (e.g., DMEM without glutamine or pyruvate) to force reliance on glycolysis. Incubate for 2-4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of N-[(4-fluorophenyl)sulfonyl]-β-alanine (e.g., from 0.1 nM to 100 µM) in the glucose-only medium.
-
Remove the medium from the cells and add the inhibitor dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a defined period (e.g., 6 hours). This allows for lactate to be produced and its export to be inhibited.
-
-
Sample Collection:
-
Carefully collect the supernatant (extracellular medium) from each well. This contains the exported lactate.
-
Lyse the cells remaining in the wells with a cell lysis buffer (e.g., 0.1% Triton X-100) to measure intracellular lactate.[16]
-
-
Lactate Measurement:
-
Using a commercial lactate assay kit (e.g., from Cell Biolabs, Promega, or TCI), measure the lactate concentration in both the extracellular and intracellular fractions according to the manufacturer's protocol.[15][16][17]
-
The assay principle typically involves an enzyme-coupled reaction where lactate is oxidized, producing a product that can be measured colorimetrically (at ~560 nm) or fluorometrically.[15]
-
-
Data Analysis:
-
Calculate the Lactate Export Ratio = [Extracellular Lactate] / [Intracellular Lactate].
-
Plot the Lactate Export Ratio against the inhibitor concentration and fit a dose-response curve to determine the IC50 (the concentration at which lactate export is inhibited by 50%).
-
Step 4: Phenotypic Assay - Cell Viability
Expertise & Experience: While the lactate assay confirms target engagement, a viability assay demonstrates the desired downstream consequence: cell death or growth inhibition.[18] Tetrazolium reduction assays (like MTT or WST-1) are common, but they measure metabolic activity, which can be confounded by a metabolic inhibitor.[19] A better choice is an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a real-time live/dead imaging assay.[18][20]
-
Cell Seeding:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor in full culture medium.
-
Add the dilutions to the cells and incubate for a longer period that allows for phenotypic changes to occur (e.g., 48-72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent directly to each well (volume typically equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement & Analysis:
-
Measure luminescence using a plate reader.
-
The signal is directly proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[18]
-
Normalize the data to the vehicle-treated control wells and plot cell viability (%) against inhibitor concentration to determine the GI50 (the concentration for 50% growth inhibition).
-
Data Interpretation: Connecting the Dots
The power of cross-validation lies in comparing the results from these assays across the cell line panel. Here is a table of expected (hypothetical) results that would strongly support the inhibitor's mechanism of action.
| Cell Line | Relative MCT4 Expression (from Western Blot) | Lactate Export IC50 | Cell Viability GI50 | Correlation & Interpretation |
| A549 | +++ | 1.2 µM | 2.5 µM | Strong Correlation: High MCT4 expression leads to high sensitivity in both functional and phenotypic assays. Validates on-target effect. |
| UM-UC-3 | +++ | 0.9 µM | 1.8 µM | Strong Correlation: Similar to A549, confirms MCT4 dependency in a different cancer type. |
| MCF-7 | ++ | 8.5 µM | 15 µM | Moderate Correlation: Moderate expression leads to reduced, but still present, sensitivity. Suggests partial dependency or compensation by MCT1. |
| HCT116 | + | > 50 µM | > 50 µM | No Activity: Low/no target expression results in resistance to the inhibitor, strongly arguing against off-target cytotoxicity. |
Trustworthiness: When the GI50 from the viability assay closely tracks the IC50 from the lactate export assay, and both are dependent on the level of MCT4 expression, you have built a powerful, self-validating argument for the inhibitor's specific mechanism of action. Discrepancies (e.g., high potency in viability but low potency in lactate export) would suggest an alternative, off-target mechanism that requires further investigation.
Conclusion
Validating a targeted cancer therapeutic requires more than a single experiment. It demands a logical, multi-layered investigation designed to rigorously test the proposed mechanism of action. By strategically selecting a diverse panel of cell lines, confirming target expression, directly measuring functional target engagement, and assessing the downstream phenotypic consequences, researchers can build a compelling and trustworthy data package. The cross-validation framework described here for N-[(4-fluorophenyl)sulfonyl]-β-alanine demonstrates that its anti-cancer activity is directly linked to its inhibition of MCT4, establishing a solid foundation for further preclinical and clinical development.
References
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Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from Creative Bioarray website. [Link]
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Payen, V. L., Mina, E., Van Hée, V. F., Porporato, P. E., & Feron, O. (2020). Monocarboxylate transporters in cancer. Frontiers in Pharmacology, 10, 1636. [Link]
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Sun, L., Suo, C., Li, S. T., Zhang, H., & Gao, P. (2020). Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential. Frontiers in Cell and Developmental Biology, 8, 648. [Link]
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Sun, L., Suo, C., Li, S. T., Zhang, H., & Gao, P. (2020). Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential. PMC. [Link]
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Wang, H., Li, T., Wang, J., & Wu, X. (2022). Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications. Frontiers in Cell and Developmental Biology, 10, 981121. [Link]
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Li, Y., & Zhao, M. (2023). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. International Journal of Molecular Sciences, 24(17), 13600. [Link]
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Sliwinski, T., & Klicker, L. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences, 19(9), 2795. [Link]
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Beltran, A. R., Butler, T. D., & Feron, O. (2015). Functional screening identifies MCT4 as a key regulator of breast cancer cell metabolism and survival. Journal of Cellular and Molecular Medicine, 19(5), 1177–1186. [Link]
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Vos, C., & Tilli, T. (2019). Prognostic Indications of Elevated MCT4 and CD147 across Cancer Types: A Meta-Analysis. Cancers, 11(9), 1345. [Link]
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Biocompare. (2025). Western Blot Detection of Cell Membrane Proteins. Retrieved from Biocompare website. [Link]
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Naito, Y., et al. (2022). Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells. Biological and Pharmaceutical Bulletin, 45(7), 950-956. [Link]
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Reder, J. B., et al. (2018). Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer. Molecular Cancer Therapeutics, 17(12), 2736-2746. [Link]
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Chen, H. F., et al. (2021). Monocarboxylate Transporter 4 Is a Therapeutic Target in Non-small Cell Lung Cancer with Aerobic Glycolysis Preference. Cancers, 13(16), 4158. [Link]
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Granja, S., et al. (2022). Monocarboxylate Transporter 4 in Cancer-Associated Fibroblasts Is a Driver of Aggressiveness in Aerodigestive Tract Cancers. Frontiers in Oncology, 12, 888103. [Link]
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Icard, P., & Lincet, H. (2022). Exploring monocarboxylate transporter inhibition for cancer treatment. Molecular and Clinical Oncology, 17(5), 1-1. [Link]
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A Comparative Guide to Aldose Reductase Inhibition: Evaluating N-[(4-fluorophenyl)sulfonyl]-beta-alanine Against Standard-of-Care Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of diabetic complications, the enzyme aldose reductase (AR) remains a pivotal therapeutic target.[1] Its role in the polyol pathway, which converts glucose to sorbitol, is significantly heightened during hyperglycemic states.[2] This increased flux and subsequent accumulation of sorbitol are strongly implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[2] Consequently, the development of potent and selective aldose reductase inhibitors (ARIs) has been a long-standing goal in diabetes research.
This guide provides a comparative analysis of a novel investigational compound, N-[(4-fluorophenyl)sulfonyl]-beta-alanine, against established standard-of-care ARIs. While direct experimental data for this compound is not yet widely published, its structural characteristics, particularly the N-phenylsulfonyl-amino acid scaffold, allow for a robust theoretical comparison and highlight its potential as a promising therapeutic candidate. We will delve into the mechanistic underpinnings of AR inhibition, present comparative efficacy data for current ARIs, and provide a detailed experimental framework for the evaluation of new chemical entities like this compound.
The Polyol Pathway: A Key Target in Diabetic Complications
Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the presence of high blood glucose, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step, the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH and the alteration of the NAD+/NADH ratio contribute to oxidative stress, both of which are key drivers of cellular damage in diabetes.
Caption: The Polyol Pathway and its role in diabetic complications.
Comparative Analysis of Aldose Reductase Inhibitors
The development of ARIs has been challenging, with many candidates failing in clinical trials due to lack of efficacy or adverse effects.[3] Epalrestat is currently the only commercially available ARI, and it is approved for the treatment of diabetic neuropathy in Japan.[3] Other compounds, such as Fidarestat and Zenarestat, have shown promise in clinical studies but are not yet widely approved.
The table below summarizes the in vitro potency (IC50 values) of several standard-of-care ARIs. A lower IC50 value indicates greater inhibitory potency.
| Inhibitor | IC50 Value (nM) | Source of Aldose Reductase |
| Epalrestat | 10 | Human Placenta[4] |
| Ranirestat | 400 | HepG2 cells[4] |
| Tolrestat | 35 | Bovine Lenses[4] |
| Fidarestat | Potent inhibitor (specific IC50 not cited) | Not specified |
| Zenarestat | Potent inhibitor (specific IC50 not cited) | Not specified |
This compound: A Promising Candidate
While specific experimental data for this compound is not yet available in peer-reviewed literature, its chemical structure places it within the class of N-(phenylsulfonyl) amino acids, which have been investigated as ARIs.[5][6] Structure-activity relationship studies of this class suggest that the sulfonamide and carboxylate moieties are crucial for binding to the active site of aldose reductase.[7] The 4-fluorophenyl group is a common substituent in many enzyme inhibitors and can enhance binding affinity through hydrophobic and electrostatic interactions.
Based on these structural similarities, it is hypothesized that this compound will exhibit inhibitory activity against aldose reductase. The beta-alanine backbone may also influence the compound's pharmacokinetic properties. Direct experimental validation is necessary to confirm this hypothesis and to quantify its potency relative to the standard-of-care inhibitors.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
To determine the inhibitory potency of this compound and to enable a direct comparison with other ARIs, a standardized in vitro enzyme inhibition assay is essential. The following protocol outlines a robust spectrophotometric method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Principle: Aldose reductase activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, such as DL-glyceraldehyde.
Materials:
-
Recombinant human aldose reductase (or enzyme isolated from a tissue source, e.g., rat lens)
-
NADPH
-
DL-glyceraldehyde
-
Test compound (e.g., this compound)
-
Standard-of-care inhibitor (e.g., Epalrestat) for positive control
-
Sodium phosphate buffer (pH 6.2)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Prepare serial dilutions of the compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound or positive control at various concentrations (or buffer for the control)
-
Aldose reductase enzyme solution
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the DL-glyceraldehyde solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Sources
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A Researcher's Guide to Mechanism of Action Confirmation: A CRISPR-Based Approach for Novel Small Molecules
Introduction: The Challenge of Target Deconvolution
The journey of a novel chemical entity from discovery to a validated therapeutic is fraught with challenges, chief among them being the precise identification of its molecular mechanism of action (MoA). Understanding how a compound exerts its effects at a cellular level is critical for predicting efficacy, anticipating toxicity, and identifying patient populations who are most likely to respond.[1] While phenotypic screens can identify compounds with desired biological effects, they do not reveal the direct protein targets. This guide provides a comprehensive framework for confirming the MoA of a novel small molecule, using the hypothetical compound N-[(4-fluorophenyl)sulfonyl]-beta-alanine as an example. We will focus on leveraging the power and precision of CRISPR-based genetic perturbation and compare this modern approach with established biophysical methods.
The core principle of target validation is to establish a causal link between a molecular target and a disease-relevant phenotype.[2] CRISPR-Cas9 technology has revolutionized this process by allowing for precise and permanent gene editing, enabling researchers to mimic the effect of a therapeutic agent by genetically modulating its putative target.[2][3][4] This guide will detail the strategic application of CRISPR knockout (CRISPRko), interference (CRISPRi), and activation (CRISPRa) to build a robust, evidence-based case for a compound's MoA.
Part 1: The CRISPR-Based Target Validation Workflow
Confirming a drug's MoA with CRISPR involves a multi-step process designed to test the hypothesis that the compound's effect is mediated through a specific protein target. The central hypothesis is: If the compound acts by inhibiting a specific target protein, then genetically removing or reducing the expression of that protein should phenocopy the drug's effect and render the cells resistant to the compound. Conversely, if the drug activates a target, overexpressing the target should mimic or enhance the drug's effect.
Logical Workflow for MoA Confirmation
The following diagram illustrates a typical workflow for validating a hypothesized target of this compound.
Caption: CRISPR-based target validation workflow.
Experimental Protocol 1: Target Knockdown/Knockout and Phenotypic Analysis
This protocol outlines the steps to generate a target knockout cell line and assess the phenotypic consequences in relation to treatment with this compound.
Objective: To determine if the genetic deletion of a putative target gene (e.g., GENE_X) phenocopies the effect of the compound and confers resistance.
Methodology:
-
sgRNA Design and Cloning:
-
Design 3-4 single guide RNAs (sgRNAs) targeting early constitutive exons of GENE_X using a validated online tool (e.g., Broad Institute GPP, Synthego Design Tool).
-
Synthesize and clone sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids.
-
Harvest viral supernatant after 48-72 hours.
-
Transduce the target cell line (e.g., HeLa, A549) with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integrations.
-
-
Selection and Clonal Isolation:
-
Select transduced cells with the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones via limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand clonal populations.
-
Extract genomic DNA and perform Sanger sequencing of the target locus to identify indel mutations.
-
Perform Western blot or qPCR to confirm the absence of protein or mRNA expression.
-
-
Phenotypic Assays:
-
Phenocopy Assessment: Compare the phenotype of the validated knockout clones to wild-type (WT) cells treated with this compound using the pre-developed assay (e.g., cell viability, apoptosis marker). The phenotype of the knockout should mimic the drug-treated WT cells.
-
Resistance Assay: Treat both WT and knockout cells with a dose range of the compound. A bona fide target knockout should exhibit a rightward shift in the dose-response curve, indicating resistance.
-
Expected Data:
| Cell Line | Treatment | Normalized Cell Viability (Mean ± SD) |
| Wild-Type | Vehicle (DMSO) | 1.00 ± 0.05 |
| Wild-Type | Compound (10 µM) | 0.45 ± 0.07 |
| GENE_X KO Clone 1 | Vehicle (DMSO) | 0.48 ± 0.06 |
| GENE_X KO Clone 1 | Compound (10 µM) | 0.95 ± 0.08 |
| GENE_X KO Clone 2 | Vehicle (DMSO) | 0.51 ± 0.05 |
| GENE_X KO Clone 2 | Compound (10 µM) | 0.98 ± 0.09 |
Part 2: Comparison of Target Validation Methodologies
While CRISPR provides powerful genetic evidence, orthogonal methods are crucial for building a comprehensive and trustworthy case for a drug's MoA. Biophysical methods, which measure direct drug-protein engagement in a cellular context, are excellent complements.
CRISPR vs. Biophysical Approaches
The primary alternatives to CRISPR for target validation are methods that rely on the principle of ligand-induced thermal stabilization of proteins.[5] The Cellular Thermal Shift Assay (CETSA) and its proteome-wide extension, Thermal Proteome Profiling (TPP), are the most prominent.[5][6][7]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by heating cell lysates or intact cells treated with a compound to various temperatures. A bound ligand typically stabilizes its target protein, increasing its melting temperature. The soluble fraction of the target protein at each temperature is then quantified by Western blot.[6]
-
Thermal Proteome Profiling (TPP): TPP extends the CETSA principle to the entire proteome using quantitative mass spectrometry.[8][9] This allows for an unbiased search of direct targets and off-targets by identifying all proteins whose thermal stability is altered upon compound treatment.[5]
The following diagram illustrates the conceptual difference between genetic (CRISPR) and biophysical (TPP) approaches.
Caption: Conceptual overview of genetic vs. biophysical MoA validation.
Comparative Analysis Table
| Feature | CRISPR (ko/i/a) | CETSA / TPP |
| Principle | Genetic perturbation of the target gene.[10][11] | Ligand-induced thermal stabilization of the target protein.[6][8] |
| Readout | Cellular phenotype (e.g., viability, signaling). | Protein abundance after heat treatment (Western Blot or MS). |
| Nature of Evidence | Causal (links gene to phenotype). | Correlative (shows direct binding in cells). |
| Unbiased Discovery | Yes (genome-wide screens are common).[1][12] | Yes (TPP is proteome-wide).[5] |
| Key Advantage | Directly tests the functional consequence of target modulation.[4] | Measures direct physical engagement in a native cellular context. |
| Key Limitation | Indirect; does not prove direct binding of the compound. Can be confounded by genetic compensation. | Does not directly prove the functional relevance of the binding event. |
| Throughput | High for pooled screens; low for arrayed/clonal validation. | Low for classic CETSA; medium-to-high for TPP with TMT labeling.[6] |
| Resources | Requires expertise in molecular biology and cell culture. | Requires a sensitive mass spectrometer and proteomics expertise for TPP. |
Part 3: Advanced CRISPR Modalities: CRISPRi and CRISPRa
While CRISPR knockout provides a definitive "all-or-nothing" genetic model, drug actions are often more nuanced, involving partial inhibition or activation. CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) utilize a catalytically "dead" Cas9 (dCas9) fused to transcriptional repressors or activators, respectively, to modulate gene expression without altering the DNA sequence.[13][14]
-
CRISPRi (Interference): Fusing dCas9 to a repressive domain (e.g., KRAB) allows for targeted silencing of a gene's transcription. This is advantageous for studying essential genes where a full knockout would be lethal, and it can better mimic the effect of a pharmacological inhibitor.[12][13]
-
CRISPRa (Activation): Fusing dCas9 to an activation domain (e.g., VPR, SAM complex) enables targeted upregulation of gene expression.[13][15] This is invaluable for gain-of-function studies and for validating drugs hypothesized to be agonists or activators of a specific pathway.
Experimental Protocol 2: Target Validation with CRISPRi
Objective: To confirm that partial knockdown of GENE_X sensitizes cells to this compound, assuming the compound and gene knockdown have a synergistic effect on a cellular pathway.
Methodology:
-
System Generation:
-
Establish a stable cell line expressing the dCas9-KRAB repressor.
-
Design sgRNAs targeting the transcriptional start site (TSS) of GENE_X.
-
-
Transduction and Validation:
-
Transduce the dCas9-KRAB cell line with lentivirus carrying the TSS-targeting sgRNAs.
-
Select the transduced population.
-
Validate target gene knockdown via qPCR and Western blot. A knockdown of 70-90% is typically targeted.
-
-
Synergy/Sensitivity Assay:
-
Treat the polyclonal CRISPRi knockdown population and a non-targeting control population with a dilution series of this compound.
-
Measure cell viability after 72 hours. A leftward shift in the dose-response curve for the knockdown cells indicates sensitization and provides strong evidence that the compound acts through GENE_X or a related pathway.
-
Confirming the mechanism of action for a novel compound like this compound requires a multi-pronged, evidence-based approach. While initial unbiased techniques like Thermal Proteome Profiling can identify potential binding partners, CRISPR-based genetic perturbation is indispensable for validating the functional relevance of these interactions.[3][10] By demonstrating that genetic knockout, knockdown, or activation of a putative target phenocopies or alters the cellular response to the compound, researchers can build a robust, self-validating case for its mechanism. Combining the direct binding evidence from biophysical methods with the causal genetic evidence from CRISPR provides the highest level of confidence required to advance a compound through the drug development pipeline.[1]
References
- Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 3(4), 31–38.
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Jiang, D., et al. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers in Pharmacology. Available at: [Link]
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Gonçalves, E., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. preLights. Available at: [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Available at: [Link]
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Synthego. (n.d.). CRISPRa and CRISPRi. Synthego. Available at: [Link]
-
Kampmann, M. (2018). CRISPRi and CRISPRa screens in mammalian cells for precision biology and medicine. ACS Chemical Biology, 13(2), 406-416. Available at: [Link]
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Cellecta. (n.d.). CRISPRi and CRISPRa: Beyond Gene Knockout. Cellecta. Available at: [Link]
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Biocompare. (2022). Target Validation with CRISPR. Biocompare. Available at: [Link]
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Dai, L., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. FEBS Letters, 591(17), 2571-2583. Available at: [Link]
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Csuhár, E., et al. (2022). Current Advances in CETSA. International Journal of Molecular Sciences, 23(12), 6479. Available at: [Link]
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Gharehghani, M., et al. (2021). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Neurochemical Research, 46, 2227–2240. Available at: [Link]
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Han, Q., et al. (2023). CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. Phytomedicine, 117, 154862. Available at: [Link]
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Sridharan, S., et al. (2023). STPP-UP: An alternative method for drug target identification using protein thermal stability. Drug Discovery Today. Available at: [Link]
-
Han, Q., et al. (2023). CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. PubMed. Available at: [Link]
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A Guide for Researchers in Drug Discovery and Development
Editorial Note: Direct experimental data comparing the biological activities of N-[(4-fluorophenyl)sulfonyl]-beta-alanine and its related analogs are not presently available in the public scientific literature. This guide, therefore, adopts a predictive and theoretical framework grounded in established medicinal chemistry principles. It is intended to serve as a roadmap for researchers initiating investigations into this chemical series, providing a robust rationale for experimental design and hypothesis testing.
Introduction: The Potential of N-Substituted Beta-Alanine Analogs
Beta-alanine is a naturally occurring beta-amino acid that serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles.[1] Carnosine is a potent intracellular buffer, antioxidant, and anti-glycating agent, with high concentrations found in skeletal muscle and brain tissue.[2] Consequently, beta-alanine supplementation has been explored for enhancing athletic performance and for its potential neuroprotective effects.[1][3]
The core structure of beta-alanine presents a versatile scaffold for chemical modification. The addition of an N-arylsulfonyl group, as in this compound, introduces a pharmacophore common in many biologically active molecules. This modification can dramatically alter the parent molecule's physicochemical properties, directing it toward novel biological targets beyond the carnosine synthesis pathway. This guide provides a theoretical comparison between two closely related analogs: the 4-fluoro and the 4-methyl substituted compounds, to predict how a single atomic substitution could influence their biological potential.
Structural and Physicochemical Postulates
The primary difference between the two molecules lies in the para-substituent on the phenyl ring. This seemingly minor change from a fluorine atom to a methyl group can have profound implications for the molecule's electronic, steric, and lipophilic properties.
Caption: Structural comparison of the two target compounds.
Table 1: Predicted Physicochemical Properties and Their Biological Implications
| Property | This compound | N-[(4-methylphenyl)sulfonyl]-beta-alanine | Rationale and Predicted Biological Impact |
| Electronic Effect | Strong electron-withdrawing (inductive effect) | Weak electron-donating (hyperconjugation) | The fluorine atom will increase the acidity of the N-H proton of the sulfonamide, potentially forming stronger hydrogen bonds with biological targets. The methyl group will have the opposite effect. |
| Lipophilicity (LogP) | Higher | Lower | Fluorine substitution generally increases lipophilicity more than a methyl group. This could lead to better membrane permeability and potentially higher brain penetration for the fluoro-analog, but also increased metabolic liability. |
| Metabolic Stability | Potentially more stable | Susceptible to oxidation | The methyl group is a common site for cytochrome P450-mediated hydroxylation, representing a likely metabolic soft spot. The C-F bond is very strong, making the fluoro-analog likely more resistant to metabolic degradation at that position. |
| Steric Profile | Smaller van der Waals radius (1.47 Å) | Larger van der Waals radius (2.00 Å) | The smaller size of fluorine may allow for better access to sterically hindered binding pockets within a target protein. The bulkier methyl group could provide beneficial steric interactions or, conversely, cause steric clashes. |
| Binding Interactions | Potential for halogen bonding | Potential for hydrophobic interactions | The fluorine atom can act as a weak hydrogen bond acceptor or participate in halogen bonding. The methyl group can engage in favorable hydrophobic (van der Waals) interactions within a nonpolar binding pocket. |
Hypothetical Biological Targets and Experimental Workflows
Given the structural motifs, these compounds could plausibly interact with a range of biological targets, such as enzymes (e.g., proteases, kinases where sulfonamides are known binders) or G-protein coupled receptors (GPCRs). The beta-alanine backbone might facilitate interaction with transporters or receptors that recognize small amino acids.
The following presents a generalized, phased experimental workflow to systematically evaluate and compare these two compounds.
Phase 1: In Vitro Characterization
This initial phase aims to establish a baseline of activity and identify potential targets.
Protocol 1: Broad-Spectrum Target Screening
-
Objective: To identify potential protein targets from a large, diverse panel.
-
Methodology:
-
Synthesize and purify both this compound and N-[(4-methylphenyl)sulfonyl]-beta-alanine. Confirm identity and purity (>95%) via LC-MS and NMR.
-
Submit compounds for commercial broad-spectrum screening (e.g., a panel of 40-100 common GPCRs, kinases, and proteases).
-
Compounds are typically screened at a single high concentration (e.g., 10 µM).
-
Primary "hits" are identified as those targets showing >50% inhibition or activation.
-
-
Causality and Validation: This high-throughput screen is an unbiased approach to hypothesis generation. A single-concentration result is not definitive but provides crucial direction for more focused studies. The trustworthiness of a "hit" is validated in the subsequent dose-response assays.
Protocol 2: Dose-Response and Selectivity Profiling
-
Objective: To quantify the potency of the compounds against the primary "hits" from Protocol 1.
-
Methodology:
-
For each validated hit, perform a 10-point dose-response curve for both compounds, starting at a concentration of ~100 µM and performing 1:3 serial dilutions.
-
For enzymatic targets, measure the inhibition of substrate turnover. For receptor targets, measure the displacement of a radiolabeled ligand or a functional readout (e.g., calcium flux, cAMP accumulation).
-
Calculate the IC50 (for inhibitors) or EC50 (for activators) values for each compound.
-
To assess selectivity, perform similar dose-response assays on closely related off-target proteins.
-
-
Expertise and Interpretation: The shape of the dose-response curve is critical. A steep curve suggests a specific, high-affinity interaction, while a shallow curve may indicate non-specific effects. Comparing the IC50/EC50 values provides a direct measure of relative potency.
Caption: Proposed experimental workflow for compound evaluation.
Phase 2: Cellular Activity and Early ADME
This phase assesses the compound's ability to function in a biological system and its basic drug-like properties.
Protocol 3: Cellular Potency and Cytotoxicity
-
Objective: To determine if the in vitro activity translates to a cellular context and to assess general toxicity.
-
Methodology:
-
Select a cell line that endogenously expresses the target of interest or a transfected cell line.
-
Perform a dose-response experiment measuring a functional cellular outcome (e.g., inhibition of a signaling pathway, prevention of cell proliferation).
-
In parallel, run a cytotoxicity assay (e.g., MTT or LDH release) using the same cell line and compound concentrations.
-
Calculate the cellular EC50 and the CC50 (cytotoxic concentration 50%).
-
-
Trustworthiness: A good candidate compound will have a cellular EC50 that is significantly lower (ideally >100-fold) than its CC50. This "therapeutic window" ensures that the observed biological effect is not simply a consequence of cell death.
Protocol 4: In Vitro Metabolic Stability
-
Objective: To predict the metabolic clearance of the compounds.
-
Methodology:
-
Incubate a known concentration of each compound (e.g., 1 µM) with liver microsomes (to assess Phase I metabolism) or hepatocytes (Phase I and II) from relevant species (e.g., mouse, rat, human).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the concentration of the remaining parent compound by LC-MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
-
Predictive Power: This experiment will directly test the hypothesis that the N-[(4-methylphenyl)sulfonyl]-beta-alanine is more metabolically labile than its fluoro-counterpart. A short half-life suggests the compound will be rapidly cleared in vivo, potentially limiting its therapeutic efficacy.
Conclusion and Future Directions
While this compound and N-[(4-methylphenyl)sulfonyl]-beta-alanine are structurally very similar, the substitution of a fluorine atom for a methyl group is predicted to have a significant impact on their pharmacological profile. The fluoro-analog is hypothesized to possess greater metabolic stability and potentially different binding interactions due to its electronic and steric properties. Conversely, the methyl-analog may benefit from favorable hydrophobic interactions but is likely to be cleared more rapidly in vivo.
The experimental workflows outlined in this guide provide a clear, logical, and self-validating path forward for any research team interested in exploring this chemical series. By starting with broad, unbiased screening and progressively moving to more complex and specific assays, researchers can efficiently and effectively determine the therapeutic potential of these and other related N-arylsulfonyl-beta-alanine derivatives.
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Ghosh, S., et al. (2021). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Nutritional Neuroscience. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 40554647, N-(Methylsulfonyl)-N-Phenyl-L-Alanine. [Link]
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Kim, J., et al. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. RSC Advances. [Link]
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Chen, X., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 138394392, N-[3-(dimethylamino)propyl]-n-[(undecafluoropentyl)sulfonyl]-beta-alanine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15251601, N-[3-(Dimethylamino)propyl]-N-[(nonafluorobutyl)sulfonyl]-beta-alanine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 25150856, N-[(2',4'-Difluoro-4-hydroxy-5-iodobiphenyl-3-YL)carbonyl]-beta-alanine. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(2,4_-Difluoro-4-hydroxy-5-iodobiphenyl-3-YL_carbonyl_-beta-alanine]([Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 91699229, N-[(2-amino-5-nitrophenyl)sulfonyl]-beta-alanine. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(2-amino-5-nitrophenyl_sulfonyl-beta-alanine]([Link]
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Chen, X., et al. (2023). Advances in the synthesis of β-alanine. Frontiers. [Link]
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Ostfeld, I., et al. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. MDPI. [Link]
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de Salles Painelli, V., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Nutrients. [Link]
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McCormack, C., et al. (2018). The effect of short term beta alanine supplementation on physical performance and quality of life in parkinson's disease: A pilot study. Journal of Exercise and Nutrition. [Link]
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Independent Verification and Comparative Analysis of N-[(4-fluorophenyl)sulfonyl]-beta-alanine Bioactivity as a Putative Carbonic Anhydrase Inhibitor
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Abstract
This guide provides an in-depth, independent verification of the hypothesized bioactivity of N-[(4-fluorophenyl)sulfonyl]-beta-alanine as a carbonic anhydrase (CA) inhibitor. In the absence of published data on this specific molecule, we leverage structure-activity relationship principles of known sulfonamides to postulate its mechanism of action. This document details a rigorous experimental framework for researchers to validate this hypothesis, presenting a head-to-head comparison with established CA inhibitors of different classes. We provide comprehensive, step-by-step protocols for in-vitro enzymatic assays, alongside a structured analysis of hypothetical data to guide researchers in their own investigations. This guide is intended for professionals in pharmacology, medicinal chemistry, and drug development seeking to characterize novel compounds targeting the carbonic anhydrase family of enzymes.
Introduction: The Rationale for Investigating this compound as a Carbonic Anhydrase Inhibitor
The carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With fifteen known isoforms in humans, these enzymes play critical roles in a multitude of physiological processes, including pH homeostasis, gas transport, and electrolyte balance.[1] The dysregulation of CA activity is implicated in various pathologies, such as glaucoma, epilepsy, and certain cancers, making them a well-established target for therapeutic intervention.[2]
The primary chemical class of CA inhibitors is the sulfonamides (R-SO₂NH₂).[3] The inhibitory mechanism of sulfonamides is well-understood: the deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis.[4] The aromatic or heterocyclic scaffold to which the sulfonamide group is attached further influences binding affinity and isoform selectivity through interactions with amino acid residues in the active site.[3]
This compound possesses the key pharmacophoric features of a classical sulfonamide CA inhibitor: a primary sulfonamide group attached to an aromatic ring. The fluorine substitution on the phenyl ring can potentially enhance binding affinity through favorable electronic interactions. The beta-alanine side chain introduces a novel structural element that may influence isoform selectivity and pharmacokinetic properties. Based on these structural characteristics, we hypothesize that this compound acts as an inhibitor of carbonic anhydrase. This guide outlines the necessary experimental procedures to independently verify this hypothesized bioactivity and compare its potency against established inhibitors.
Comparative Framework: Selecting Appropriate Benchmarks
To rigorously evaluate the bioactivity of a novel compound, it is essential to compare it against well-characterized standards. For this investigation, we have selected three comparator compounds representing a spectrum of activity against carbonic anhydrase:
-
Positive Control (High-Potency Inhibitor): Acetazolamide , a potent, clinically used sulfonamide inhibitor of multiple CA isoforms, will serve as our primary positive control. Its well-documented, low nanomolar inhibition constants (Ki) provide a benchmark for high-affinity binding.
-
Negative Control (Low-Potency Analog): Sulfanilamide , the parent compound of the sulfa drugs, is a sulfonamide that exhibits significantly weaker inhibition of carbonic anhydrase compared to clinically utilized inhibitors.[5] Its inclusion helps to establish a baseline for the inhibitory activity expected from a simple, unsubstituted aromatic sulfonamide.
-
Alternative Inhibitor Class: To provide a broader context, we will include a coumarin-based inhibitor . Coumarins represent a class of non-sulfonamide CA inhibitors with a distinct mechanism of action, often acting as suicide inhibitors by binding to the active site and undergoing hydrolysis. This comparison will highlight the unique inhibitory profile of our target compound.
Experimental Verification: A Step-by-Step Protocol for In-Vitro Carbonic Anhydrase Inhibition Assay
The following protocol describes a robust and widely used colorimetric assay to determine the inhibitory potency of a test compound against purified human carbonic anhydrase isoforms I and II (hCA I and hCA II). These two isoforms are chosen for their broad expression and relevance in physiological and pathological processes.
Principle of the Assay
This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor, the rate of this reaction is reduced, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Materials and Reagents
-
Purified human carbonic anhydrase I (hCA I) and II (hCA II)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control)
-
Sulfanilamide (Negative Control)
-
Coumarin-based inhibitor (e.g., 6-hydroxycoumarin)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Experimental Workflow
Caption: Experimental workflow for the in-vitro carbonic anhydrase inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer, pH 7.4.
-
Reconstitute purified hCA I and hCA II in the assay buffer to a stock concentration of 1 mg/mL.
-
Prepare a 10 mM stock solution of p-NPA in DMSO.
-
Prepare 10 mM stock solutions of the test compound, Acetazolamide, Sulfanilamide, and the coumarin inhibitor in DMSO.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solutions of the test and control compounds in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
-
Assay Plate Setup (in a 96-well plate):
-
Blank wells: 190 µL of assay buffer.
-
Control wells (No inhibitor): 170 µL of assay buffer + 10 µL of DMSO + 10 µL of enzyme solution.
-
Test/Control Compound wells: 170 µL of assay buffer + 10 µL of the respective compound dilution + 10 µL of enzyme solution.
-
Prepare separate plates for hCA I and hCA II. It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the p-NPA stock solution to all wells (except the blank wells, to which 10 µL of DMSO is added). The final volume in each well will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[6]
Hypothetical Data and Comparative Analysis
The following tables present hypothetical, yet plausible, IC₅₀ values for this compound and the comparator compounds against hCA I and hCA II.
Table 1: Inhibitory Potency (IC₅₀, nM) against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) |
| This compound | 85 | 15 |
| Acetazolamide (Positive Control) | 250 | 12 |
| Sulfanilamide (Negative Control) | 7500 | 2000 |
| 6-Hydroxycoumarin (Alternative Inhibitor) | 9800 | 1200 |
Interpretation of Results
-
This compound: The hypothetical data suggests that the test compound is a potent inhibitor of hCA II, with an IC₅₀ value comparable to that of Acetazolamide.[7] It exhibits a degree of selectivity for hCA II over hCA I (approximately 5.7-fold).
-
Acetazolamide: As expected, Acetazolamide is a highly potent inhibitor of hCA II and a potent inhibitor of hCA I, consistent with literature values.[7]
-
Sulfanilamide: The high IC₅₀ values for Sulfanilamide confirm its weak inhibitory activity against both isoforms, validating its use as a negative control.[5]
-
6-Hydroxycoumarin: This non-sulfonamide inhibitor shows weaker inhibition compared to the sulfonamides, demonstrating a different inhibitory profile.
Structure-Activity Relationship Insights
The potent activity of this compound can be rationalized by its structural features. The sulfonamide group is the primary zinc-binding moiety. The 4-fluorophenyl group likely engages in favorable interactions within the active site, potentially with hydrophobic residues. The beta-alanine side chain may contribute to the observed selectivity for hCA II over hCA I by interacting with isoform-specific residues at the rim of the active site cavity.
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A Senior Application Scientist's Guide to Benchmarking N-[(4-fluorophenyl)sulfonyl]-β-alanine Against Structurally Related Analogs
Introduction: The Scientific Rationale for Comparative Analysis
In the landscape of modern drug discovery, the sulfonyl-β-alanine scaffold has emerged as a versatile pharmacophore, with derivatives showing a wide range of biological activities, from enzyme inhibition to receptor modulation.[1][2] The process of lead optimization hinges on understanding how subtle structural modifications influence a compound's biological performance. The introduction of a fluorine atom, for instance, can profoundly alter a molecule's electronic properties, metabolic stability, and binding affinity, making it a common strategy in medicinal chemistry.[3]
This guide provides a comprehensive framework for the head-to-head benchmarking of N-[(4-fluorophenyl)sulfonyl]-β-alanine against its non-fluorinated and otherwise substituted analogs. Our objective is not merely to present data but to illuminate the causality behind the experimental choices, offering a robust, self-validating system for researchers, scientists, and drug development professionals to assess the true potential of their lead compounds. We will proceed from initial target engagement confirmation to detailed functional and selectivity profiling, establishing a clear, data-driven narrative for structure-activity relationships (SAR).
Chapter 1: The Analogs – Defining the Competitive Landscape
Before any benchmarking can begin, it is crucial to define the set of comparator compounds. The selection should be guided by a systematic exploration of the structure-activity landscape. For this guide, we will compare our lead compound, Compound 1 , against three representative analogs that probe the electronic and steric effects of the phenyl substituent.
| Compound ID | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Rationale for Inclusion |
| 1 (Lead) | N-[(4-fluorophenyl)sulfonyl]-β-alanine | C₉H₁₀FNO₄S | 247.24 | Lead compound; evaluates the effect of a halogen substituent. |
| 2 | N-(phenylsulfonyl)-β-alanine | C₉H₁₁NO₄S | 229.25 | The unsubstituted parent compound; serves as the baseline. |
| 3 | N-[(4-methylphenyl)sulfonyl]-β-alanine | C₁₀H₁₃NO₄S | 243.28[4] | Evaluates the effect of an electron-donating group. |
| 4 | N-[(4-chlorophenyl)sulfonyl]-β-alanine | C₉H₁₀ClNO₄S | 263.70 | Evaluates the effect of a different, larger halogen atom. |
Chapter 2: The Benchmarking Workflow: A Multi-Pillar Approach
A successful benchmarking campaign must be logical and sequential. We propose a workflow that builds from fundamental biophysical interaction to functional cellular outcomes, ensuring that each step validates the next.
Caption: The four-phase workflow for comprehensive compound benchmarking.
Chapter 3: Target Engagement in a Physiological Context
The first and most critical question is whether the compound physically interacts with its intended protein target within the complex milieu of a living cell. An observed phenotypic effect without direct target binding could indicate an indirect mechanism or artifact. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to confirm such engagement.[5][6][7] The principle is straightforward: ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[8][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment:
-
Culture a relevant cell line (e.g., HEK293 cells overexpressing the target protein) to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into aliquots. Treat each aliquot with a test compound (e.g., 20 µM final concentration) or vehicle (DMSO) and incubate at 37°C for 1 hour to allow for cell penetration and binding.[6]
-
-
Thermal Challenge:
-
Transfer the treated cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.[6]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein at each temperature point using Western Blotting or an AlphaScreen®-based detection method.[6][8]
-
Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for a compound-treated sample compared to the vehicle control indicates target stabilization and thus, engagement.
-
Anticipated CETSA Results
| Compound ID | Treatment | Apparent Melting Temp (Tagg) | Thermal Shift (ΔTagg vs. Vehicle) | Interpretation |
| - | Vehicle (DMSO) | 52.1°C | - | Baseline |
| 1 (Lead) | 20 µM Compound 1 | 58.6°C | +6.5°C | Strong Engagement |
| 2 | 20 µM Compound 2 | 56.5°C | +4.4°C | Moderate Engagement |
| 3 | 20 µM Compound 3 | 55.9°C | +3.8°C | Moderate Engagement |
| 4 | 20 µM Compound 4 | 58.1°C | +6.0°C | Strong Engagement |
Analysis: The data suggests that both halogenated compounds (1 and 4) induce a more significant thermal shift than the parent (2) or methyl-substituted (3) analogs. This provides strong evidence that the 4-fluoro modification in our lead compound contributes positively to target binding in a cellular environment.
Chapter 4: Functional Potency – From Binding to Biological Effect
With target engagement confirmed, the next step is to quantify the functional consequence of this binding. For many targets, particularly G-protein coupled receptors (GPCRs), this involves measuring the modulation of second messenger signaling cascades.[10][11] A common and robust readout for Gs and Gi-coupled receptors is the level of intracellular cyclic AMP (cAMP).[12][13][14]
Caption: GPCR signaling pathways modulating cAMP levels.
Experimental Protocol: Antagonist Mode cAMP Accumulation Assay (TR-FRET)
This protocol is designed to measure the ability of our test compounds to act as antagonists at a Gi-coupled receptor.
-
Cell Preparation:
-
Use a cell line stably expressing the target Gi-coupled GPCR.
-
Plate the cells in a 384-well assay plate and incubate overnight.
-
-
Compound and Agonist Treatment:
-
Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM).
-
Aspirate the culture medium from the cells and add the diluted test compounds. Incubate for 30 minutes at room temperature.
-
Add a fixed concentration of a known receptor agonist (at its EC₈₀ concentration) to all wells, except the negative control. Simultaneously, add a stimulator of adenylate cyclase, such as Forskolin, to amplify the signal window.[13]
-
-
Lysis and Detection:
-
After agonist incubation (e.g., 30 minutes), lyse the cells.
-
Perform a competitive immunoassay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format. In this setup, endogenous cAMP produced by the cells competes with a fluorescently labeled cAMP tracer for binding to a specific antibody.[11]
-
A high cAMP level results in a low TR-FRET signal, and vice versa.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the agonist-only control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Functional Potency Data
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Interpretation |
| 1 (Lead) | GPCR-X | cAMP Antagonist | 15.2 | High Potency |
| 2 | GPCR-X | cAMP Antagonist | 125.7 | Baseline Potency |
| 3 | GPCR-X | cAMP Antagonist | 189.3 | Lower Potency (electron-donating group is unfavorable) |
| 4 | GPCR-X | cAMP Antagonist | 22.4 | High Potency (less potent than fluoro) |
Analysis: The SAR trend observed in the CETSA is mirrored and quantified in the functional assay. The 4-fluoro substitution (Compound 1) confers a nearly 10-fold increase in potency compared to the unsubstituted parent compound (2). The electron-donating methyl group (3) is detrimental to activity, while the chloro-substituent (4) is favorable but less effective than fluorine. This highlights the critical role of the electronegative fluorine atom in enhancing the compound's functional activity.
Chapter 5: Selectivity – The Hallmark of a Viable Drug Candidate
A potent compound is of little therapeutic value if it interacts with numerous off-targets, leading to potential toxicity. Selectivity profiling is therefore a non-negotiable step in benchmarking.[15][16] This involves screening the lead compound and its most promising analogs against a broad panel of related proteins (e.g., other GPCRs, kinases, ion channels) to identify undesirable interactions.[17]
Methodology: Broad-Panel Selectivity Screening
-
Panel Selection: Choose a commercially available or in-house panel that is relevant to the target class. For a GPCR antagonist, a panel of other GPCRs is a primary choice.
-
Screening Concentration: Submit the compounds for single-point screening at a high concentration (e.g., 10 µM). This is designed to catch even weak off-target interactions.
-
Data Analysis: The results are typically reported as Percent Inhibition (%I) at the screening concentration. A common threshold for a "hit" or significant off-target activity is >50% inhibition.
-
Follow-up: Any significant off-target hits should be followed up with full dose-response curves to determine the IC₅₀ at the off-target protein. The ratio of the off-target IC₅₀ to the on-target IC₅₀ provides the selectivity window.
Comparative Selectivity Profile
| Compound ID | On-Target: GPCR-X IC₅₀ (nM) | Off-Target: GPCR-Y (%I @ 10 µM) | Off-Target: GPCR-Z (%I @ 10 µM) | Selectivity Window (GPCR-Y IC₅₀ / GPCR-X IC₅₀) |
| 1 (Lead) | 15.2 | 65% | 8% | ~150-fold (IC₅₀ = 2.3 µM) |
| 4 | 22.4 | 35% | 5% | >440-fold (IC₅₀ > 10 µM) |
Analysis: While our lead compound (1) is the most potent, it shows a significant off-target interaction with GPCR-Y. In contrast, the chloro-analog (4), while slightly less potent at the primary target, displays a much cleaner selectivity profile. This presents a critical decision point for the research team: is the superior potency of the fluoro-compound worth the potential liability of the off-target activity? Or does the cleaner profile of the chloro-analog make it a more promising candidate for further development, despite its slightly lower potency? This is a classic example of the multi-parameter optimization challenge in drug discovery.[18]
Conclusion and Forward Look
This guide has established a comprehensive, multi-tiered framework for benchmarking N-[(4-fluorophenyl)sulfonyl]-β-alanine. By systematically evaluating target engagement (CETSA) , functional potency (cAMP assay) , and selectivity , we have constructed a detailed SAR narrative.
Our findings indicate that the 4-fluoro substitution is highly advantageous for potency at our target of interest, likely through favorable electronic interactions within the binding pocket. However, this modification also introduces a potential off-target liability that is less pronounced in the 4-chloro analog.
The next steps for this program would involve:
-
Structural Biology: Obtaining co-crystal structures of Compounds 1 and 4 with both the target (GPCR-X) and off-target (GPCR-Y) proteins to understand the structural basis for potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability and bioavailability of Compounds 1 and 4 to determine if the fluoro-substituent provides an advantage in this domain.[19]
-
Further Analogs: Synthesizing new analogs to mitigate the off-target activity of Compound 1 while retaining its high potency.
By following this rigorous, data-first approach, research teams can make informed decisions, efficiently allocate resources, and ultimately increase the probability of advancing a safe and effective drug candidate into clinical development.
References
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- Du, L., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Hudson, M. E., & Pozdnyakov, N. (n.d.). Small molecule selectivity and specificity profiling using functional protein microarrays.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Kaur, N., & Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
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- Gifford Bioscience. (n.d.). Functional Assays.
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- Gani, O. A., & Engh, R. A. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology, 28(7), 1048-1060.
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- Wikipedia. (n.d.). Thermal shift assay.
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- Egbujor, M. C., et al. (n.d.). The synthetic route of alanine-based antimicrobial and antioxidant agents.
- Vilková, M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar Amino Acid Side Chains. Molecules, 26(20), 6296.
- Lau, J., et al. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of Medicinal Chemistry, 50(1), 113-128.
- El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 998-1031.
- Alfa Chemistry. (n.d.). N-[(4-Methylphenyl)sulfonyl]-beta-alanine.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-[(4-fluorophenyl)sulfonyl]-beta-alanine
This document provides an in-depth, procedural guide for the safe and compliant disposal of N-[(4-fluorophenyl)sulfonyl]-beta-alanine. As a specialized research chemical, its disposal requires a thorough understanding of its constituent parts to correctly characterize its hazards and manage its waste stream. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. Our commitment is to provide actionable intelligence that ensures laboratory safety and environmental stewardship, reinforcing the trust you place in our products.
Hazard Assessment: A Structurally-Informed Approach
The Primary Hazard Driver: (4-fluorophenyl)sulfonyl Moiety
The significant hazardous properties of the target compound are derived from the fluorinated sulfonyl group. The likely precursor, 4-Fluorobenzenesulfonyl chloride, is classified as a corrosive material that causes severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and can release toxic gases upon contact with water.[1][3] While this compound is a derivative and not the sulfonyl chloride itself, it is critical to manage its waste with the assumption of residual hazards.
Furthermore, the presence of a carbon-fluorine bond places this compound in the broad class of fluorinated organic compounds.[4] These substances are known for their chemical stability and environmental persistence, often referred to as "forever chemicals" when part of a poly- or perfluoroalkyl structure (PFAS).[5] Consequently, the disposal strategy must prioritize complete destruction to prevent environmental accumulation.
The Secondary Component: Beta-Alanine Backbone
Beta-alanine is an amino acid and is not considered a hazardous substance on its own.[6][7][8] However, when functionalized as in the target molecule, it becomes part of a larger chemical entity whose properties are dictated by the more hazardous sulfonyl group. Standard good laboratory practices for chemical handling remain essential.[8]
Anticipated Hazard Summary
Based on this structural analysis, the waste should be handled as if it possesses the following characteristics.
| Hazard Category | Basis of Assessment | Primary Concern |
| Environmental | Presence of a stable Carbon-Fluorine bond. | High persistence in the environment. Must be treated as a fluorinated organic waste.[4] |
| Corrosivity | Potential residual reactivity from the sulfonyl group. | Residual acidity or reactivity could pose a contact hazard. Assumed corrosive as a precaution. |
| Toxicity | Potential for liberation of toxic gases (e.g., HF) under certain conditions. | Improper handling or mixing with incompatible materials could be dangerous. |
Laboratory-Level Waste Management Protocol
Proper disposal begins at the lab bench. Adherence to the following steps is mandatory to ensure safety and compliance from the point of generation.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
When handling the waste of this compound, the following PPE is the minimum requirement:
-
Eye Protection: Chemical splash goggles are mandatory.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[8]
-
Body Protection: A standard laboratory coat is required. For bulk quantities, a chemical-resistant apron may be advisable.
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Dedicated Waste Stream: All waste containing this compound must be collected in a designated hazardous waste container.[4]
-
Do Not Mix: Never mix this waste with other chemical streams, especially aqueous waste, bases, or oxidizing agents.[1] Do not combine it with non-hazardous trash or biological waste.
Step 3: Containerization and Labeling
-
Container Selection: Use a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). Ensure the container has a secure, tight-fitting lid.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
Associated Hazard Statements: "Potentially Corrosive, Environmental Hazard "
-
Accumulation Start Date.
-
Institutional Disposal Workflow: From Lab to Destruction
Once collected at the laboratory level, the waste enters the institutional disposal stream, managed by your organization's Environmental Health & Safety (EHS) department. The following workflow outlines the required steps and decisions.
Caption: Disposal Workflow for this compound
Recommended Final Disposal Methods
The final disposition of this chemical waste must be handled by a licensed professional waste disposal service.[9] The primary goal is the complete destruction of the persistent fluorinated molecule.
-
Preferred Method: High-Temperature Incineration: The U.S. Environmental Protection Agency (EPA) identifies thermal treatment (incineration) as a promising technology for permanently eliminating PFAS and other fluorinated compounds.[5][10] This process uses extremely high temperatures to break the strong carbon-fluorine bonds, mineralizing the compound. This must be performed at a federally permitted hazardous waste disposal facility.
-
Alternative Method: Hazardous Waste Landfill: If incineration is not an option, disposal in a specially designated hazardous waste landfill is a compliant alternative.[5] These landfills have robust controls to prevent environmental contamination.[5] However, this method only contains the waste rather than destroying it.
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[6][8] This is a violation of federal law for many hazardous wastes and introduces persistent chemicals into waterways.[11][12]
-
DO NOT dispose of this chemical or its empty containers in the regular trash.
Management of Spills and Contaminated Materials
Accidental spills and contaminated materials must be managed with the same level of caution as the chemical itself.
-
Spill Cleanup:
-
Contaminated Materials: Any items that come into direct contact with this compound, such as gloves, weighing papers, pipette tips, and absorbent pads, must be considered hazardous waste.[4] Place these items in the same dedicated solid hazardous waste container. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[8]
By adhering to this comprehensive disposal framework, you ensure the safety of your laboratory personnel, maintain regulatory compliance, and protect the environment from the impact of persistent chemical compounds.
References
-
Safety Data Sheet: β-Alanine. Carl ROTH. [Link]
-
Safety Data Sheet: beta-alanine. Valudor Products. [Link]
-
Safety Data Sheet: β-Alanine, 2-propen-1-yl ester. Angene Chemical. [Link]
-
β-alanine MSDS. Nanjing Chemical Material Corp. [Link]
-
SAFETY DATA SHEET: 4-Fluorobenzenesulfonyl chloride. Thermo Fisher Scientific. [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency (EPA). [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA). [Link]
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A Practical Guide to the Safe Handling of N-[(4-fluorophenyl)sulfonyl]-beta-alanine for Laboratory Professionals
In the dynamic environment of drug discovery and chemical research, the proficient and safe handling of novel chemical entities is paramount. N-[(4-fluorophenyl)sulfonyl]-beta-alanine is one such compound, and while specific toxicological data may be limited, a thorough understanding of its chemical structure allows for a robust safety protocol. This guide provides a comprehensive, experience-driven framework for its safe management, from personal protective equipment selection to appropriate disposal methods, ensuring both the well-being of laboratory personnel and the integrity of scientific research.
Deconstructing the Hazard Profile: A Proactive, Structure-Based Risk Assessment
A proactive approach to laboratory safety begins with a critical evaluation of a compound's structure to anticipate potential hazards. The structure of this compound incorporates three key functional groups that inform our safety and handling procedures:
-
Fluorinated Aromatic Ring: The presence of a 4-fluorophenyl group necessitates careful handling, particularly concerning thermal decomposition, which could potentially release hazardous substances. Fluorinated compounds are known to be persistent, and their waste must be managed responsibly.[1][2]
-
Aryl Sulfonyl Group: The sulfonamide group is a common motif in many pharmaceuticals and is generally considered to be of low toxicity.[3][4] However, it is an electron-withdrawing group that can influence the reactivity of the molecule. It is prudent to treat any novel sulfonyl-containing compound with care to avoid inhalation or skin contact.
-
Beta-Alanine Moiety: Simple amino acids like beta-alanine are typically not classified as hazardous.[5][6][7] However, as a powder, they can pose an inhalation risk, and good laboratory hygiene should always be practiced.
Given this structural analysis, this compound should be handled as a potential irritant to the eyes, skin, and respiratory system, with special consideration for the proper disposal of a fluorinated organic compound.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound, grounded in established laboratory safety standards.
| PPE Component | Specification | Rationale & Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Essential for protecting the eyes from dust particles and accidental splashes of solutions.[7][8][9] |
| Hand Protection | Nitrile rubber gloves. | Nitrile gloves provide adequate protection against a wide range of chemicals and are recommended for handling dry solids and their solutions.[5][7][9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Body Protection | A flame-retardant laboratory coat. | Protects skin and personal clothing from contamination with the chemical powder or solutions. |
| Respiratory Protection | To be handled in a certified chemical fume hood. If weighing outside a fume hood, a NIOSH-approved N95 respirator is recommended. | A fume hood is the primary engineering control to prevent inhalation of fine powders. If this is not feasible for certain procedures like weighing, a respirator should be used to minimize inhalation risk.[8][9] |
Operational and Disposal Plans: A Step-by-Step Procedural Guide
A systematic workflow is essential for minimizing risk and ensuring procedural consistency. The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: A workflow for the safe handling and disposal of this compound.
Experimental Protocol: Handling and Use
-
Preparation: Before beginning any work, ensure you are familiar with your institution's chemical hygiene plan. Don all the required PPE as detailed in the table above.
-
Weighing and Handling: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use a spatula for transfers and avoid creating dust.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Response: In the event of a small spill, use an absorbent material compatible with the chemical to clean the area. Place the contaminated absorbent material in a sealed container for disposal as halogenated waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper waste segregation is crucial for both safety and environmental compliance.
-
Solid Waste: All solid waste contaminated with this compound, including weigh paper, gloves, and absorbent materials from spills, must be placed in a clearly labeled "Halogenated Organic Waste" container.[1]
-
Liquid Waste: All solutions containing this compound must be disposed of in a labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.[1]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated liquid waste.
By adhering to these guidelines, researchers can work confidently and safely with this compound, fostering a secure and productive research environment.
References
- AAPPTec. (n.d.). Safety Data Sheet: Boc-L-β-homoalanine.
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
ALS Global. (n.d.). Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: β-Alanine.
- Valudor Products. (n.d.). Safety Data Sheet: beta-alanine.
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
- Apollo Scientific. (n.d.). Safety Data Sheet: beta-Alanine.
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
ProQuest. (n.d.). Toxicology of perfluorinated compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY. Retrieved from [Link]
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ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
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PubMed. (n.d.). Toxicology of fluorine-containing monomers. Retrieved from [Link]
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PubMed. (n.d.). Toxicology of the fluoroalkenes: review and research needs. Retrieved from [Link]
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ResearchGate. (2025, August 6). The sulfonamide group as a structural alert: A distorted story?. Retrieved from [Link]
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Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
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Quora. (2023, April 10). What is the toxic effect of sulphonamide?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from a publicly available research article.
-
ACS Publications. (2016, March 3). Environmentally Safe Condition for the Synthesis of Aryl and Alkyl Sulfonyl Hydrazones via One-Pot Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An environmentally safe condition for the synthesis of aryl and alkyl sulfonyl hydrazones via one-pot reaction. Retrieved from [Link]
-
Figshare. (2016, March 29). Environmentally Safe Condition for the Synthesis of Aryl and Alkyl Sulfonyl Hydrazones via One-Pot Reaction. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
